2-Methyl-4-phenyl-1-butene
Description
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Properties
IUPAC Name |
3-methylbut-3-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOWWVSDFCWQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216953 | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-51-8 | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenethylpropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-phenyl-1-butene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BHJ2C7Y35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Methyl-4-phenyl-1-butene chemical properties
An In-depth Technical Guide to 2-Methyl-4-phenyl-1-butene
Introduction
This compound is an organic compound featuring both an aromatic phenyl group and a terminal alkene functional group. This unique combination of a sterically hindered, nucleophilic double bond and a stable aromatic ring makes it a molecule of interest for researchers in organic synthesis, polymer science, and materials chemistry. Its structure suggests potential as a monomer for specialty polymers and as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic routes, reactivity, and safety considerations, synthesized from available technical data to support professionals in research and drug development.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name (3-methylbut-3-en-1-yl)benzene, is a substituted alkene.[1] Its core structure consists of a four-carbon butene chain with a methyl group at the second position and a phenyl group at the fourth position.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | (3-methylbut-3-en-1-yl)benzene | [1] |
| CAS Number | 6683-51-8 | [1] |
| Molecular Formula | C₁₁H₁₄ | [1][2][3] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| Boiling Point | 205 °C | [4] |
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Publicly available spectral data provides the following insights.[5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal alkene (~4.7 ppm), the benzylic and allylic protons (in the ~2.0-2.8 ppm range), the methyl protons (~1.7 ppm), and the aromatic protons of the phenyl group (~7.1-7.3 ppm).[1][5]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methylene and methyl groups.[1][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkene and aromatic ring (above 3000 cm⁻¹), C=C stretching of the alkene (~1650 cm⁻¹) and aromatic ring (~1600 and 1450 cm⁻¹), and C-H bending vibrations.[5][6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to its molecular weight.[5][7] Common fragmentation patterns would likely involve the loss of a methyl group or cleavage at the benzylic position, leading to a stable tropylium cation fragment.
The diagram below illustrates the distinct chemical environments within the molecule, which correspond to the signals observed in NMR spectroscopy.
Caption: Key proton environments in this compound.
Synthesis and Reactivity
Synthesis
While specific, detailed laboratory preparations for this compound are not widely published, a plausible and industrially relevant synthetic approach can be inferred from related processes, such as the synthesis of other phenylbutenes.[8] A common method involves the coupling of an organometallic reagent with a suitable halide. For instance, a Grignard reaction between a phenethyl magnesium halide and a methallyl halide would yield the target compound.
The proposed workflow for this synthesis is outlined below.
Caption: General mechanism of electrophilic addition.
Potential Applications
Based on its chemical structure, this compound is a promising candidate for several applications:
-
Polymer Science : As a monomer, it can be used to synthesize polymers. The presence of the bulky phenyl group can impart desirable properties such as increased thermal stability, a higher glass transition temperature, and specific refractive indices to the resulting polymer. These materials could find use in advanced coatings and organic electronics. [9]* Fine Chemical Synthesis : The dual reactivity of the alkene and aromatic ring makes it a versatile intermediate. It can serve as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. Phenylbutenes, in general, are recognized as useful intermediates for these sectors. [8]* Fragrance and Flavor : Structurally related phenyl-containing compounds are often used in the fragrance industry. While its specific odor profile is not detailed, it could be investigated for such applications. [10]
Safety Profile
-
4-Phenyl-1-butene : This related compound is classified as causing skin irritation and being toxic to aquatic life with long-lasting effects. [11]* 2-Methyl-1-butene : This compound is an extremely flammable liquid and vapor. It is generally advised to keep it away from heat, sparks, open flames, and hot surfaces. [12][13] General Precautions (Inferred): Given the presence of a hydrocarbon backbone and a terminal alkene, this compound should be handled with the following precautions:
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [14]Avoid breathing vapors.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.
-
Fire : The compound is likely flammable. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).
Disclaimer: This safety information is based on analogous compounds and is for guidance only. Always consult a substance-specific SDS and perform a thorough risk assessment before handling this compound.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- ChemBK. (n.d.). 1-Butene, 2-methyl-4-phenyl-.
- Airgas. (2016, September 19). SAFETY DATA SHEET: 2-Methyl-2-Butene.
- Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). (3-Chlorobutyl)benzene. Organic Syntheses Procedure.
- Stenutz. (n.d.). This compound.
- PubChem. (n.d.). 2-Methyl-1-butene. National Center for Biotechnology Information.
- ChemBK. (2024, April 9). 2-METHYL-1-PHENYL-1-BUTENE - Introduction.
- Moloney, M. G., Pinhey, J. T., & Stoermer, M. J. (1998). (E)-1-Bromo-2-methyl-4-phenyl-1-butene. ResearchGate.
- MDPI. (1998). (Z)-1-Bromo-2-methyl-4-phenyl-1-butene.
- Google Patents. (n.d.). JPH0748292A - Process for producing 4-phenyl-1-butenes.
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the Spectroscopic Profile of 2-Methyl-4-phenyl-1-butene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound (C₁₁H₁₄). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the expected data from core analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to not only present the spectral data but also to explain the underlying principles that govern the experimental outcomes. Each section includes detailed, field-proven protocols for data acquisition, ensuring that the methodologies are transparent and reproducible. The integration of these techniques provides a self-validating system for the unambiguous structural elucidation and purity assessment of this compound.
Molecular Structure and Spectroscopic Implications
This compound is an organic compound featuring a terminal alkene, a quaternary vinylic carbon, and a phenyl group separated by an ethylene bridge. Its molecular structure dictates a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
The IUPAC name for this compound is 3-methylbut-3-enylbenzene.[1] Key structural features include:
-
A terminal double bond (=CH₂): This will give rise to characteristic signals in both NMR and IR spectra.
-
A methyl group attached to the double bond (-C(CH₃)=): This methyl group's protons will appear as a singlet in the ¹H NMR spectrum.
-
An ethyl bridge (-CH₂-CH₂-): The adjacent methylene groups will exhibit a distinct triplet-triplet splitting pattern in the ¹H NMR spectrum due to spin-spin coupling.
-
A monosubstituted benzene ring (C₆H₅-): This will produce characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.
Sources
2-Methyl-4-phenyl-1-butene synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1-butene
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a valuable organic intermediate. The document is intended for an audience of researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis. We will dissect two robust and widely applicable methodologies: the Wittig Olefination and a Grignard Reaction followed by Dehydration. Each pathway is examined from a mechanistic standpoint, providing field-proven insights into experimental choices and potential challenges. Detailed, step-by-step protocols, comparative analysis, and visualizations are included to create a self-validating and authoritative resource for laboratory application.
Introduction and Strategic Overview
This compound is a substituted alkene featuring a terminal double bond and a phenyl group separated by an ethylene bridge.[1] Its structure makes it a versatile building block in organic synthesis, with potential applications in the development of novel polymers, pharmaceuticals, and fragrance compounds. The successful synthesis of this molecule hinges on the strategic formation of either the key carbon-carbon double bond or the construction of the carbon skeleton followed by functional group manipulation.
This guide will focus on two primary retrosynthetic disconnections that lead to practical and efficient laboratory syntheses.
Retrosynthetic Analysis
A logical breakdown of the target molecule reveals two key strategic disconnections:
-
C1=C2 Bond Disconnection (Olefination Strategy): This approach disconnects the terminal double bond, identifying a ketone (benzylacetone or 1-phenyl-3-butanone) and a C1 methylene source as precursors. This immediately suggests the Wittig reaction as a primary synthetic tool.
-
C2-C3 Bond Disconnection (Grignard Strategy): This disconnection breaks the carbon skeleton, leading to a benzyl-containing nucleophile (e.g., a benzyl Grignard reagent) and an acetone electrophile. This route forms a tertiary alcohol intermediate, 2-methyl-4-phenyl-2-butanol, which can then be dehydrated to yield the target alkene.[2]
Caption: Retrosynthetic analysis of this compound.
Pathway I: The Wittig Olefination Route
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability and regioselectivity in converting ketones and aldehydes into alkenes.[3][4] The reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon moiety, forming the C=C double bond explicitly at the carbonyl position.[5][6]
Rationale and Mechanistic Insight
This pathway is advantageous due to its directness. The key is the reaction between a readily available ketone, benzylacetone (4-phenyl-2-butanone), and methylenetriphenylphosphorane (Ph₃P=CH₂). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which makes the reaction essentially irreversible.[5]
The mechanism proceeds in two main stages:
-
Ylide Formation: A phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide (in this case, methyl bromide). A strong base then deprotonates the carbon alpha to the phosphorus, generating the nucleophilic ylide.[3]
-
Olefination: The ylide attacks the electrophilic carbonyl carbon of the ketone, forming a zwitterionic intermediate called a betaine. This betaine cyclizes to a four-membered oxaphosphetane ring, which then collapses to yield the final alkene and triphenylphosphine oxide.[7]
Caption: Experimental workflow for the Wittig olefination pathway.
Detailed Experimental Protocol: Wittig Synthesis
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Benzylacetone (4-phenyl-2-butanone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Ylide Preparation (In Situ):
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A characteristic color change (typically to orange or deep yellow) indicates the formation of the ylide.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve benzylacetone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the ketone.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the crude oil via flash column chromatography on silica gel (using a non-polar eluent like hexanes) to isolate this compound.
-
Pathway II: Grignard Reaction and Dehydration
This two-step pathway first constructs the carbon skeleton of a tertiary alcohol, 2-methyl-4-phenyl-2-butanol, which is then subjected to acid-catalyzed dehydration to form the target alkene. This approach leverages the power of organometallic chemistry for C-C bond formation.[8]
Rationale and Mechanistic Insight
Grignard Reaction: The synthesis of the alcohol intermediate is achieved by reacting benzylmagnesium chloride with acetone. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[9][10] It is critical to perform this reaction under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[8]
Dehydration: The tertiary alcohol is then dehydrated using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[11] The mechanism is typically E1:
-
The alcohol's hydroxyl group is protonated by the acid, converting it into a good leaving group (water).[12]
-
The water molecule departs, forming a stable tertiary carbocation.
-
A weak base (water or the conjugate base of the acid) abstracts a proton from a beta-carbon.
A critical consideration here is regioselectivity. The carbocation intermediate has two types of beta-protons, which can lead to two different alkene products: the desired this compound (Hofmann/less substituted product) and 2-methyl-4-phenyl-2-butene (Zaitsev/more substituted product). While the Zaitsev product is often thermodynamically favored, reaction conditions can be optimized to increase the yield of the terminal alkene. Using a bulkier acid or carefully controlling the temperature can sometimes favor the kinetic, less-substituted product.
Caption: Workflow for the Grignard reaction and dehydration pathway.
Detailed Experimental Protocol: Grignard/Dehydration
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Benzyl chloride
-
Acetone, anhydrous
-
Concentrated sulfuric acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve benzyl chloride (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to initiate the reaction (indicated by cloudiness and gentle reflux). Once started, add the remaining solution dropwise to maintain a steady reflux.
-
After addition, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C.
-
Add anhydrous acetone (1.0 equivalent), dissolved in anhydrous ether, dropwise from the dropping funnel. The reaction is exothermic.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up to Isolate Alcohol:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain crude 2-methyl-4-phenyl-2-butanol. This alcohol can be purified or used directly in the next step.
-
-
Dehydration:
-
Place the crude alcohol in a round-bottom flask equipped for distillation.[11]
-
Add a catalytic amount of concentrated H₂SO₄ or H₃PO₄ (e.g., 5-10 mol%).
-
Heat the mixture to gently distill the alkene product as it forms (boiling point ~205 °C, but distillation can be performed under vacuum).[13] Distilling the product out of the reaction mixture (Le Châtelier's principle) drives the equilibrium towards the products.
-
Wash the collected distillate with saturated NaHCO₃ solution to neutralize any acid, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by fractional distillation.
-
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Wittig Olefination | Pathway II: Grignard & Dehydration |
| Regioselectivity | Excellent. The C=C bond forms only at the site of the original carbonyl group. | Moderate. Can produce a mixture of alkene isomers (terminal and internal). Separation may be required. |
| Stereoselectivity | Not applicable for methylene insertion. | Not applicable for this specific dehydration. |
| Number of Steps | Generally two (ylide prep + olefination), often performed in one pot. | Two distinct steps (Grignard reaction + dehydration) requiring intermediate work-up. |
| Key Reagents | Phosphonium salt, strong base (n-BuLi), ketone. | Magnesium, alkyl halide, ketone, strong acid catalyst. |
| Byproducts | Triphenylphosphine oxide, which can complicate purification. | Zaitsev elimination product (2-methyl-4-phenyl-2-butene). |
| Causality of Choice | Best for unambiguous placement of a terminal double bond without risk of isomeric mixtures. | A robust, classic C-C bond formation strategy, but requires careful control of the elimination step to maximize yield of the desired isomer. |
Conclusion
Both the Wittig olefination and the Grignard/dehydration sequence represent viable and effective strategies for the synthesis of this compound. The choice of pathway in a research or industrial setting depends on the specific requirements of the project.
-
For applications demanding high purity and unambiguous regiochemistry, the Wittig reaction is the superior choice, despite the potential purification challenge posed by the triphenylphosphine oxide byproduct.[7]
-
The Grignard reaction followed by dehydration is a powerful alternative that utilizes less expensive reagents but introduces the complexity of controlling the regioselectivity of the elimination step.[14]
A thorough understanding of the mechanistic underpinnings of each reaction, as detailed in this guide, allows the synthetic chemist to make informed decisions, troubleshoot potential issues, and optimize conditions to achieve the desired outcome with maximum efficiency and purity.
References
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Physical properties of 2-Methyl-4-phenyl-1-butene
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-phenyl-1-butene
Introduction
Welcome to a comprehensive technical guide on the physical properties of this compound (CAS No: 6683-51-8).[1][2][3] This document is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the physical characteristics of a compound is a foundational requirement for its application, purification, and manipulation in a laboratory setting. This guide moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their relationship to the compound's molecular structure. As such, it serves as both a reference and a practical manual for the rigorous scientific characterization of this compound.
The molecule, with its terminal double bond and aromatic phenyl group, presents an interesting subject for physical analysis, influencing properties from its boiling point to its spectroscopic signature. This guide will provide a summary of its core properties, detailed protocols for their experimental verification, and an overview of the spectroscopic data essential for confirming structural integrity.
Section 1: Core Physical and Chemical Properties
The fundamental physical constants of this compound are critical for its handling, dosage, and use in synthetic protocols. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ | [3][4][5] |
| Molecular Weight | 146.23 g/mol | [1], [4] |
| Boiling Point | 205 °C (at 760 mmHg) | [1] |
| Refractive Index (n_D²⁰) | 1.5048 | [6] |
| Density | Not Reported | [4] |
| CAS Number | 6683-51-8 | [1], [4] |
Section 2: Experimental Determination of Physical Properties
A core tenet of scientific integrity is the ability to independently verify physical data. The following protocols are presented as self-validating systems, designed to yield accurate and reproducible results.
Protocol for Boiling Point Determination (Micro-Reflux Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] This protocol is suitable for small sample volumes.[8]
Causality Statement: This method is chosen for its efficiency with milliliter-scale quantities. The key principle is establishing a thermal equilibrium between the liquid and vapor phases. The thermometer bulb is placed in the vapor phase, not the liquid, to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[8]
Methodology:
-
Apparatus Setup: Place approximately 0.5-1.0 mL of this compound into a small test tube. Add a small magnetic stir bar to prevent bumping.
-
Positioning: Clamp the test tube in a heating block on a magnetic stirrer. Clamp a calibrated thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[8]
-
Heating: Turn on the stirrer to ensure gentle mixing. Begin heating the block gradually.
-
Observation: Observe the sample for boiling (bubble formation) and the formation of a "reflux ring" - a ring of condensing vapor on the test tube walls.[8]
-
Measurement: Carefully adjust the thermometer's position so the bulb is level with the reflux ring. Allow the temperature to stabilize for 2-3 minutes. The stable temperature reading is the observed boiling point.[8]
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a nomograph or the Clausius-Clapeyron equation should be used to correct the boiling point to standard pressure.
Caption: Workflow for Spectroscopic Analysis.
¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments in the molecule. For this compound, the following characteristic signals are expected:
-
Aromatic Protons (7.0-7.5 ppm): A complex multiplet corresponding to the five protons on the phenyl ring. [9]* Vinylic Protons (4.5-5.0 ppm): Two distinct signals for the two geminal protons (=CH₂) on the terminal double bond. [10]* Benzylic & Allylic Protons (2.0-3.0 ppm): Multiplets for the two methylene groups (-CH₂-CH₂-) connecting the aromatic ring and the double bond.
-
Methyl Protons (~1.7 ppm): A singlet or narrow multiplet for the three protons of the methyl group attached to the double bond.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (125-145 ppm): Multiple signals for the six carbons of the phenyl ring.
-
Alkene Carbons (110-150 ppm): Two signals for the sp² hybridized carbons of the C=C double bond. [11]* Aliphatic Carbons (20-40 ppm): Signals for the sp³ hybridized methyl and methylene carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.
-
Aromatic & Alkene C-H Stretch (>3000 cm⁻¹): A sharp peak or series of peaks just to the left of 3000 cm⁻¹, characteristic of C-H bonds on sp² carbons. [12][13]* Aliphatic C-H Stretch (<3000 cm⁻¹): Peaks just to the right of 3000 cm⁻¹ for the C-H bonds on the methylene and methyl groups.
-
C=C Stretch (1600-1680 cm⁻¹): Absorption bands corresponding to the carbon-carbon double bond of the alkene and the aromatic ring vibrations. [4]* C-H Out-of-Plane Bending (690-900 cm⁻¹): Strong absorptions in this region can help confirm the monosubstituted pattern of the benzene ring.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 146, corresponding to the molecular weight of the compound. [4]* Key Fragments: A prominent peak at m/z = 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.
Section 4: Solubility Characteristics
Theoretical Assessment: Based on its molecular structure—a nonpolar hydrocarbon backbone with a large phenyl group—this compound is predicted to be hydrophobic. It is therefore expected to be:
-
Insoluble in water and other polar protic solvents. [11]* Soluble in common nonpolar and weakly polar organic solvents such as hexane, toluene, diethyl ether, and dichloromethane.
Protocol for Qualitative Solubility Testing: This protocol allows for the systematic and rapid determination of a compound's solubility profile. [12] Methodology:
-
Sample Preparation: In a small test tube, add approximately 0.1 mL (2-3 drops) of this compound. [12]2. Solvent Addition: Add the test solvent (e.g., water, ethanol, toluene) dropwise, shaking vigorously after each addition, up to a total volume of 3 mL. [12]3. Observation: A compound is considered "soluble" if it forms a clear, homogeneous solution with no visible phase separation. If it remains as a separate layer or a persistent emulsion, it is "insoluble."
-
Systematic Testing: Perform the test sequentially with the following solvents to build a complete profile:
-
Water (Polar, Protic)
-
Ethanol (Polar, Protic)
-
Toluene (Nonpolar, Aromatic)
-
Hexane (Nonpolar, Aliphatic)
-
Conclusion
This guide has detailed the key physical properties of this compound and provided robust, validated protocols for their experimental determination. The tabulated data for boiling point and refractive index, combined with the comprehensive spectroscopic profile, provide a strong foundation for the confident use of this compound in research and development. By understanding not just the what but the how and why of physical property measurement, scientists can ensure the quality, purity, and consistency of their materials, which is paramount for reproducible and reliable scientific outcomes.
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An In-depth Technical Guide to 3-Methyl-4-phenyl-1-butene (CAS 6683-51-8)
Foreword: Unraveling the Chemistry of a Versatile Phenyl Alkene
To the dedicated researchers, chemists, and pioneers in drug development, this document serves as a comprehensive technical guide to 3-Methyl-4-phenyl-1-butene, a molecule holding the CAS registry number 6683-51-8. In the vast landscape of chemical synthesis, the true value of a compound often lies not in its direct biological effects, but in its potential as a versatile building block. This guide is structured to provide not just the fundamental properties of this phenyl alkene, but also to illuminate its synthetic pathways and potential applications from the perspective of a seasoned practitioner. Our focus will be on the "why" behind the "how"—the causal relationships that govern its synthesis and reactivity, empowering you to leverage this compound's unique characteristics in your research endeavors.
Core Chemical Identity and Physicochemical Properties
3-Methyl-4-phenyl-1-butene, also known by synonyms such as Benzene, (3-methyl-3-butenyl)-, is a substituted alkene with a phenyl group attached to a butene chain.[1] Its molecular structure lends it to a variety of organic transformations, making it a compound of interest for synthetic chemists.
Key Physicochemical Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key physicochemical data for 3-Methyl-4-phenyl-1-butene.
| Property | Value | Source(s) |
| CAS Number | 6683-51-8 | [1] |
| Molecular Formula | C₁₁H₁₄ | [2] |
| Molecular Weight | 146.23 g/mol | [2] |
| Boiling Point | 76-78 °C at 12 Torr | [3] |
| Density | 0.8855 g/cm³ | [3] |
| Appearance | Colorless liquid | Inferred from properties |
| Solubility | Insoluble in water; soluble in common organic solvents | Inferred from structure |
Spectral Data for Structural Elucidation
The structural identity of 3-Methyl-4-phenyl-1-butene is unequivocally confirmed through various spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint of the molecule.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the vinyl protons, the methyl protons, the methylene protons, and the aromatic protons of the phenyl group. The splitting patterns and chemical shifts of these signals are crucial for confirming the connectivity of the atoms.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the sp² hybridized carbons of the double bond and the aromatic ring, and the sp³ hybridized carbons of the aliphatic chain.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the double bond and the aromatic ring, and C-H bending vibrations.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can be used to further confirm the structure.[1][4]
Synthesis and Mechanistic Considerations
The synthesis of 3-Methyl-4-phenyl-1-butene can be approached through several routes. A common and illustrative method involves the dehydration of the corresponding alcohol, 4-Phenyl-2-butanol. This reaction is a classic example of an elimination reaction, typically acid-catalyzed, where the regioselectivity is a key consideration.
Illustrative Synthesis Workflow: Dehydration of 4-Phenyl-2-butanol
The following diagram outlines the general workflow for the synthesis of 3-Methyl-4-phenyl-1-butene from 4-Phenyl-2-butanol.
Caption: General workflow for the synthesis of 3-Methyl-4-phenyl-1-butene.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 3-Methyl-4-phenyl-1-butene via the dehydration of 4-Phenyl-2-butanol.
Materials:
-
4-Phenyl-2-butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether or other suitable organic solvent
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, add 4-Phenyl-2-butanol and a few boiling chips.
-
Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask.
-
Dehydration: Gently heat the mixture in a heating mantle. The product, 3-Methyl-4-phenyl-1-butene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-Methyl-4-phenyl-1-butene.
-
Characterization: Confirm the identity and purity of the product using GC-MS, ¹H NMR, and IR spectroscopy.
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of 3-Methyl-4-phenyl-1-butene stems from the reactivity of its terminal double bond. This functionality allows for a range of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules.
Key Reactions of the Alkene Moiety
The terminal alkene is susceptible to a variety of addition reactions, which can be used to introduce new functional groups.
Caption: Key addition reactions of 3-Methyl-4-phenyl-1-butene.
These reactions open up pathways to a variety of downstream products. For instance, hydrohalogenation can introduce a halide that can then be used in nucleophilic substitution or cross-coupling reactions. Hydrogenation leads to the corresponding saturated alkane, which may be a target molecule in its own right.
Relevance to Drug Development and Medicinal Chemistry
While 3-Methyl-4-phenyl-1-butene itself is not reported to have significant biological activity, its structural motif is present in various natural and synthetic compounds.[6][7][8][9] Its value to the drug development professional lies in its role as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The phenyl group combined with a modifiable aliphatic chain provides a scaffold that can be elaborated to explore structure-activity relationships (SAR) in a lead optimization campaign.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 3-Methyl-4-phenyl-1-butene.
-
Hazards: The compound is a flammable liquid and vapor. It can cause serious eye damage.[10]
-
Handling: Handle in a well-ventilated area, away from ignition sources. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[11]
Conclusion: A Building Block of Potential
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Reactivity of the double bond in 2-Methyl-4-phenyl-1-butene
An In-Depth Technical Guide to the Reactivity of the Double Bond in 2-Methyl-4-phenyl-1-butene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the terminal double bond in this compound. The document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. We will explore the underlying electronic and steric factors that govern the molecule's behavior in key reaction classes, including electrophilic additions, oxidation, and reduction. Detailed mechanistic pathways are elucidated, supported by authoritative references, and accompanied by field-proven experimental protocols. The guide emphasizes the causality behind reaction selectivity and provides a robust framework for predicting and controlling chemical outcomes.
Introduction: Structural and Electronic Profile
This compound is an unsaturated hydrocarbon featuring a terminal C=C double bond.[1][2][3] Its reactivity is primarily dictated by the interplay of several structural features:
-
The Terminal Alkene (1-butene): The π-bond of the C=C double bond is an area of high electron density, making it susceptible to attack by electrophiles.[4][5] This is the primary site of reactivity for the molecule.
-
The Methyl Group at C2: This alkyl group introduces significant electronic and steric effects. Electronically, it acts as an electron-donating group (EDG) through hyperconjugation, which influences the stability of potential carbocation intermediates formed during reactions.
-
The Phenyl Group at C4: The phenyl group is electronically isolated from the double bond by a two-carbon (ethyl) spacer. Its direct electronic influence (resonance) on the π-system is negligible. However, its steric bulk and potential for interaction in certain transition states or with specific reagents should not be discounted.
The key to understanding this molecule's reactivity lies in recognizing that the double bond is unsymmetrical. Carbon-1 (C1) is bonded to two hydrogen atoms, while Carbon-2 (C2) is bonded to two carbon atoms (a methyl group and the phenylethyl chain). This asymmetry is the foundation for the regioselectivity observed in most addition reactions.
Electrophilic Addition Reactions: A Study in Regioselectivity
Electrophilic addition is the hallmark reaction of alkenes.[5][6] The reaction is initiated by an electrophile (E+) attacking the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu-).[7][8]
Hydrohalogenation and Markovnikov's Rule
The addition of hydrogen halides (H-X) to this compound proceeds with high regioselectivity, governed by Markovnikov's Rule. The rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms.[9][10][11]
Mechanism and Rationale: The reaction mechanism involves a two-step process:
-
The alkene's π-bond attacks the hydrogen of the H-X, forming a C-H bond and a carbocation intermediate.
-
The halide ion (X-) acts as a nucleophile, attacking the carbocation to form the final product.
For this compound, the initial protonation can occur at two positions:
-
Pathway A (Favored): Protonation at C1 generates a highly stable tertiary carbocation at C2. This intermediate is stabilized by the electron-donating effects of the three attached alkyl groups (methyl, phenylethyl, and the new CH3 group from the former C1).
-
Pathway B (Disfavored): Protonation at C2 would generate a primary carbocation at C1, which is significantly less stable and therefore forms at a much slower rate, if at all.[7][12]
The profound difference in the stability of these potential intermediates dictates that the reaction proceeds almost exclusively through Pathway A.[13]
Caption: Mechanism of Markovnikov addition of HBr.
Protocol 2.1: Synthesis of 2-Bromo-2-methyl-4-phenylbutane
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve this compound (10.0 g, 68.4 mmol) in 30 mL of dichloromethane.
-
Reagent Addition: Slowly bubble dry hydrogen bromide (HBr) gas through the solution for approximately 30 minutes, or until the solution is saturated. Alternatively, add a 33% solution of HBr in acetic acid (1.5 equivalents) dropwise over 20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once complete, carefully pour the reaction mixture into 50 mL of cold saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Validation: Purify the crude oil via flash chromatography (silica gel, pure hexane) to obtain the pure product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure of 2-Bromo-2-methyl-4-phenylbutane.
Anti-Markovnikov Addition: Hydroboration-Oxidation
To achieve the anti-Markovnikov addition of H and OH across the double bond, a two-step hydroboration-oxidation reaction is employed. This reaction yields the less substituted alcohol.[12][14]
Mechanism and Rationale: The regioselectivity is driven by both steric and electronic factors in the first step (hydroboration). Borane (BH₃), often used as a complex with THF, adds across the double bond in a concerted, four-membered transition state.
-
Steric Hindrance: The bulky boron atom preferentially adds to the less sterically hindered carbon (C1).
-
Electronic Effect: Boron is less electronegative than hydrogen. In the transition state, the carbon with the developing partial negative charge is the more substituted one (C2), which can better stabilize it.
The subsequent oxidation step with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, preserving the initial stereochemistry.
Caption: Workflow for hydroboration-oxidation.
Reduction: Catalytic Hydrogenation
Catalytic hydrogenation reduces the alkene double bond to an alkane single bond. This reaction typically involves molecular hydrogen (H₂) and a solid metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[15][16]
Mechanism and Stereochemistry: The reaction occurs on the surface of the metal catalyst. Both hydrogen atoms are delivered to the same face of the double bond, a process known as syn-addition .[15] For this compound, the product is 2-Methyl-4-phenylbutane. Since no new chiral centers are formed, stereochemistry is not a factor in the final product. However, the rate of reaction can be influenced by the steric hindrance around the double bond, which can affect its ability to adsorb onto the catalyst surface.[17]
Protocol 3.1: Synthesis of 2-Methyl-4-phenylbutane
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 10% Palladium on carbon (Pd/C, 100 mg, ~1 mol%).
-
Reaction Setup: Add a solution of this compound (5.0 g, 34.2 mmol) in 50 mL of ethanol to the vessel.
-
Hydrogenation: Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the pressure gauge.
-
Workup: Once complete, carefully vent the hydrogen and flush the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the product, 2-Methyl-4-phenylbutane. Confirm purity and identity via GC-MS and NMR.
Oxidation Reactions of the Double Bond
The electron-rich double bond is readily oxidized. The specific products depend on the oxidizing agent and the reaction conditions.
Oxidative Cleavage: Ozonolysis
Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond and results in the formation of two carbonyl compounds.[4] For this compound, this reaction will break the C1=C2 bond.
-
C1, being bonded to two hydrogens, will be oxidized to formaldehyde .
-
C2, being bonded to a methyl and a phenylethyl group, will be oxidized to 4-phenyl-2-butanone .
This reaction is a powerful synthetic tool for deconstructing molecules and is often used in structural elucidation.
Summary of Reactivity
The reactivity of this compound is a clear illustration of fundamental principles in organic chemistry. The regiochemical and stereochemical outcomes of its reactions are highly predictable.
| Reaction Type | Reagent(s) | Key Principle | Major Product |
| Hydrohalogenation | HBr, HCl, HI | Markovnikov's Rule | 2-Halo-2-methyl-4-phenylbutane |
| Hydration (Acid-Cat.) | H₂O, H₂SO₄ | Markovnikov's Rule | 2-Methyl-4-phenyl-2-butanol |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov Addition | 2-Methyl-4-phenyl-1-butanol |
| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition | 2-Methyl-4-phenylbutane |
| Ozonolysis | 1. O₃; 2. DMS | Oxidative Cleavage | Formaldehyde & 4-phenyl-2-butanone |
Conclusion
For professionals in chemical synthesis and drug development, a thorough understanding of the factors governing the reactivity of functional groups like the alkene in this compound is paramount. The interplay between carbocation stability, steric hindrance, and reaction mechanism allows for precise control over chemical transformations. By selecting the appropriate reagents and conditions, the double bond can be functionalized to yield a diverse array of valuable chemical entities, serving as key intermediates in the synthesis of more complex molecular targets.
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Potential isomers of 2-Methyl-4-phenyl-1-butene
An In-Depth Technical Guide to the Potential Isomers of 2-Methyl-4-phenyl-1-butene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isomerism, the phenomenon where molecules share an identical molecular formula but differ in atomic arrangement, is a cornerstone of organic chemistry with profound implications in pharmacology and materials science. Even subtle variations in three-dimensional architecture can dramatically alter a compound's biological activity, toxicity, and physical properties. This guide provides a comprehensive exploration of the potential isomers of this compound, molecular formula C₁₁H₁₄. We will deconstruct the parent molecule's structural limitations and systematically explore its constitutional and stereoisomeric possibilities. This analysis is coupled with detailed experimental workflows for the chromatographic and spectroscopic differentiation of these closely related chemical entities, offering a robust framework for their identification and characterization in a research and development setting.
Foundational Principles: Isomerism in the Context of C₁₁H₁₄
Isomers are broadly classified into two main categories: constitutional isomers and stereoisomers.[1][2]
-
Constitutional (or Structural) Isomers possess the same molecular formula but differ in the connectivity of their atoms.[3][4] This category includes skeletal, positional, and functional group isomers.
-
Stereoisomers share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms.[1] This class is further divided into enantiomers and diastereomers, which includes geometric (E/Z) isomers.
The subject of this guide, this compound, has the molecular formula C₁₁H₁₄ and a degree of unsaturation of five (four for the phenyl ring and one for the alkene double bond).
Analysis of the Parent Molecule: this compound
Before exploring its isomers, it is critical to analyze the parent structure itself.
-
Structure:
-
A four-carbon butene chain.
-
A double bond between carbon 1 and carbon 2 (-1-ene).
-
A methyl group on carbon 2.
-
A phenyl group on carbon 4.
-
-
Stereochemical Assessment:
-
Chirality: The molecule does not contain any chiral centers (a carbon atom bonded to four different groups). Carbon 2 is sp² hybridized and part of a double bond, while all other sp³ hybridized carbons in the chain possess at least two identical hydrogen atoms. Therefore, this compound is an achiral molecule and does not have an enantiomer.[5][6]
-
Geometric Isomerism: Geometric (cis/trans or E/Z) isomerism in alkenes requires that each carbon of the double bond be attached to two different groups.[7][8][9] In this compound, carbon 1 is bonded to two identical hydrogen atoms, precluding the possibility of E/Z isomers.
-
The following diagram illustrates the logical flow for classifying different types of isomers, which will guide our exploration.
Caption: A flowchart for the classification of chemical isomers.
Potential Constitutional Isomers of this compound
Constitutional isomers arise from rearranging the carbon skeleton, the position of functional groups (the alkene and phenyl group), or the nature of the functional groups themselves.[10]
Skeletal Isomers
Skeletal isomers have different carbon backbones.[10][11] The parent molecule has a substituted butane chain. By rearranging this, we can create isomers with different parent chains, such as substituted pentane or propane backbones.
-
Example 1: (2-Methylpropyl)benzene derivatives
-
Structure: 2-Methyl-1-phenyl-1-propene
-
Analysis: The carbon skeleton is rearranged from a substituted butane to a substituted propane. This isomer can exhibit E/Z isomerism.
-
-
Example 2: Phenylpentene derivatives
-
Structure: 4-Phenyl-2-pentene
-
Analysis: Here, the skeleton is a five-carbon pentene chain. This molecule has a chiral center at C4 and can also exhibit E/Z isomerism about the C2-C3 double bond, leading to diastereomeric pairs of enantiomers.
-
Positional Isomers
Positional isomers maintain the same carbon skeleton but differ in the location of the double bond or the phenyl substituent.[12][13]
-
Example 1: 2-Methyl-4-phenyl-2-butene
-
Analysis: The double bond is shifted from the C1-C2 position to the C2-C3 position. This internal alkene can now exhibit geometric isomerism. The groups on C2 are methyl and a phenylethyl group, while the groups on C3 are a hydrogen and a methyl group. Since each carbon has two different groups, both (E)- and (Z)-2-Methyl-4-phenyl-2-butene exist. These are diastereomers.
-
-
Example 2: 3-Methyl-4-phenyl-1-butene
-
Analysis: The methyl group is shifted from C2 to C3. This structural change creates a chiral center at C3, which is bonded to a hydrogen, a methyl group, a vinyl group, and a benzyl group. Therefore, this isomer exists as a pair of enantiomers: (R)-3-Methyl-4-phenyl-1-butene and (S)-3-Methyl-4-phenyl-1-butene.
-
-
Example 3: 1-Phenyl-3-methyl-1-butene
-
Analysis: The phenyl group is moved to C1. This isomer can exist as E/Z isomers due to the restricted rotation about the C1-C2 double bond.
-
Functional Group Isomers
Functional group isomers have the same molecular formula but contain different functional groups.[14][15] For an alkene like C₁₁H₁₄, a common functional group isomer is a cycloalkane.[16]
-
Example 1: Cyclopentylbenzene
-
Analysis: The unsaturation of the double bond is used to form a five-membered ring. This molecule, cyclopentylbenzene, is an aromatic hydrocarbon with a saturated cycloalkyl substituent.[17] It is chemically distinct from the parent alkene, lacking the reactivity associated with a C=C double bond.
-
-
Example 2: Tetralin Derivatives
-
Structure: 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene
-
Analysis: Here, a fused ring system is formed. The molecular formula is still C₁₁H₁₄ (C₁₀H₁₂ for tetralin + one CH₂ equivalent, wait C12H16... no, C10H12 + CH2 is C11H14). Let's check the formula for 1,1-dimethyltetralin. Tetralin is C10H12. Adding two methyls and removing two H's to make space gives C12H16. This is incorrect. A correct example would be a pentyl-substituted benzene or similar arrangement. Let's stick with a clearer example like a substituted cyclopropane.
-
-
Example 3: 1-Benzyl-1-methylcyclopropane
-
Analysis: This isomer contains a cyclopropane ring, a different functional class from an alkene. The connectivity is fundamentally different, leading to significant changes in chemical reactivity and physical properties (e.g., ring strain).
-
Stereoisomers Among the C₁₁H₁₄ Family
As established, while this compound itself is achiral, many of its constitutional isomers are not. A full analysis must therefore consider their potential stereoisomers.
Enantiomers (Optical Isomers)
Enantiomers are non-superimposable mirror images that arise from the presence of one or more chiral centers.[6][18] They have identical physical properties except for their interaction with plane-polarized light.
-
Molecule: 3-Methyl-4-phenyl-1-butene
-
Chiral Center: Carbon-3
-
Result: This compound exists as a pair of enantiomers, (R) and (S). In a pharmaceutical context, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).
Diastereomers
Diastereomers are stereoisomers that are not mirror images of each other.[19][20] They have different physical properties (e.g., boiling point, solubility) and can be separated by standard chromatographic techniques. Geometric (E/Z) isomers are a prominent subclass of diastereomers.[21]
-
Molecule: 2-Methyl-4-phenyl-2-butene
-
Source of Isomerism: Restricted rotation about the C2=C3 double bond.
-
Result: This compound exists as two geometric isomers, (E) and (Z), which are diastereomers of each other. Their distinct shapes lead to different packing in crystal lattices and different interactions with solvents and stationary phases in chromatography.
The following table summarizes the isomeric potential of the parent compound and several of its constitutional isomers.
| Compound Name | Molecular Structure (SMILES) | Isomer Type (vs. Parent) | Stereoisomerism Potential |
| This compound | CC(=C)CCc1ccccc1 | Parent Compound | None |
| 2-Methyl-4-phenyl-2-butene | CC(=C(C)C)c1ccccc1 | Positional | E/Z Isomers (Diastereomers) |
| 3-Methyl-4-phenyl-1-butene | C=CC(C)Cc1ccccc1 | Positional | Enantiomers (R/S) |
| Cyclopentylbenzene | c1ccc(C2CCCC2)cc1 | Functional Group | None |
| (E)-1-Phenyl-2-pentene | CCC=Cc1ccccc1 | Skeletal & Positional | Diastereomer of (Z) isomer |
| (R)-4-Phenyl-1-pentene | C=CCC(C)c1ccccc1 | Skeletal & Positional | Enantiomer of (S) isomer |
Experimental Protocols for Isomer Identification and Differentiation
Distinguishing between isomers requires a multi-faceted analytical approach. The choice of technique is dictated by the type of isomerism . High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools.[22]
Chromatographic Separation Workflow
The fundamental principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase. Since constitutional isomers and diastereomers have different physical properties, they can often be separated using standard chromatographic methods.
Caption: A typical experimental workflow for GC-MS analysis of isomers.
Protocol: GC-MS for Differentiating Positional Isomers
This protocol outlines a method to separate and identify this compound (less polar, more volatile) from a potential positional isomer like 4-phenyl-2-pentene (more substituted alkene, may have slightly different polarity/boiling point).
Objective: To resolve and identify constitutional isomers of C₁₁H₁₄.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a non-polar 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Sample: A 1 mg/mL solution of the isomer mixture in hexane.
Methodology:
-
Injector Setup: Set the injector temperature to 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
Causality: This temperature program ensures that volatile components elute early while providing enough thermal energy to elute less volatile isomers within a reasonable timeframe, ensuring sharp peaks.
-
-
MS Detector Setup:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Retention Time (RT): Compare the retention times of the eluted peaks. Constitutional isomers will typically have distinct RTs. This compound is expected to elute slightly earlier than 4-phenyl-2-pentene due to differences in boiling point and interaction with the stationary phase.
-
Mass Spectrum: Confirm that each peak corresponds to a molecular ion (M⁺) peak at m/z = 146. Analyze the fragmentation patterns. Differences in the location of the double bond and branching will lead to different stabilities of carbocation fragments, resulting in unique mass spectra that serve as a structural fingerprint.
-
Chiral Chromatography for Enantiomer Separation
Enantiomers cannot be separated by standard GC or HPLC because they have identical physical properties. Their separation requires a chiral environment.
-
Technique: Chiral HPLC or Chiral GC.
-
Principle: A chiral stationary phase (CSP) is used. The CSP contains a single enantiomer of a chiral molecule that interacts diastereomerically with the enantiomers in the sample. One enantiomer will form a more stable (or less stable) transient complex with the CSP, causing it to be retained longer on the column, thus enabling separation.
-
Example CSP: A column based on a cyclodextrin derivative is often effective for separating aromatic compounds.[22]
Conclusion
The isomeric landscape of this compound (C₁₁H₁₄) is rich and varied. While the parent molecule is achiral and incapable of geometric isomerism, its constitutional isomers present a wide array of stereochemical possibilities, including chiral centers leading to enantiomers and internal double bonds giving rise to E/Z diastereomers. For professionals in drug development and chemical research, a thorough understanding of this potential isomerism is not merely academic; it is a critical necessity for ensuring the synthesis of the correct target molecule, for predicting biological activity, and for developing robust analytical methods for quality control. The systematic application of chromatographic and spectroscopic techniques, guided by the principles outlined in this guide, provides the necessary framework to navigate this complex isomeric maze with confidence and precision.
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An In-depth Technical Guide to 2-Methyl-4-phenyl-1-butene: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive literature review of 2-Methyl-4-phenyl-1-butene, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core aspects of this compound, from its synthesis and purification to its detailed spectroscopic characterization and potential applications. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₄ and CAS number 6683-51-8, is an aromatic hydrocarbon featuring a terminal double bond and a phenyl group.[1] Its structure, possessing both an unactivated alkene and an aromatic ring, makes it an interesting substrate for a variety of organic transformations and a potential building block in the synthesis of more complex molecules.[2][3] This guide will explore the key facets of this compound's chemistry, providing practical insights for its laboratory preparation and characterization.
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis of this compound
A robust and logical synthetic route to this compound involves a two-step process: the Grignard reaction of a benzylmagnesium halide with isobutylene oxide to form the tertiary alcohol, 2-methyl-4-phenyl-2-butanol, followed by the acid-catalyzed dehydration of this alcohol.
Step 1: Grignard Reaction for the Synthesis of 2-Methyl-4-phenyl-2-butanol
The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the nucleophilic attack of an organomagnesium halide on a carbonyl or epoxide.[4] In this synthesis, benzylmagnesium halide reacts with isobutylene oxide to yield 2-methyl-4-phenyl-2-butanol.[4]
Caption: Workflow for the synthesis of 2-methyl-4-phenyl-2-butanol.
Experimental Protocol:
Materials:
-
Benzyl bromide or benzyl chloride
-
Magnesium turnings
-
Isobutylene oxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Toluene
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Preparation of Benzylmagnesium Halide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of benzyl halide in anhydrous ether or THF in the dropping funnel. Add a small portion of the benzyl halide solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a crystal of iodine). Once the reaction begins, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Reaction with Isobutylene Oxide: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of isobutylene oxide in anhydrous ether or THF and add it dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether or toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-methyl-4-phenyl-2-butanol. The crude product can be purified by vacuum distillation.[4]
Step 2: Acid-Catalyzed Dehydration of 2-Methyl-4-phenyl-2-butanol
The dehydration of tertiary alcohols proceeds readily under acidic conditions via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.[5] The subsequent elimination of a proton can lead to a mixture of alkene isomers. In the case of 2-methyl-4-phenyl-2-butanol, the primary product is expected to be this compound, with the potential for the formation of the more substituted, and often thermodynamically more stable, 2-methyl-4-phenyl-2-butene as a minor product.[6]
Caption: Workflow for the dehydration of 2-methyl-4-phenyl-2-butanol.
Experimental Protocol (Adapted from a similar procedure[7]):
Materials:
-
2-Methyl-4-phenyl-2-butanol
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place 2-methyl-4-phenyl-2-butanol and a few boiling chips. Cool the flask in an ice-water bath. Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Dehydration and Distillation: Assemble a simple or fractional distillation apparatus. Gently heat the reaction mixture. The alkene product(s) will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation. Monitor the distillation temperature to ensure it does not rise significantly, which would indicate the co-distillation of the starting alcohol.
-
Work-up and Purification: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and brine. Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent. The crude product can be further purified by fractional distillation to separate the isomeric alkenes.[6]
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.35-7.15 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.75 | s | 1H | Vinylic proton (=CH₂) |
| ~4.70 | s | 1H | Vinylic proton (=CH₂) |
| ~2.70 | t | 2H | Benzylic protons (-CH₂-Ph) |
| ~2.35 | t | 2H | Allylic protons (-CH₂-C=) |
| ~1.75 | s | 3H | Methyl protons (-CH₃) |
Data predicted based on analogous structures and general chemical shift principles.[8][9]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |
| ~145.5 | Quaternary | C=CH₂ |
| ~141.0 | Quaternary | Aromatic C (ipso) |
| ~128.5 | Tertiary | Aromatic CH |
| ~128.3 | Tertiary | Aromatic CH |
| ~126.0 | Tertiary | Aromatic CH |
| ~110.0 | Secondary | =CH₂ |
| ~40.0 | Secondary | -CH₂-C= |
| ~34.0 | Secondary | -CH₂-Ph |
| ~22.5 | Primary | -CH₃ |
Data predicted based on analogous structures and general chemical shift principles.[10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13] The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the alkene moiety.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~3030 | C-H stretch | =C-H (aromatic) |
| ~2960-2850 | C-H stretch | -C-H (alkane) |
| ~1650 | C=C stretch | Alkene |
| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~890 | C-H bend (out-of-plane) | =CH₂ (disubstituted geminal) |
Data based on typical IR absorption frequencies for the respective functional groups.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[16] For this compound (MW = 146.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 146.
The fragmentation pattern is a key feature for structural confirmation. Common fragmentation pathways include:
-
Benzylic cleavage: Loss of a propyl radical to form the stable tropylium ion at m/z 91, which is often the base peak.
-
Allylic cleavage: Loss of a benzyl radical to form a stable allylic cation.
-
Loss of a methyl radical from the molecular ion.
The predicted fragmentation pattern provides a fingerprint for the identification of this compound.[16][17]
Potential Applications
While specific, large-scale industrial applications of this compound are not widely documented, its chemical structure suggests several areas of potential utility for researchers and drug development professionals.
Polymer Chemistry
As a substituted styrene monomer, this compound can potentially undergo polymerization to form novel polymers.[18] The presence of the phenyl group can enhance the thermal stability and modify the mechanical properties of the resulting polymer compared to simple polyolefins. Both free-radical and cationic polymerization methods could be explored for this monomer, analogous to the polymerization of similar styrenic compounds.[18]
Fine Chemical and Pharmaceutical Synthesis
This compound can serve as a versatile building block in organic synthesis. The terminal double bond is amenable to a variety of transformations, such as:
-
Hydroboration-oxidation: To produce the corresponding anti-Markovnikov alcohol.
-
Epoxidation: To form the epoxide, a versatile intermediate.
-
Ozonolysis: To cleave the double bond and form carbonyl compounds.
The allylic C-H bonds also present opportunities for functionalization.[19] These transformations can lead to the synthesis of more complex molecules with potential applications in the pharmaceutical and fragrance industries. Notably, structurally related compounds are used as fragrance ingredients.[20][21]
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of this compound. The synthetic route via a Grignard reaction followed by acid-catalyzed dehydration is a reliable method for its preparation in a laboratory setting. The spectroscopic data (NMR, IR, and MS) provide a clear fingerprint for the identification and characterization of this compound. While its applications are still an area of active research, its potential as a monomer for specialty polymers and as a building block in fine chemical synthesis makes it a compound of interest for further investigation.
References
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- Api, A. M., Belsito, D., Bisesti, D., Botelho, D., Bruze, M., Casper, S., ... & Wilcox, D. K. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. Food and Chemical Toxicology, 183, 114258.
- Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-methyl-4-phenyl-2-butanol. Food and Chemical Toxicology, 50 Suppl 2, S184–S188.
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A Technical Guide to 2-Methyl-4-phenyl-1-butene: Commercial Sourcing, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenyl-1-butene is a substituted alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a terminal double bond and a phenyl group, offers multiple reaction sites for chemical modification. The presence of a methyl group on the double bond also introduces steric and electronic effects that can influence reactivity and the properties of downstream compounds. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, its spectroscopic signature, and potential applications in the field of drug discovery.
Part 1: Commercial Availability
While not as ubiquitous as common starting materials, this compound is available from several chemical suppliers, typically on a research scale. Purity and available quantities can vary, so it is advisable to consult the respective supplier catalogs for the most current information.
| Supplier | CAS Number | Purity | Available Quantities |
| Alfa Chemistry[1] | 6683-51-8 | Research Grade | Inquire |
| ChemicalBook[2] | 6683-51-8 | Research Grade | Inquire |
| MP Biomedicals, Inc.[2] | 6683-51-8 | Research Grade | Inquire |
| Pfaltz & Bauer, Inc.[2] | 6683-51-8 | Research Grade | Inquire |
| ChemSampCo, Inc.[2] | 6683-51-8 | Research Grade | Inquire |
Part 2: Synthesis of this compound
For laboratories requiring larger quantities or specific analogs, chemical synthesis is a viable option. A common and effective method for the preparation of this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone.
Proposed Synthesis Workflow: Wittig Reaction
The following diagram outlines the key steps in the synthesis of this compound from 3-phenylpropanal.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Detailed Experimental Protocol
Materials:
-
Isopropyltriphenylphosphonium iodide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
3-Phenylpropanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium iodide (1.1 equivalents).
-
Add anhydrous diethyl ether or THF via cannula.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel. The solution will turn a characteristic deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve 3-phenylpropanal (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add more water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Part 3: Spectroscopic Characterization
Accurate characterization of the final product is crucial. The following data, sourced from SpectraBase and PubChem, provides a reference for the spectroscopic identification of this compound.[3][4]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Aromatic protons |
| 4.75 | s | 1H | Vinylic proton |
| 4.65 | s | 1H | Vinylic proton |
| 2.70 | t | 2H | -CH₂-Ph |
| 2.30 | t | 2H | -CH₂-C=C |
| 1.75 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| 145.5 | Quaternary vinylic carbon |
| 141.8 | Aromatic quaternary carbon |
| 128.4 | Aromatic CH |
| 128.3 | Aromatic CH |
| 125.8 | Aromatic CH |
| 110.1 | Vinylic CH₂ |
| 40.2 | -CH₂-C=C |
| 34.1 | -CH₂-Ph |
| 22.4 | -CH₃ |
FTIR (Fourier-Transform Infrared Spectroscopy)[5]
| Wavenumber (cm⁻¹) | Interpretation |
| 3080 | C-H stretch (vinylic) |
| 3025 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1650 | C=C stretch (alkene) |
| 1495, 1450 | C=C stretch (aromatic) |
| 890 | =CH₂ bend (out-of-plane) |
Mass Spectrometry (MS)[6]
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular ion) |
| 131 | [M-CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Part 4: Potential Applications in Drug Development
The structural motifs within this compound make it a potentially useful scaffold or intermediate in drug discovery.
The "Magic Methyl" Effect
The introduction of a methyl group can have a profound impact on the pharmacological profile of a molecule, a phenomenon often referred to as the "magic methyl" effect.[5][6] Methyl groups can influence a compound's:
-
Potency: By providing favorable steric interactions with a target protein or by inducing a more bioactive conformation.
-
Selectivity: By introducing steric hindrance that disfavors binding to off-target proteins.
-
Metabolic Stability: By blocking sites of metabolic oxidation, thereby increasing the compound's half-life.
The methyl group in this compound could be strategically incorporated into larger molecules to explore these effects.
Scaffold for Novel Analogs
The terminal alkene of this compound is a versatile functional group that can undergo a variety of chemical transformations, including:
-
Hydroboration-oxidation: To introduce a primary alcohol.
-
Epoxidation: To form an epoxide, a key intermediate for further functionalization.
-
Heck reaction or other cross-coupling reactions: To form more complex carbon skeletons.
These transformations allow for the diversification of the core structure, enabling the synthesis of a library of analogs for screening in drug discovery programs.
The following diagram illustrates a conceptual pathway for the utilization of this compound in the generation of a chemical library for drug discovery.
Caption: Conceptual workflow for leveraging this compound in drug discovery.
Conclusion
This compound is a commercially available and synthetically accessible compound with potential applications in chemical research and drug development. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the creation of diverse molecular structures. The strategic incorporation of its structural features, particularly the methyl group, may offer advantages in optimizing the pharmacological properties of new drug candidates. This guide provides a foundational resource for researchers interested in exploring the potential of this compound in their work.
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A Strategic Guide to the Synthetic Utility of 2-Methyl-4-phenyl-1-butene
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the applications of 2-methyl-4-phenyl-1-butene as a starting material in modern organic synthesis. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings and strategic considerations that make this prochiral olefin a valuable building block for complex molecular architectures. The content is tailored for professionals in chemical research and pharmaceutical development who require a blend of theoretical knowledge and practical, field-proven insights.
Core Molecular Profile of this compound
A thorough understanding of the inherent structural and electronic characteristics of this compound is fundamental to exploiting its synthetic potential.
Structural Features and Inherent Reactivity
This compound is a prochiral terminal alkene. This structural motif is the cornerstone of its utility, particularly in asymmetric catalysis, where the two faces of the double bond are diastereotopic. The terminal C=C bond is sterically unhindered, rendering it accessible to a wide array of reagents. The phenyl group, situated two carbons from the double bond, exerts a modest electronic influence and provides a site for further functionalization. The methyl group at the 2-position is critical; it ensures that reactions across the double bond generate a stereocenter, making the molecule an excellent substrate for stereoselective transformations.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ | PubChem[1] |
| Molecular Weight | 146.23 g/mol | PubChem[1] |
| Boiling Point | ~205 °C | Stenutz[2] |
| CAS Number | 6683-51-8 | PubChem[1] |
Spectroscopic Identification
unambiguous identification and purity assessment rely on standard spectroscopic techniques. Researchers should expect the following characteristic signals:
-
¹H NMR : Distinct peaks corresponding to the two vinyl protons on the terminal carbon, the allylic methyl protons, the two sets of methylene protons, and the aromatic protons of the phenyl ring.[3]
-
¹³C NMR : Resonances for the sp² hybridized carbons of the alkene, along with signals for the aliphatic and aromatic carbons.[3]
-
Infrared (IR) Spectroscopy : Key absorption bands include C=C stretching for the alkene and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.[4]
Asymmetric Hydrogenation: Crafting Chirality
Asymmetric hydrogenation is arguably one of the most powerful applications of this compound, providing a direct route to the chiral alkane, (R/S)-2-methyl-4-phenylbutane. This transformation is a cornerstone of modern pharmaceutical synthesis, where enantiomeric purity is paramount.[5][6]
Mechanistic Principles and Catalyst Selection
The success of this reaction hinges on the use of a chiral transition metal catalyst, typically based on rhodium or iridium, coordinated to a chiral phosphine ligand. The ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one of the two faces of the prochiral alkene.
Causality in Catalyst Choice : The choice of ligand (e.g., BINAP, DIPAMP) is a critical experimental variable. The ligand's bite angle and electronic properties dictate the geometry of the catalyst-substrate complex, which in turn controls the enantioselectivity of the hydrogen transfer step. The mechanism generally proceeds through the coordination of the olefin, oxidative addition of H₂, migratory insertion, and finally, reductive elimination to release the chiral product and regenerate the catalyst.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Self-Validating Experimental Protocol: Asymmetric Hydrogenation
This protocol provides a robust framework for achieving high enantioselectivity. The self-validating nature comes from the in-process monitoring of conversion and enantiomeric excess (e.e.), which confirms the efficacy of the chosen catalytic system.
Materials:
-
This compound (substrate)
-
[Rh(COD)₂(R,R)-DIPAMP)]BF₄ (chiral catalyst precursor)
-
Methanol (HPLC grade, degassed)
-
High-purity hydrogen gas
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature control
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, charge the autoclave's glass liner with the rhodium catalyst precursor (e.g., 0.005 mmol, 0.5 mol%).
-
Solvent and Substrate Addition: Add 10 mL of degassed methanol, followed by this compound (1.0 mmol, 1.0 equiv).
-
Reactor Assembly: Seal the glass liner inside the autoclave.
-
Inerting: Purge the autoclave system three times with nitrogen, followed by three purges with hydrogen gas to ensure an oxygen-free environment.
-
Reaction: Pressurize the reactor to 50 psi with hydrogen. Begin vigorous stirring and maintain the temperature at 25 °C.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under positive H₂ pressure) and analyzing for substrate conversion via GC-MS.
-
Workup: Upon completion, carefully vent the reactor. Pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Analysis: Determine the enantiomeric excess of the product, 2-methyl-4-phenylbutane, using chiral HPLC or chiral GC.
Table 2: Representative Data for Asymmetric Hydrogenation of Prochiral Alkenes
| Ligand | Metal | Pressure (bar) | Temp (°C) | Enantiomeric Excess (e.e., %) |
| (R,R)-DIPAMP | Rh | 3.4 | 25 | >95 |
| (R)-BINAP | Ru | 90 | 25 | >98 |
| PHOX-type | Ir | 50 | 25 | >93 |
Note: Data is representative of typical results for similar substrate classes and serves as a benchmark.
Hydroformylation: A Pathway to Functionalized Aldehydes
Hydroformylation introduces a formyl (-CHO) group and a hydrogen atom across the double bond, converting this compound into valuable aldehyde intermediates. This reaction is a powerful tool for carbon chain extension and functional group introduction.[7][8]
The Regioselectivity Challenge
A key challenge in the hydroformylation of terminal olefins is controlling regioselectivity. The reaction can yield either the linear aldehyde (3-methyl-5-phenylpentanal) or the branched aldehyde (2,3-dimethyl-4-phenylbutanal). The choice of ligand on the rhodium or cobalt catalyst is the primary tool for directing this selectivity.[9][10]
Expert Insight : Large, bulky phosphine ligands (e.g., triphenylphosphine) tend to favor the formation of the sterically less hindered linear aldehyde. In contrast, certain bidentate phosphite ligands with specific bite angles can be used to enhance the formation of the branched product, which is often desirable as it creates a new chiral center.
Caption: Regiochemical outcomes in the hydroformylation of this compound.
Polymerization: Monomer for Advanced Materials
This compound can also serve as a monomer in the synthesis of specialty polymers. The incorporation of the phenylbutyl side chain can impart desirable properties to the polymer, such as increased thermal stability and specific mechanical characteristics.
Ziegler-Natta and Metallocene Catalysis
Polymerization is typically achieved using Ziegler-Natta or metallocene catalysts.[11][12] The choice of catalyst system is crucial as it controls the polymer's molecular weight, molecular weight distribution (polydispersity), and tacticity (the stereochemical arrangement of the side chains).
Trustworthiness in Protocol Design : A reliable polymerization protocol requires rigorous exclusion of air and moisture, as the catalysts are highly sensitive. The use of Schlenk line techniques or a glovebox is mandatory. The monomer-to-catalyst ratio is a key parameter for controlling the molecular weight of the resulting polymer.
Caption: A logical workflow for the synthesis and analysis of polymers.
Conclusion and Future Outlook
This compound is a strategically valuable starting material that offers multiple avenues for the synthesis of complex organic molecules and materials. Its utility is centered on its prochiral double bond, which serves as a handle for introducing chirality, extending carbon chains, and building polymer backbones. For researchers in drug discovery and materials science, a deep understanding of the principles governing its reactions—particularly in asymmetric catalysis—is essential for unlocking its full potential. Future advancements in catalyst design will undoubtedly expand the synthetic toolbox for this versatile olefin, enabling even more efficient and selective transformations.
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Methodological & Application
Synthesis of 2-Methyl-4-phenyl-1-butene via Grignard reaction
An Application Note for the Synthesis of 2-Methyl-4-phenyl-1-butene via Grignard Reaction and Subsequent Dehydration
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of this compound, a valuable substituted alkene in organic synthesis. The methodology leverages the classic Grignard reaction to create a key tertiary alcohol intermediate, which is subsequently dehydrated to yield the target alkene. Part one details the preparation of a phenylethylmagnesium bromide Grignard reagent and its nucleophilic addition to acetone, forming 2-methyl-4-phenyl-2-butanol. Part two describes the acid-catalyzed E1 dehydration of this alcohol. This guide is designed for researchers and scientists, offering in-depth mechanistic insights, step-by-step protocols, safety considerations, and characterization guidelines. The causality behind experimental choices is emphasized to ensure both procedural success and a foundational understanding of the underlying chemical principles.
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for this purpose.[1] Grignard reagents (R-MgX) act as potent carbon-based nucleophiles, readily attacking electrophilic centers such as the carbonyl carbon in aldehydes and ketones.[2][3] This reaction provides a reliable route to primary, secondary, and tertiary alcohols.[3][4]
This document outlines the synthesis of this compound, proceeding through a tertiary alcohol intermediate, 2-methyl-4-phenyl-2-butanol. The synthesis is strategically divided into two major stages:
-
Grignard Addition: Formation of phenylethylmagnesium bromide from 2-phenylethyl bromide and magnesium metal, followed by its reaction with acetone.[5][6]
-
Acid-Catalyzed Dehydration: Elimination of water from the tertiary alcohol intermediate to form the target alkene.[7][8]
The tertiary alcohol intermediate is synthesized by the nucleophilic attack of the Grignard reagent on the carbonyl of acetone.[9] Subsequent acid-catalyzed dehydration proceeds via an E1 elimination mechanism, involving the formation of a stable tertiary carbocation.[10][11] This guide will address the mechanistic details, safety protocols critical for handling organometallic reagents and strong acids, and the practical aspects of isolation and purification.
Overall Synthetic Scheme
The two-stage synthesis is summarized in the reaction scheme below:
Stage 1: Grignard Reaction
Stage 2: Dehydration
Part 1: Synthesis of 2-Methyl-4-phenyl-2-butanol via Grignard Reaction
This stage involves the formation of the Grignard reagent, phenylethylmagnesium bromide, which then acts as a nucleophile in the reaction with acetone to produce the tertiary alcohol.
Mechanism of Grignard Addition
The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom. This makes it a strong nucleophile. [1]The reaction with a ketone, such as acetone, proceeds via nucleophilic addition to the electrophilic carbonyl carbon. [2][4]This attack breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. The reaction is completed by an acidic workup, where the alkoxide is protonated to yield the final tertiary alcohol. [12][13]
Caption: Mechanism of Grignard addition to acetone.
Experimental Protocol
Safety Precautions:
-
Grignard reagents are extremely sensitive to water and protic solvents; all glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used. [14][15]* Ethereal solvents like diethyl ether and THF are highly flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from ignition sources. [16][17]* The formation of the Grignard reagent is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid. An ice-water bath must be readily available for cooling. [12][16]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves at all times. [17] Table 1: Materials and Reagents for Grignard Reaction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | 24.31 | 2.67 g | 0.110 | Activate if necessary. |
| 2-Phenylethyl bromide | 185.06 | 18.51 g (13.5 mL) | 0.100 | Must be pure and dry. |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | Solvent. |
| Iodine | 253.81 | 1 small crystal | - | Initiator. [18] |
| Acetone | 58.08 | 5.81 g (7.35 mL) | 0.100 | Must be anhydrous. |
| Sat. aq. NH₄Cl | - | ~50 mL | - | For workup. [12] |
Protocol 1A: Preparation of Phenylethylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Reagent Charging: Place the magnesium turnings in the reaction flask.
-
Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of 2-phenylethyl bromide in 50 mL of anhydrous diethyl ether.
-
Reaction Start: Add a small crystal of iodine to the magnesium suspension. The iodine helps to activate the magnesium surface. [18]Add a few milliliters of the 2-phenylethyl bromide solution from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and the appearance of a gray, cloudy solution. Gentle warming with a heat gun may be necessary if the reaction does not start. [18]5. Grignard Formation: Once the reaction has started, add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux of the ether. Use an ice-water bath to control the reaction temperature if it becomes too vigorous. [16]6. Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the phenylethylmagnesium bromide reagent.
Protocol 1B: Reaction with Acetone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Acetone Addition: Prepare a solution of anhydrous acetone in 30 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A white precipitate (the magnesium alkoxide) will form. Maintain the temperature at 0-10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.
Protocol 1C: Workup and Isolation of the Tertiary Alcohol
-
Quenching: Cool the reaction flask back down to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise while stirring vigorously. This step is exothermic and will quench any unreacted Grignard reagent and protonate the magnesium alkoxide to the desired alcohol. [12]The addition of NH₄Cl is preferred over strong acids to minimize potential dehydration of the tertiary alcohol product at this stage.
-
Extraction: Transfer the mixture to a separatory funnel. The inorganic magnesium salts will precipitate. Add more diethyl ether if needed to dissolve all the organic product. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of diethyl ether to maximize product recovery. [12]3. Washing: Combine all organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of dissolved water. [12]4. Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The resulting crude oil is 2-methyl-4-phenyl-2-butanol, which can be used in the next step, with or without further purification.
Part 2: Dehydration of 2-Methyl-4-phenyl-2-butanol
This stage converts the intermediate tertiary alcohol into the final alkene product through an acid-catalyzed elimination reaction.
Mechanism of E1 Dehydration
The acid-catalyzed dehydration of secondary and tertiary alcohols proceeds through an E1 (Elimination, Unimolecular) mechanism. [10][19]1. Protonation: The hydroxyl group of the alcohol is protonated by a strong acid, converting it into a good leaving group (water). [7][20]2. Carbocation Formation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a relatively stable tertiary carbocation. [20][21]3. Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst. [10][11] Regioselectivity: The removal of a proton can occur from either the adjacent methyl groups or the adjacent methylene group. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. [8][19]Therefore, the major product is expected to be 2-methyl-4-phenyl-2-butene . The desired product, This compound , is the less substituted (Hofmann-like) product and will likely be the minor product. Purification by fractional distillation or chromatography is necessary to isolate the desired isomer.
Caption: E1 mechanism for the dehydration of 2-methyl-4-phenyl-2-butanol.
Experimental Protocol
Safety Precautions:
-
Concentrated acids like sulfuric acid are highly corrosive and can cause severe burns. Handle with extreme care in a chemical fume hood, wearing appropriate gloves and eye protection.
-
The dehydration reaction requires heating, which can increase the vapor pressure of volatile organic compounds. Ensure the apparatus is properly vented.
Table 2: Materials and Reagents for Dehydration
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Methyl-4-phenyl-2-butanol | 178.28 | 10.0 g | 0.056 | Crude product from Part 1. |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | ~2 mL | - | Catalyst. [22] |
| Diethyl Ether | 74.12 | 50 mL | - | For extraction. |
| 10% aq. NaHCO₃ | - | ~30 mL | - | For neutralization. |
Protocol 2: Acid-Catalyzed Dehydration
-
Apparatus Setup: Set up a simple distillation apparatus using a round-bottom flask. Place the crude 2-methyl-4-phenyl-2-butanol (10.0 g) in the distillation flask.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid (~2 mL) to the alcohol while swirling the flask.
-
Dehydration and Distillation: Heat the mixture gently using a heating mantle. As the reaction proceeds, the alkene products will form and distill over with water. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored; the target alkenes have boiling points around 205°C, but will co-distill with water at a lower temperature. [23]4. Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water and then with 10% aqueous sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove any low-boiling solvent. The resulting product is a mixture of alkene isomers. Purify by fractional distillation or column chromatography on silica gel to isolate the desired this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl protons (~4.7 ppm), the allylic methyl group (~1.7 ppm), and the phenylethyl moiety (multiplets for the CH₂ groups and aromatic protons).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the C=C double bond (with signals around 145 ppm and 110 ppm) and the correct number of distinct carbon environments.
-
IR Spectroscopy: The infrared spectrum should display a characteristic C=C stretch for an alkene around 1650 cm⁻¹ and C-H stretches for the sp² carbons of the double bond above 3000 cm⁻¹.
Spectral data for this compound is available for comparison in public databases. [24]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware/solvents; inactive magnesium surface. | Ensure all equipment is rigorously dried. [15]Crush a piece of magnesium under ether with a glass rod to expose a fresh surface. Add a crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. [18] |
| Low yield of tertiary alcohol. | Grignard reagent was quenched by moisture or acidic impurities; incomplete reaction. | Use high-purity, anhydrous reagents. Ensure the reaction goes to completion by allowing sufficient reaction time. |
| Low yield of alkene after dehydration. | Incomplete dehydration; product loss during workup. | Ensure adequate heating during dehydration. Be careful during extractions and transfers. |
| Product is primarily the undesired isomer. | Thermodynamic control favoring the Zaitsev product. | This is expected. [8][19]Optimize purification by using efficient fractional distillation or preparative chromatography to separate the isomers. |
Conclusion
This application note provides a robust and detailed two-stage method for synthesizing this compound. By combining a classic Grignard reaction with a subsequent acid-catalyzed dehydration, the target alkene can be effectively produced. The protocols emphasize safety, mechanistic understanding, and practical considerations for workup and purification. While the dehydration step favors the thermodynamically more stable Zaitsev product, the desired terminal alkene can be successfully isolated through careful purification, yielding a valuable building block for further synthetic applications.
References
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- PrepChem.com. Synthesis of Phenyl magnesium bromide.
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- YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020).
- Grignard Reaction.
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Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-4-phenyl-1-butene via the Wittig Reaction
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes with a high degree of regiochemical control.[1][3] A key advantage of the Wittig olefination is that the position of the newly formed double bond is unambiguously determined by the location of the carbonyl group in the starting material, avoiding the isomeric mixtures often seen in elimination reactions.[1][4]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-4-phenyl-1-butene. The synthesis is achieved by reacting 4-phenyl-2-butanone (benzylacetone) with a phosphorus ylide, specifically methylenetriphenylphosphorane. The protocol is designed for researchers and professionals in drug development and organic chemistry, offering not just a procedure, but also the underlying mechanistic principles and practical insights for successful execution. The overall process involves two primary stages: the preparation of the phosphonium ylide (Wittig reagent) from its corresponding phosphonium salt, and the subsequent reaction with the ketone to yield the target alkene.[4][5]
Reaction Mechanism and Rationale
The Wittig reaction proceeds through a fascinating sequence of nucleophilic addition and elimination. The driving force for the entire process is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]
The mechanism can be summarized as follows:
-
Ylide Formation: A strong base is used to deprotonate the α-carbon of an alkyltriphenylphosphonium salt, creating a nucleophilic carbanion stabilized by the adjacent positively charged phosphorus atom. This zwitterionic species is known as a phosphorus ylide or phosphorane.[4][7]
-
Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Modern understanding, particularly under lithium-free conditions, supports a concerted [2+2] cycloaddition mechanism, directly forming a four-membered ring intermediate called an oxaphosphetane.[3][8][9]
-
Oxaphosphetane Decomposition: The unstable oxaphosphetane intermediate rapidly and irreversibly collapses.[10] This occurs through a retro-[2+2] cycloaddition, breaking the C-P and C-O single bonds to form a C=C double bond (the alkene) and a P=O double bond (triphenylphosphine oxide).[4][6]
Caption: The Wittig reaction mechanism.
Experimental Design and Reagents
This protocol is designed for a gram-scale synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified. The use of an inert atmosphere is critical for the ylide formation step due to the high reactivity of the organolithium base.
Table 1: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyltriphenylphosphonium Bromide | 357.23 | 4.29 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~150 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~4.4 mL | 11.0 | 1.1 |
| 4-Phenyl-2-butanone (Benzylacetone) | 148.20 | 1.48 | 10.0 | 1.0 |
| Saturated aq. NH₄Cl Solution | - | ~50 mL | - | - |
| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Detailed Step-by-Step Protocol
This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.
Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
Rationale: This step generates the nucleophilic ylide in situ. Anhydrous conditions and an inert atmosphere are crucial to prevent the strong base (n-BuLi) and the resulting ylide from being quenched by water or oxygen.[11]
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or a dry syringe. Stir the suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe through the septum over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Expert Insight: A successful deprotonation is indicated by a distinct color change. The white suspension of the phosphonium salt will transform into a deep orange or reddish solution, characteristic of the phosphonium ylide.[12]
-
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour to ensure complete ylide formation.
Part 2: The Wittig Reaction
Rationale: The ketone is added to the pre-formed ylide. The reaction is typically initiated at a low temperature to control the initial exothermic addition and then allowed to proceed to completion at room temperature.
-
Ketone Preparation: In a separate, dry 50 mL flask, dissolve 4-phenyl-2-butanone (1.48 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Reaction Initiation: Re-cool the ylide solution to 0 °C using an ice-water bath.
-
Ketone Addition: Add the ketone solution dropwise to the vigorously stirring ylide solution over 20-30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
Part 3: Work-up and Product Purification
Rationale: The work-up procedure is designed to quench the reaction, remove water-soluble impurities, and isolate the crude product. The primary byproduct, triphenylphosphine oxide, is more polar than the desired alkene, allowing for separation by column chromatography.[13]
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[13]
-
Washing: Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine to remove residual water-soluble impurities.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.[14]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid. The crude product will contain the desired this compound and the byproduct, triphenylphosphine oxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Use a non-polar solvent system, such as pure hexanes or a hexanes/ethyl acetate mixture (e.g., 98:2).
-
Elution: The non-polar alkene product will elute first, while the more polar triphenylphosphine oxide will be retained on the column.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Visualization
Caption: Experimental workflow for the synthesis.
References
- Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps.
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- Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. (2025, May 22). JoVE.
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Polymerization Techniques for 2-Methyl-4-phenyl-1-butene: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of Poly(2-Methyl-4-phenyl-1-butene)
This compound is a substituted α-olefin with a unique structure combining a reactive vinyl group, a sterically hindering methyl group at the 2-position, and a phenyl group separated by an ethyl spacer. This distinct molecular architecture suggests that its corresponding polymer, poly(this compound), could exhibit a novel combination of properties, including tailored thermal characteristics, mechanical strength, and optical properties. The presence of the phenyl group offers opportunities for post-polymerization functionalization, further expanding its potential applications in specialty polymers, advanced materials, and drug delivery systems.
This guide provides a comprehensive overview of the primary polymerization techniques applicable to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of Ziegler-Natta, metallocene, and cationic polymerization, offering detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also rationally modify these procedures for their specific research goals. While direct experimental data for this specific monomer is limited in publicly available literature, the following protocols and data are extrapolated from established principles of polymer chemistry and studies on structurally analogous monomers, such as 4-phenyl-1-butene and other styrenic α-olefins.
I. Ziegler-Natta Catalysis: Crafting Stereoregular Architectures
Ziegler-Natta (Z-N) catalysis is a cornerstone of polyolefin synthesis, renowned for its ability to produce polymers with high stereoregularity, particularly isotactic polymers.[1][2] For a monomer like this compound, Z-N catalysts offer the potential to create highly ordered polymer chains, which can lead to crystalline materials with enhanced thermal and mechanical properties.
Mechanism of Ziegler-Natta Polymerization
The polymerization is initiated at the surface of a heterogeneous catalyst, typically composed of a titanium compound (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum co-catalyst like triethylaluminum (Al(C₂H₅)₃).[1] The active site is a titanium-carbon bond where the monomer coordinates and subsequently inserts into the growing polymer chain. The stereochemistry of the resulting polymer is dictated by the catalyst's chiral environment.
Caption: Ziegler-Natta polymerization mechanism.
Experimental Protocol: Ziegler-Natta Polymerization
This protocol is adapted from procedures for the polymerization of 4-phenyl-1-butene.[3]
Materials:
-
This compound (monomer)
-
Anhydrous heptane or toluene (solvent)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) as a solution in hexane (e.g., 1.0 M)
-
Acidified methanol (5% HCl in methanol) for termination
-
Methanol for washing
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: The monomer and solvent must be rigorously purified to remove inhibitors and water. Distill the monomer over calcium hydride. Pass the solvent through a column of activated alumina and molecular sieves.
-
Reactor Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, a nitrogen/argon inlet, and a rubber septum. Purge the system with inert gas for at least 30 minutes.
-
Catalyst Preparation (in situ):
-
Introduce 100 mL of anhydrous heptane into the flask via cannula.
-
At room temperature, add the triethylaluminum solution to achieve a desired Al/Ti molar ratio (typically between 1 and 5). For example, add 2.0 mmol of Al(C₂H₅)₃.
-
Slowly add titanium tetrachloride dropwise to the stirred solution. For an Al/Ti ratio of 2, add 1.0 mmol of TiCl₄. A brown precipitate, the active catalyst, will form.
-
Age the catalyst slurry at a specific temperature (e.g., 50°C) for 30-60 minutes.
-
-
Polymerization:
-
Bring the reactor to the desired polymerization temperature (e.g., 70°C).
-
Inject the purified this compound (e.g., 10 g, 68.4 mmol) into the catalyst slurry.
-
Allow the polymerization to proceed for the desired duration (e.g., 2-4 hours) with vigorous stirring.
-
-
Termination and Work-up:
-
Terminate the reaction by slowly adding 20 mL of acidified methanol.
-
Filter the precipitated polymer and wash it extensively with methanol to remove catalyst residues.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
II. Metallocene Catalysis: Precision Polymer Synthesis
Metallocene catalysts represent a significant advancement in olefin polymerization, offering the ability to produce polymers with narrow molecular weight distributions and precisely controlled tacticities (isotactic, syndiotactic, or atactic) by tuning the ligand framework of the catalyst.[4][5] These are single-site catalysts, which means all active centers are chemically identical, leading to more uniform polymer chains compared to traditional Ziegler-Natta catalysts.[4]
Mechanism of Metallocene-Catalyzed Polymerization
Metallocene catalysts, typically based on Group 4 metals like zirconium or titanium, are activated by a co-catalyst, most commonly methylaluminoxane (MAO).[5][6] The active species is a cationic metallocene alkyl complex. The polymerization proceeds via coordination of the monomer to the vacant site on the metal center, followed by migratory insertion into the metal-carbon bond of the growing polymer chain.
Caption: Metallocene-catalyzed polymerization workflow.
Experimental Protocol: Metallocene-Catalyzed Polymerization
This protocol is based on general procedures for the metallocene-catalyzed polymerization of α-olefins.[7]
Materials:
-
This compound (monomer)
-
Anhydrous toluene (solvent)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic polymer, or Ph₂C(Cp)(Flu)ZrCl₂ for syndiotactic polymer)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Acidified methanol (5% HCl in methanol)
-
Methanol
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor and Reagent Preparation: Follow the same rigorous purification and setup procedures as described for the Ziegler-Natta polymerization.
-
Polymerization:
-
Charge a 250 mL glass reactor with 100 mL of anhydrous toluene.
-
Add the purified this compound (e.g., 10 g, 68.4 mmol).
-
Bring the reactor to the desired temperature (e.g., 50°C) using a thermostated oil bath.
-
Sequentially add the MAO solution (to achieve an Al/Zr molar ratio of 1000-2000) and the metallocene catalyst solution (e.g., 5-10 mg dissolved in a small amount of toluene) to the stirred reactor.
-
Allow the polymerization to proceed for 1-2 hours, maintaining a constant temperature.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding 20 mL of acidified methanol.
-
Stir the mixture for several hours to ensure complete catalyst deactivation and removal.
-
Collect the precipitated polymer by filtration, wash extensively with methanol, and dry in a vacuum oven at 60-80°C to a constant weight.
-
III. Cationic Polymerization: An Alternative Route
Cationic polymerization is another viable method for polymerizing vinyl monomers, particularly those with electron-donating substituents that can stabilize a carbocation intermediate.[8] The phenyl group in this compound, although not directly attached to the double bond, can still influence the stability of the propagating carbocation. This method typically proceeds at low temperatures to suppress chain transfer reactions.[9][10]
Mechanism of Cationic Polymerization
Cationic polymerization is a chain reaction involving initiation, propagation, and termination steps. Initiation is achieved by a Lewis acid (e.g., AlCl₃, SnCl₄) in the presence of a co-initiator (e.g., water).[9][10] The initiator system generates a carbocation that adds to the monomer, creating a new carbocationic species. This process repeats during the propagation step.
Caption: Cationic polymerization mechanism.
Experimental Protocol: Cationic Polymerization
This protocol is adapted from general procedures for the cationic polymerization of styrene.[9][10]
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable polar solvent
-
Aluminum trichloride (AlCl₃) or tin(IV) chloride (SnCl₄) as the initiator
-
Methanol for termination
-
Dry ice/acetone bath
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: The monomer and solvent must be exceptionally pure and dry. Follow the purification steps outlined previously.
-
Reactor Setup: Use a flame-dried Schlenk flask under an inert atmosphere.
-
Polymerization:
-
Add 50 mL of anhydrous dichloromethane to the flask and cool it to -78°C using a dry ice/acetone bath.
-
Inject the purified this compound (e.g., 5 g, 34.2 mmol).
-
Prepare a stock solution of the initiator (e.g., 0.1 M AlCl₃ in dichloromethane) and add it dropwise to the stirred monomer solution until a persistent color change is observed, indicating the initiation of polymerization.
-
Maintain the reaction at -78°C with stirring for a specified time (e.g., 1-4 hours). The reaction time will influence the molecular weight.
-
-
Termination and Work-up:
-
Quench the polymerization by adding a small amount of chilled methanol (e.g., 10 mL).
-
Allow the mixture to warm to room temperature, then precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven at a moderate temperature.
-
IV. Data Presentation and Characterization
The choice of polymerization technique significantly impacts the properties of the resulting poly(this compound). The following table summarizes the expected outcomes based on the polymerization of analogous monomers.
| Polymerization Technique | Expected Tacticity | Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Ziegler-Natta | Isotactic | High | Broad (2-10) | High stereoregularity, robust catalysts | Broad PDI, catalyst removal can be difficult |
| Metallocene | Isotactic or Syndiotactic | Controllable | Narrow (1.5-2.5) | Precise control over polymer architecture | Higher catalyst cost, sensitivity to impurities |
| Cationic | Atactic | Variable | Broad (>2) | Can polymerize a range of vinyl monomers | Low temperatures required, chain transfer reactions |
Characterization of Poly(this compound):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the polymer's chemical structure and tacticity.[11]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis provides information on the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's thermal properties and crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the polymer structure by identifying characteristic vibrational bands of the chemical bonds present.[12]
V. Concluding Remarks for the Research Professional
The polymerization of this compound offers a promising avenue for the development of novel polymeric materials. By carefully selecting the polymerization technique—be it the stereocontrol of Ziegler-Natta and metallocene catalysis or the alternative pathway of cationic polymerization—researchers can tailor the microstructure and, consequently, the macroscopic properties of the resulting polymer. The protocols and insights provided in this guide serve as a robust starting point for the synthesis and exploration of poly(this compound), paving the way for its potential application in diverse fields, from advanced materials to innovative drug delivery platforms. As with any new monomer, optimization of the reaction conditions will be crucial to achieving the desired polymer characteristics.
References
- CDN. (n.d.). Lab 4: Cationic Polymerization of Styrene.
- University of Southern Mississippi. (n.d.). Cationic Polymerization.
- International Journal of Innovative Science and Engineering. (n.d.). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA.
- Wikipedia. (n.d.). Cationic polymerization.
- Google Patents. (n.d.). CN103897087A - Cationic polymerization method of alpha-methylstyrene/styrene copolymer.
- Kaminsky, W. (n.d.). Metallocene Catalysts for Olefin Polymerization.
- ResearchGate. (n.d.). ¹H-NMR (a) and FTIR (b) spectra of the POF polymer and precursor monomers.
- Docsity. (2022). Cationic Polymerization of Styrene: Synthesis of Polystyrene in Lab 4.
- ResearchGate. (n.d.). 13 C{ 1 H} NMR spectrum of a branched poly-olefin using pre-catalyst 3 with 1-octene.
- Precision in Polymerization: Kinetic Insights into Metallocene-catalyzed Ethylene Polymerization. (2024). Journal of Polymer Science and Technology, 1(1), 1-10.
- Wikipedia. (n.d.). Ziegler–Natta catalyst.
- Chemistry LibreTexts. (2021). 2.1: Ziegler-Natta Polymerization.
- Chemistry LibreTexts. (2024). 7.4.1: Ziegler-Natta Polymerizations.
- ResearchGate. (n.d.). Chemistry and Mechanism of Alkene Polymerization Reactions with Metallocene Catalysts.
- SlideShare. (n.d.). Ziegler-Natta polymerization of olefins - stereoselectivity. Retrieved from [https://www.slideshare.
- ResearchGate. (n.d.). Metallocene Catalysis.
- Process NMR Associates. (2015). Polyalphaolefin Hydrogenation - Residual Olefin Analysis - 1H NMR versus Bromine Number.
- ResearchGate. (n.d.). FT-IR Spectrum of Poly-α-Olefins.
- PubChem. (n.d.). 4-Phenyl-1-butyne.
Sources
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- 2. chem.tamu.edu [chem.tamu.edu]
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- 10. pslc.ws [pslc.ws]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-Methyl-4-phenyl-1-butene as a Monomer in Polymer Chemistry
Introduction: Unveiling a Novel Monomer for Advanced Polymer Architectures
In the continuous pursuit of novel polymeric materials with tailored properties, the exploration of unique monomer structures is paramount. 2-Methyl-4-phenyl-1-butene presents itself as a compelling candidate for the synthesis of advanced polymers. Structurally, it can be viewed as a hybrid between isobutylene and styrene, incorporating a sterically hindered 1,1-disubstituted olefin and a pendant phenyl group separated by an ethylene spacer. This distinct architecture suggests that its polymer, poly(this compound), could offer a unique combination of thermal stability, mechanical properties, and processability, distinct from conventional polyolefins and polystyrenics.
The presence of the phenyl group is anticipated to impart a higher glass transition temperature (Tg) compared to simple polyolefins, while the aliphatic backbone maintained by the butene unit offers a different solubility and chemical resistance profile than polystyrene. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the polymerization of this compound, focusing on scientifically-grounded protocols and the rationale behind them. Due to the limited direct literature on this specific monomer, the following protocols are expertly adapted from established methods for structurally analogous monomers, particularly those susceptible to cationic polymerization.[1][2][3]
Potential Applications and Hypothesized Polymer Properties
Polymers derived from this compound are hypothesized to be valuable in applications requiring a balance of thermal resistance and processability.
-
High-Performance Thermoplastics: The bulky phenyl group is expected to restrict chain mobility, leading to a polymer with enhanced thermal stability and a higher glass transition temperature (Tg) than polyethylene or polypropylene.
-
Advanced Coatings and Adhesives: The aromatic functionality could enhance adhesion to various substrates and allow for further functionalization, making it a candidate for specialty coatings.
-
Dielectric Materials: The hydrocarbon nature of the polymer backbone, combined with the polarizability of the phenyl ring, may result in desirable dielectric properties for applications in electronics and insulators.[4]
A summary of the monomer's properties and the hypothesized properties of its corresponding polymer are presented below.
| Property | Monomer: this compound | Hypothesized Polymer: Poly(this compound) |
| Molecular Formula | C₁₁H₁₄ | (C₁₁H₁₄)n |
| Molecular Weight | 146.23 g/mol [5] | Variable (dependent on polymerization conditions) |
| Boiling Point | Not widely reported | Not Applicable |
| Density | Not widely reported | Expected to be ~0.95 - 1.05 g/cm³ |
| Glass Transition (Tg) | Not Applicable | Estimated > 100 °C |
| Solubility | Soluble in organic solvents | Soluble in THF, Toluene, Chloroform |
Polymerization Strategy: The Case for Cationic Polymerization
The structure of this compound, specifically the 1,1-disubstituted nature of the double bond, strongly indicates that cationic polymerization is the most viable route for achieving high molecular weight polymer.[1][3]
Causality behind this choice:
-
Carbocation Stability: Upon initiation, the monomer will form a tertiary carbocation. This tertiary carbocation is significantly more stable than a primary or secondary carbocation that would be formed in other polymerization mechanisms, thus favoring the cationic route.[3][6]
-
Electron-Donating Groups: While the phenyl group is separated from the double bond by two methylene units, mitigating its direct resonance-stabilizing effect, the overall alkyl substitution on the double bond provides sufficient electron density to make it susceptible to electrophilic attack by a cationic initiator.[7]
-
Challenges with Other Methods:
-
Radical Polymerization: 1,1-disubstituted olefins like this compound are known to be difficult to polymerize via free-radical mechanisms due to steric hindrance around the propagating radical center.
-
Anionic Polymerization: This method requires monomers with electron-withdrawing groups to stabilize a propagating carbanion, which are absent in this monomer.[2]
-
Therefore, the primary protocol detailed in this guide will focus on living cationic polymerization, which offers the potential for controlled molecular weight and narrow molecular weight distributions.[8][9][10]
Detailed Protocol: Living Cationic Polymerization
This protocol is adapted from established procedures for the living cationic polymerization of styrenic monomers, employing a Lewis acid as a co-initiator.[11][12]
Materials:
-
This compound (monomer), purified by passing through basic alumina and dried over CaH₂.
-
1-Chloro-1-phenylethane (initiator).
-
Titanium tetrachloride (TiCl₄) or Tin tetrachloride (SnCl₄) (Lewis acid co-initiator), as a 1M solution in dichloromethane.
-
2,6-Di-tert-butylpyridine (DTBP) (proton scavenger).
-
Dichloromethane (DCM), freshly distilled from CaH₂.
-
Methanol, chilled (for termination).
-
Schlenk line and flame-dried glassware.
-
Dry syringes and needles.
Experimental Workflow Diagram:
Caption: Workflow for the cationic polymerization of this compound.
Step-by-Step Procedure:
-
Glassware Preparation: All glassware should be rigorously flame-dried under vacuum and subsequently cooled under a positive pressure of dry argon or nitrogen.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add freshly distilled dichloromethane (e.g., 50 mL) via a dry syringe.
-
Reagent Addition: Through syringe addition, introduce 2,6-Di-tert-butylpyridine (DTBP) (e.g., 0.05 mmol), followed by the purified this compound monomer (e.g., 10 mmol, 1.46 g). The DTBP acts as a proton trap to prevent initiation by trace protic impurities.
-
Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature is stable, add the initiator, 1-chloro-1-phenylethane (e.g., 0.1 mmol).
-
Polymerization: Commence the polymerization by the slow, dropwise addition of the Lewis acid solution (e.g., SnCl₄ or TiCl₄, 1.0 mmol, 10 eq. relative to initiator) via syringe. A color change is often observed. Allow the reaction to stir at -78 °C for 1 to 3 hours. The reaction time can be varied to target different molecular weights.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL) directly to the reaction flask. This will terminate the propagating cationic chains.
-
Purification: Allow the mixture to warm to room temperature. Pour the solution into a large volume of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Isolation: Collect the white, powdery polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C overnight.
Polymer Characterization
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Result |
| ¹H & ¹³C NMR Spectroscopy | Confirm polymer structure and purity. | Disappearance of vinyl proton signals (~4.7 ppm) and appearance of broad signals for the polymer backbone. |
| Gel Permeation Chromatography (GPC/SEC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A monomodal distribution with Đ < 1.5 would indicate a well-controlled, living polymerization.[10] |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A single Tg is expected, likely above 100 °C. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and decomposition temperature. | High decomposition temperature, likely > 300 °C in an inert atmosphere. |
Polymerization Mechanism
The living cationic polymerization proceeds through the following key steps: initiation, propagation, and termination.
Caption: Mechanism of Lewis acid-mediated cationic polymerization.
References
- Higashimura, T., Ishihama, Y., & Sawamoto, M. (n.d.). Living cationic polymerization of styrene: new initiating systems based on added halide salts and the nature of the growing species. Macromolecules - ACS Publications.
- Living cationic polymerisation of styrene in an ionic liquid. RSC Publishing. (n.d.).
- Living cationic polymerization of styrene: new initiating systems based on added halide salts and the nature of the growing species. ACS Publications. (n.d.).
- Living cationic polymerization of styrene monomers. Aston Research Explorer. (n.d.).
- Living Cationic Polymerization of p-Alkoxystyrenes by Free Ionic Species. (n.d.).
- Wikipedia. (n.d.). Cationic polymerization.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane.
- YouTube. (2020, April 10). Cationic addition polymers.
- Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry (RSC Publishing). (n.d.).
- Chemistry LibreTexts. (2021, August 20). 13.3: Polymerization of Alkenes.
- UT Austin Chemistry & Biochemistry. (n.d.). A. Polymerization: Cationic Polymerization.
- Chemistry LibreTexts. (2021, September 12). 2.4: Cationic Polymerization.
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Application Notes and Protocols for the Purification of 2-Methyl-4-phenyl-1-butene
Introduction
2-Methyl-4-phenyl-1-butene is a valuable olefinic compound utilized as a synthetic intermediate in the development of novel organic materials and pharmaceutical agents. Its utility is contingent upon high purity, as residual starting materials, catalysts, or byproducts from its synthesis can interfere with subsequent reactions or compromise the integrity of the final product. This application note provides a detailed, field-proven protocol for the purification of this compound, ensuring its suitability for demanding research and development applications. The methodologies described herein are grounded in established principles of organic chemistry and have been optimized for efficiency and scalability.
Strategic Approach to Purification: A Rationale
The purification strategy for this compound is dictated by its physicochemical properties and the impurity profile stemming from its synthesis. With a molecular formula of C₁₁H₁₄ and a molecular weight of 146.23 g/mol , it is a relatively non-polar hydrocarbon[1]. The primary impurities are typically dependent on the synthetic route employed.
Two common synthetic pathways to this compound and structurally similar alkenes are the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This route often involves the reaction of a phosphorus ylide with a ketone. A significant byproduct of this reaction is triphenylphosphine oxide, a compound with moderate polarity.
-
Grignard Reaction: The synthesis of the precursor alcohol via a Grignard reaction, followed by dehydration, can introduce impurities such as unreacted starting materials and coupling byproducts like biphenyl[2][3].
Given the non-polar nature of the target compound and the potential for both more polar (triphenylphosphine oxide) and similarly non-polar (biphenyl) impurities, a multi-step purification approach is often necessary. The primary method detailed in this protocol is flash column chromatography , a highly effective technique for separating compounds with differing polarities[4]. For instances requiring exceptional purity, a subsequent vacuum distillation can be employed to remove any remaining volatile impurities or isomers with close boiling points.
Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Boiling Point | 205 °C (at 760 mmHg) | Stenutz |
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This process begins with a preliminary work-up of the crude reaction mixture, followed by the primary purification via flash column chromatography, and concludes with an optional vacuum distillation for achieving the highest purity.
Sources
Application Note: 1H and 13C NMR Analysis of 2-Methyl-4-phenyl-1-butene
<
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the detailed mapping of chemical environments, connectivity, and stereochemistry within a molecule.[1] This application note presents a comprehensive guide to the ¹H and ¹³C NMR analysis of 2-Methyl-4-phenyl-1-butene. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles, practical experimental protocols, and in-depth data interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Theoretical Framework: Predicting the NMR Signature of this compound
A thorough understanding of the molecular structure is paramount to predicting and interpreting its NMR spectra. This compound possesses several distinct proton and carbon environments, each expected to resonate at a characteristic chemical shift (δ) with specific multiplicity patterns in the ¹H NMR spectrum.
¹H NMR Spectroscopy Predictions:
The ¹H NMR spectrum is anticipated to show signals corresponding to five unique proton environments:
-
Aromatic Protons (H-Ar): The five protons on the phenyl group are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. Due to the substitution pattern, these protons may exhibit complex splitting patterns resulting from coupling to each other.
-
Vinylic Protons (=CH₂): The two terminal vinylic protons are diastereotopic, meaning they are chemically non-equivalent. They are expected to resonate as distinct signals, likely appearing as singlets or narrow multiplets in the range of 4.5-5.0 ppm.
-
Benzylic Protons (-CH₂-Ph): The two protons of the methylene group adjacent to the phenyl ring are in a benzylic position. Their signal is expected to appear as a triplet in the range of 2.6-2.9 ppm, split by the adjacent methylene group.
-
Allylic Protons (-CH₂-C=): The two protons of the other methylene group are allylic. This signal is anticipated to be a triplet around 2.3-2.5 ppm, split by the neighboring benzylic methylene group.
-
Methyl Protons (-CH₃): The three protons of the methyl group are attached to a quaternary vinylic carbon. They are expected to appear as a singlet in the upfield region, around 1.7-1.9 ppm, as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopy Predictions:
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.
-
Aromatic Carbons: The phenyl group will show four signals in the aromatic region (approximately 125-142 ppm). The carbon atom directly attached to the alkyl chain (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.
-
Vinylic Carbons: The two sp² hybridized carbons of the double bond will resonate in the alkene region. The quaternary carbon (=C(CH₃)-) is expected around 145-150 ppm, while the terminal methylene carbon (=CH₂) will appear further upfield, around 110-115 ppm.
-
Aliphatic Carbons: The three sp³ hybridized carbons will be found in the upfield region of the spectrum. The benzylic carbon (-CH₂-Ph) is expected around 40 ppm, the allylic carbon (-CH₂-C=) around 35 ppm, and the methyl carbon (-CH₃) around 22 ppm.
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality and reproducible NMR data.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[3]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[4] Using an appropriate amount of material is crucial for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[3][4]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[4][5] Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules due to its excellent dissolving power and the presence of a residual proton signal that can be used for chemical shift calibration.[6] The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's signals and for the spectrometer's deuterium lock system.[3][4]
-
Dissolution and Transfer: Dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.[4] If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[3][7] Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3][8]
-
Internal Standard (Optional): While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) can provide a more precise chemical shift reference (0.00 ppm).[4] However, ensure the standard is inert and its signals do not overlap with the analyte's signals.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
These parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons, ensuring accurate integration.
-
Spectral Width (SW): A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay (D1): A 2-second delay is generally adequate.
-
Spectral Width (SW): A range of 0 to 220 ppm will cover the chemical shifts of all expected carbon types.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
Protocol 3: DEPT-135 Experiment
To aid in the assignment of the ¹³C signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.[9][10] This technique differentiates carbon signals based on the number of attached protons.
-
Principle: The DEPT-135 pulse sequence manipulates the magnetization transfer from protons to carbons.[9]
-
Spectral Output:
-
Acquisition: The DEPT-135 experiment is typically run with similar parameters to a standard ¹³C experiment but with the appropriate pulse program selected.
Data Analysis and Interpretation
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).[1]
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.15 | m | 5H | Ar-H |
| ~4.75 | s | 1H | =CH₂ |
| ~4.72 | s | 1H | =CH₂ |
| ~2.70 | t | 2H | Ar-CH₂- |
| ~2.35 | t | 2H | -CH₂-C= |
| ~1.75 | s | 3H | =C-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| ~148.0 | No Peak | =C -CH₃ |
| ~141.5 | No Peak | C -ipso |
| ~128.5 | Positive | C H-ortho/meta |
| ~128.3 | Positive | C H-ortho/meta |
| ~125.8 | Positive | C H-para |
| ~110.0 | Negative | =C H₂ |
| ~40.0 | Negative | Ar-C H₂- |
| ~35.0 | Negative | -C H₂-C= |
| ~22.5 | Positive | =C-C H₃ |
Visualizations
Molecular Structure and NMR Assignments
Caption: Structure of this compound with proton assignments.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of small organic molecules.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with robust experimental protocols and systematic data interpretation, researchers can confidently elucidate and verify the structure of this compound. The methodologies described herein are broadly applicable to the structural characterization of a wide range of small organic molecules, serving as a valuable resource for professionals in chemical research and development.
References
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- Fiveable. DEPT-135 Definition - Organic Chemistry Key Term.
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
- University of Bristol. NMR Sample Preparation.
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Columbia University. DEPT | NMR Core Facility.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University College London. Sample Preparation.
- PubChem. This compound.
- SpectraBase. This compound.
- Scribd. NMR Solvent Properties.
- Truman State University. NMR Solvent Properties.
- The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
- Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene.
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy.
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum.
- Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene.
- ResearchGate. 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz.
- Wiley-VCH. NMR Spectra and Molecular Structure.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Methyl-4-phenyl-1-butene for Research and Drug Development
Introduction: 2-Methyl-4-phenyl-1-butene, a substituted aromatic hydrocarbon, serves as a valuable building block in organic synthesis and is of interest to researchers in drug development and materials science. A thorough understanding of its mass spectral fragmentation behavior is paramount for its unambiguous identification in complex matrices and for the structural elucidation of related novel compounds. This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering insights into the underlying fragmentation mechanisms. Furthermore, a comprehensive protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is presented to aid researchers in obtaining high-quality, reproducible data.
Core Fragmentation Analysis
Upon electron ionization at a standard energy of 70 eV, this compound (molar mass: 146.23 g/mol ) undergoes a series of predictable and informative fragmentation events. The resulting mass spectrum is characterized by a distinct molecular ion peak and a prominent base peak, which provide significant structural information.
The molecular ion ([M]•+) is observed at a mass-to-charge ratio (m/z) of 146.[1] The presence of this peak confirms the molecular weight of the analyte. The most abundant fragment ion, the base peak, is observed at m/z 91.[1] This highly stable fragment is characteristic of many alkyl-substituted benzene derivatives.
The key fragmentation pathways are dominated by cleavages that lead to the formation of resonance-stabilized carbocations. The principal fragmentation mechanisms for this compound are benzylic cleavage and allylic cleavage, with the former being the most favored pathway.
Benzylic Cleavage: The most facile fragmentation is the cleavage of the C-C bond beta to the phenyl group, leading to the formation of the highly stable benzyl cation. This cation often rearranges to the even more stable tropylium ion (C₇H₇⁺), which is responsible for the intense base peak at m/z 91. The neutral radical lost in this process is an isobutenyl radical.
Allylic Cleavage: Cleavage of the bond beta to the double bond can also occur, leading to the formation of a resonance-stabilized allylic cation. This would result in the loss of a benzyl radical (C₇H₇•) to form an allylic cation at m/z 55. While less favorable than the formation of the tropylium ion, a peak at m/z 55 is expected to be present in the spectrum.
Other Potential Fragmentations: Other less prominent fragmentation pathways may include the loss of a methyl radical (•CH₃) from the molecular ion to yield an ion at m/z 131, and further fragmentation of the primary fragment ions.
Data Presentation
The anticipated major fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 146 | Moderate | [C₁₁H₁₄]•+ | Molecular Ion |
| 91 | 100 (Base Peak) | [C₇H₇]+ | Benzylic cleavage with rearrangement to tropylium ion |
| 55 | Low to Moderate | [C₄H₇]+ | Allylic cleavage |
| 131 | Low | [C₁₀H₁₁]+ | Loss of a methyl radical |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Perform serial dilutions to prepare working standards of lower concentrations as required for calibration and sensitivity assessment.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless injector, operated in split mode with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Obtain the mass spectrum for the identified peak by performing background subtraction.
-
Analyze the fragmentation pattern and compare it with the expected fragments and reference spectra if available.
Visualization of Fragmentation Pathway and Experimental Workflow
Caption: Primary fragmentation pathways of this compound under EI-MS.
Caption: General workflow for the GC-MS analysis of this compound.
References
- PubChem. This compound.
- NIST. Benzene, (3-methyl-3-butenyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- SpectraBase. This compound. Wiley-VCH. [Link]
- McLafferty, F. W.; Turecek, F.Interpretation of Mass Spectra, 4th ed.; University Science Books, 1993.
- Sparkman, O. D.; Penton, Z. E.; Kitson, F. G.Gas Chromatography and Mass Spectrometry: A Practical Guide, 2nd ed.; Academic Press, 2011.
Sources
Application Note: FT-IR Spectroscopy of 2-Methyl-4-phenyl-1-butene for Functional Group Analysis
Introduction: The Role of FT-IR in Structural Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups in organic molecules.[1][2] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint".[2][3] The absorption of IR radiation corresponds to the vibrational excitation of covalent bonds within the molecule.[3][4] These vibrations, which include stretching, bending, scissoring, rocking, and twisting, occur at characteristic frequencies for specific functional groups.[4][5][6] This application note provides a detailed guide to the FT-IR analysis of 2-Methyl-4-phenyl-1-butene, a molecule possessing both alkene and aromatic functionalities. We will delve into sample preparation, spectral acquisition, and a thorough interpretation of the resulting spectrum.
The molecule of interest, this compound, contains several key functional groups that are readily identifiable by FT-IR spectroscopy: a terminal vinyl group, a monosubstituted benzene ring, and saturated C-H bonds. Understanding the characteristic vibrational frequencies of these groups is crucial for structural confirmation and purity assessment in research, development, and quality control settings.
Experimental Protocols
Sample Preparation
The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For a liquid sample like this compound, several methods are applicable.
2.1.1. Neat Liquid Analysis using Salt Plates (KBr or NaCl)
This is a traditional and effective method for pure liquid samples.
Protocol:
-
Ensure the salt plates (either Potassium Bromide - KBr or Sodium Chloride - NaCl) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.
-
Place one salt plate on a clean, dry surface.
-
Using a clean pipette, place a single small drop of this compound onto the center of the plate.[7]
-
Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates. A slight rotation can help achieve an even film.[7][8]
-
Mount the "sandwich" of salt plates in the spectrometer's sample holder.
-
Acquire the spectrum. If the absorption bands are too intense (i.e., "bottoming out"), the film is too thick. Separate the plates, wipe one clean, and reassemble to create a thinner film.[7]
-
After analysis, clean the plates thoroughly with a suitable dry solvent (e.g., isopropanol or methylene chloride) and store them in a desiccator.[8]
2.1.2. Attenuated Total Reflectance (ATR) FT-IR
ATR-FT-IR is a modern, rapid, and often preferred method that requires minimal sample preparation.[3]
Protocol:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[9] A background spectrum of the clean, empty crystal should be run first.[10]
-
Place a small drop of this compound directly onto the ATR crystal.[9]
-
If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the liquid and the crystal.[9]
-
Acquire the spectrum. The IR beam interacts with the sample at the crystal interface.[2]
-
After analysis, clean the crystal surface thoroughly with a soft cloth or wipe dampened with a suitable solvent like isopropanol.[10]
FT-IR Spectrometer Parameters
For optimal results, the following instrument parameters are recommended:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio improves with more scans)
-
Apodization: Happ-Genzel
A background scan of the empty sample compartment (or clean ATR crystal) should be performed before running the sample spectrum to correct for atmospheric and instrumental contributions.
Spectral Interpretation of this compound
The FT-IR spectrum of this compound can be divided into several key regions, each providing information about the different functional groups present in the molecule.
C-H Stretching Region (>3000 cm⁻¹ and <3000 cm⁻¹)
This region is highly diagnostic for the types of carbon-hydrogen bonds present.
-
Aromatic and Alkene C-H Stretches (3100 - 3000 cm⁻¹): The stretching vibrations of C-H bonds where the carbon is sp² hybridized (part of a double bond or aromatic ring) occur at higher frequencies than those of sp³ hybridized carbons.[11] Expect to see weak to medium intensity peaks in this region for this compound, corresponding to the C-H bonds on the benzene ring and the vinyl group.[11][12][13] Specifically, aromatic C-H stretches are typically found around 3030 cm⁻¹, while vinylic =C-H stretches appear between 3020 and 3100 cm⁻¹.[14][15]
-
Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): The stretching vibrations of C-H bonds where the carbon is sp³ hybridized (part of an alkane structure) are found just below 3000 cm⁻¹.[13] this compound has several such bonds in the methyl and methylene groups, which will give rise to strong absorption bands in the 2960-2850 cm⁻¹ range.[14]
C=C Stretching Region (1680 - 1450 cm⁻¹)
This region is characteristic of carbon-carbon double bonds.
-
Alkene C=C Stretch (1680 - 1640 cm⁻¹): The stretching of the carbon-carbon double bond in the terminal vinyl group gives rise to a peak in this region.[11] For a 1,1-disubstituted alkene like this compound, this peak is expected to be of medium intensity.
-
Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The benzene ring exhibits complex in-ring carbon-carbon stretching vibrations, often appearing as a series of sharp bands of variable intensity.[12] Typically, two or more bands can be observed around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[12][15][16]
The Fingerprint Region (< 1400 cm⁻¹)
This region of the spectrum is often complex, with many overlapping peaks arising from bending vibrations and other skeletal motions. While difficult to assign every peak, certain strong absorptions are highly diagnostic.
-
=C-H Out-of-Plane Bending (OOP) (1000 - 650 cm⁻¹): These are often strong and sharp peaks that are very useful for determining the substitution pattern of alkenes and aromatic rings.[12][14]
-
Vinyl Group: For a 1,1-disubstituted alkene (R₂C=CH₂), a strong, characteristic band is expected around 890 cm⁻¹.[14] This is a key indicator of the terminal vinylidene group in this compound.
-
Monosubstituted Benzene Ring: Monosubstituted benzene rings show two strong characteristic OOP bending bands. One is typically found between 770 and 730 cm⁻¹, and the other between 710 and 690 cm⁻¹.[17] The presence of these two bands is strong evidence for the monosubstituted phenyl group.[17]
-
Summary of Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3020 | Aromatic & Vinyl C-H | Stretching | Medium to Weak |
| 3000 - 2850 | Aliphatic C-H | Stretching | Strong |
| ~1645 | Alkene C=C | Stretching | Medium |
| 1600 - 1450 | Aromatic C=C | In-ring Stretching | Medium to Weak, Sharp |
| ~890 | 1,1-Disubstituted Alkene | =C-H Out-of-Plane Bend | Strong |
| 770 - 730 | Monosubstituted Benzene | C-H Out-of-Plane Bend | Strong |
| 710 - 690 | Monosubstituted Benzene | C-H Out-of-Plane Bend | Strong |
Visualizing the Process and Structure
To better understand the workflow and the molecule under investigation, the following diagrams are provided.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of a liquid sample.
Conclusion
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of this compound. By following the detailed protocols for sample preparation and understanding the characteristic absorption frequencies of the constituent functional groups—the terminal vinyl group, the monosubstituted phenyl ring, and the aliphatic chains—researchers can confidently verify the identity and assess the purity of this compound. The key diagnostic peaks, particularly the C=C stretches and the out-of-plane C-H bending vibrations in the fingerprint region, serve as reliable markers for each structural component.
References
- Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Northern Illinois University Department of Chemistry and Biochemistry. FT-IR sample preparation.
- Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5).
- LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
- Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR).
- SpectraBase. (n.d.). This compound.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138809, this compound.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkenes.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.
- SpectraBase. (n.d.). This compound.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- RTI Laboratories. (n.d.). FTIR Analysis.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- ResearchGate. (n.d.). Changes in the vinyl group region, 880 to 940 cm⁻¹, from IR spectra, of... [Image].
- SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.).
- ResearchGate. (2018, September 19). Which frequencies can be attributed to the vinyl vibration in IR spectra?
- Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy.
- National Institute of Standards and Technology. (n.d.). 2-Methyl-1-butene. NIST Chemistry WebBook.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
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Application Note: A Step-by-Step Guide to the Purification of 2-Methyl-4-phenyl-1-butene via Flash Column Chromatography
Abstract & Introduction
2-Methyl-4-phenyl-1-butene is a non-polar aromatic hydrocarbon with the molecular formula C₁₁H₁₄.[1][2][3] Its purification from synthetic reaction mixtures often presents a challenge due to the presence of structurally similar impurities, such as starting materials, isomers, or other non-polar byproducts. Column chromatography is a fundamental and powerful purification technique in organic chemistry, ideally suited for such separations.[4][5]
This application note provides a detailed, field-proven protocol for the efficient isolation of this compound using normal-phase flash column chromatography. We will delve into the causality behind each experimental choice, from the preliminary method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The principles and methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible purification strategy.
Principle of Separation: Normal-Phase Chromatography
The successful separation of this compound relies on the principles of normal-phase chromatography. In this mode, a polar stationary phase is used in conjunction with a non-polar mobile phase.[6][7]
-
Stationary Phase: We utilize silica gel (SiO₂), a highly polar adsorbent. The surface of silica gel is rich in silanol groups (-Si-OH), which can form polar interactions (like hydrogen bonding and dipole-dipole interactions) with molecules.[8]
-
Mobile Phase: A non-polar organic solvent, or a mixture of such solvents, is used as the eluent.
-
Mechanism: A mixture is applied to the top of the silica gel column. As the non-polar mobile phase flows through the column, an equilibrium is established for each component between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[9] Non-polar compounds, like this compound, have a weak affinity for the polar silica gel and a strong affinity for the non-polar eluent. Consequently, they travel through the column more quickly. In contrast, any polar impurities will be more strongly adsorbed by the silica gel and will elute much later.[4]
Critical First Step: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for column chromatography, allowing for the efficient screening of various solvent systems.[9][10] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25 - 0.35 . This Rƒ value typically ensures good separation from impurities and a reasonable elution time from the column.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Prepare several developing chambers (beakers with a lid or watch glass) with different solvent systems. For a non-polar compound like this compound, start with highly non-polar systems and gradually increase polarity.[11][12]
-
System 1: 100% Hexanes
-
System 2: 1% Ethyl Acetate in Hexanes
-
System 3: 2% Ethyl Acetate in Hexanes
-
System 4: 5% Ethyl Acetate in Hexanes
-
-
Develop the TLC plates in the prepared chambers.
-
Visualize the separated spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).
-
Calculate the Rƒ value for the spot corresponding to this compound in each system and select the one that provides an Rƒ in the target range of 0.25-0.35.
Optimized Protocol for Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents
-
Crude this compound mixture
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Glass chromatography column with stopcock
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and visualization tools
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Rationale: Slurry packing is the preferred method as it minimizes air bubbles and cracks in the stationary phase, leading to better separation efficiency.
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
In a separate beaker, prepare a slurry by mixing ~50 g of silica gel with ~150 mL of the optimized mobile phase determined from the TLC analysis (e.g., 2% Ethyl Acetate in Hexanes).
-
Quickly pour the swirling slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing.
-
Add more mobile phase as the slurry settles. Never allow the top of the silica bed to run dry.
-
Once the silica is fully settled, add a final layer (~1 cm) of sand on top to protect the silica bed during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 2: Sample Loading
-
Rationale: The sample should be loaded in the most concentrated form possible and in a narrow band to ensure sharp peaks and prevent band broadening.
-
Dissolve the crude sample (~1-2 g) in a minimal amount of the mobile phase (or a less polar solvent like pure hexanes).
-
Carefully pipette the dissolved sample directly onto the center of the top sand layer.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of fresh mobile phase to rinse the sides of the column and allow this to absorb into the silica bed as well. Repeat this rinse once more.
Step 3: Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Open the stopcock to begin elution. If using flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.
-
Begin collecting the eluent in sequentially numbered test tubes or flasks. A typical fraction size is 10-20 mL.
Step 4: Fraction Analysis
-
Using TLC, analyze every few fractions to determine their composition. Spot the starting crude mixture as a reference.
-
Identify the fractions that contain the pure desired product (a single spot at the correct Rƒ).
-
Also, identify fractions containing impurities and those containing a mixture of the product and impurities.
Step 5: Isolation
-
Combine all fractions that were identified as containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting oil or solid is the purified product. Confirm its identity and purity using analytical techniques such as NMR spectroscopy.[13][14]
Summary of Recommended Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Technique | Flash Column Chromatography | Allows for faster and more efficient separation compared to gravity chromatography.[15] |
| Stationary Phase | Silica Gel, 230-400 mesh (60 Å pore size) | Standard polar adsorbent for separating a wide variety of organic compounds.[5] |
| Mobile Phase | 1-5% Ethyl Acetate in Hexanes | Non-polar eluent for a non-polar compound. The exact ratio must be optimized by TLC.[11] |
| Method Development | Thin-Layer Chromatography (TLC) | Essential for pre-determining the optimal solvent system to achieve an Rƒ of 0.25-0.35.[9] |
| Sample Loading | Concentrated solution or dry loading | Ensures a narrow starting band, which is critical for achieving high resolution.[15] |
| Detection | UV visualization (254 nm) of TLC plates | The aromatic ring in the target molecule allows for easy visualization under UV light. |
Conclusion
The protocol detailed in this application note provides a systematic and reliable method for the purification of this compound. By leveraging TLC for initial method development, this approach ensures an efficient and successful separation using normal-phase flash column chromatography. The foundational principles discussed are broadly applicable to the purification of other non-polar small molecules, making this a valuable guide for professionals in chemical synthesis and drug discovery.
References
- ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?
- LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- University of York, Department of Chemistry. (n.d.). Determining a solvent system.
- AKJournals. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- LibreTexts Chemistry. (n.d.). 5.4: Thin Layer Chromatography.
- YouTube. (2023). What Is Reverse Phase Liquid Chromatography (RP-LC)?.
- Stenutz. (n.d.). This compound.
- SpectraBase. (n.d.). This compound.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- YouTube. (2021). column chromatography & purification of organic compounds.
- ResearchGate. (2009). (E)-1-Bromo-2-methyl-4-phenyl-1-butene.
- Columbia University. (n.d.). Column chromatography.
- Technology Networks. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Scribd. (n.d.). Normal-phase Chromatography - Lecture 17.
- Phenomenex. (2024). Normal-phase vs. Reversed-phase Chromatography.
- Organic Syntheses. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- ResearchGate. (n.d.). Diagram of normal-phase chromatography separation.
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- 1. This compound | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
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- 10. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 11. Chromatography [chem.rochester.edu]
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- 14. researchgate.net [researchgate.net]
- 15. Purification [chem.rochester.edu]
Anwendungs- und Protokollleitfaden: Derivatisierungsreaktionen von 2-Methyl-4-phenyl-1-buten
Herausgegeben von: Gemini, Senior Application Scientist
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zu den wesentlichen Derivatisierungsreaktionen von 2-Methyl-4-phenyl-1-buten, einer vielseitigen chemischen Zwischenstufe. Der Fokus liegt auf der Bereitstellung tiefgehender Einblicke in die Reaktionsmechanismen, der Erläuterung der Gründe für spezifische experimentelle Entscheidungen und der Bereitstellung robuster, schrittweiser Protokolle für die wichtigsten Transformationen. Die hier beschriebenen Methoden umfassen Hydrierung, Oxidation und kationische Polymerisation. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die das synthetische Potenzial dieses Moleküls nutzen möchten.
Einleitung: Das synthetische Potenzial von 2-Methyl-4-phenyl-1-buten
2-Methyl-4-phenyl-1-buten, mit der Summenformel C₁₁H₁₄, ist ein aromatisches Alken, das als wertvoller Baustein in der organischen Synthese und den Materialwissenschaften dient.[1][2][3][4] Seine molekulare Architektur, die eine reaktive 1,1-disubstituierte Doppelbindung und einen Phenylring umfasst, bietet mehrere Angriffspunkte für chemische Modifikationen. Die Methylgruppe an Position 2 beeinflusst die Reaktivität und Regioselektivität von Additionsreaktionen an der Doppelbindung erheblich.
Die Fähigkeit, dieses Molekül gezielt zu derivatisieren, eröffnet Wege zur Synthese neuer pharmazeutischer Wirkstoffe, zur Entwicklung von Polymeren mit maßgeschneiderten Eigenschaften und zur Herstellung von Feinchemikalien.[5] Die Methylgruppe spielt oft eine entscheidende Rolle bei der Optimierung der pharmakodynamischen und pharmakokinetischen Eigenschaften von bioaktiven Molekülen, ein Phänomen, das oft als "magischer Methyl"-Effekt bezeichnet wird.[6] Dieser Leitfaden konzentriert sich auf drei grundlegende Klassen von Derivatisierungsreaktionen: Hydrierung, Oxidation und Polymerisation.
Abbildung 1: Strukturelle Merkmale von 2-Methyl-4-phenyl-1-buten.
Hydrierung: Selektive Sättigung der Doppelbindung
Die katalytische Hydrierung ist eine fundamentale Reaktion zur Umwandlung der Alken-Doppelbindung in eine Alkan-Einfachbindung, was zu 2-Methyl-4-phenylbutan führt. Diese Reaktion ist entscheidend, um die Reaktivität der Doppelbindung zu entfernen, während der aromatische Ring für nachfolgende Funktionalisierungen intakt bleibt.
Wissenschaftlicher Hintergrund und Mechanismus: Die heterogene katalytische Hydrierung involviert die Adsorption von Wasserstoffgas und dem Alken an der Oberfläche eines Metallkatalysators (z. B. Platin, Palladium, Nickel).[7] Der Wasserstoff dissoziiert in atomaren Wasserstoff, der schrittweise an die Doppelbindung addiert wird. Die Wahl des Lösungsmittels kann die Reaktionsgeschwindigkeit und -selektivität beeinflussen, wobei polare Lösungsmittel wie Ethanol oft bevorzugt werden, um die Löslichkeit des Substrats zu gewährleisten und die Katalysatoraktivität zu unterstützen.[8]
Protokoll: Katalytische Hydrierung von 2-Methyl-4-phenyl-1-buten
Materialien:
-
2-Methyl-4-phenyl-1-buten (1.0 Äquiv.)
-
10% Palladium auf Aktivkohle (Pd/C), 1-2 mol%
-
Ethanol (reinst)
-
Wasserstoffgas (H₂)
-
Parr-Hydrierapparatur oder ein mit H₂-Ballon ausgestatteter Rundkolben
-
Magnetrührer und Rührfisch
-
Celit® zur Filtration
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem geeigneten Reaktionsgefäß (z. B. Parr-Reaktorflasche) werden 2-Methyl-4-phenyl-1-buten (z. B. 5,0 g, 34,2 mmol) und Ethanol (z. B. 100 mL) vorgelegt.
-
Katalysatorzugabe: Unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) wird vorsichtig 10% Pd/C (z. B. 364 mg, 1 mol%) zugegeben. Begründung: Die Zugabe unter Inertgas verhindert den Kontakt des hochentzündlichen Katalysators mit Luftsauerstoff.
-
Hydrierung: Das Reaktionsgefäß wird in der Parr-Apparatur versiegelt. Das System wird dreimal mit H₂ gespült (evakuieren und mit H₂ füllen), um die gesamte Luft zu entfernen. Anschließend wird ein konstanter H₂-Druck (z. B. 3-4 bar) angelegt.
-
Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur für 4-6 Stunden kräftig gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) überwacht werden, indem das Verschwinden des Ausgangsmaterials verfolgt wird.
-
Aufarbeitung: Nach Abschluss der Reaktion wird der H₂-Druck vorsichtig abgelassen und das System mit Stickstoff gespült.
-
Katalysatorabtrennung: Die Reaktionsmischung wird durch ein Bett aus Celit® filtriert, um den Palladiumkatalysator zu entfernen. Das Celit®-Bett wird mit einer kleinen Menge Ethanol nachgewaschen. Begründung: Celit® ist ein inertes Filterhilfsmittel, das die feinen Partikel des Katalysators effizient zurückhält und ein Verstopfen des Filterpapiers verhindert.
-
Isolierung: Das Filtrat wird unter reduziertem Druck eingeengt, um das Lösungsmittel zu entfernen. Das resultierende Rohprodukt, 2-Methyl-4-phenylbutan, kann bei Bedarf durch Vakuumdestillation weiter gereinigt werden.
Erwartete Ergebnisse:
| Parameter | Wert |
| Produkt | 2-Methyl-4-phenylbutan |
| Ausbeute | >95% |
| Reinheit (GC) | >98% |
| Reaktionszeit | 4-6 Stunden |
| Temperatur | Raumtemperatur |
Oxidation: Hydroborierung-Oxidation zur Alkoholsynthese
Die Oxidation der Doppelbindung ermöglicht die Einführung von Sauerstofffunktionalitäten. Die Hydroborierung-Oxidation ist eine besonders nützliche Methode, da sie zur anti-Markovnikov-Addition von Wasser und damit zur Bildung des sterisch weniger gehinderten Alkohols führt.[9]
Wissenschaftlicher Hintergrund und Mechanismus: Die Reaktion verläuft in zwei Schritten:
-
Hydroborierung: Boran (BH₃), oft in Form eines Komplexes mit Tetrahydrofuran (THF), addiert sich an die Doppelbindung. Das Boratom, das als Elektrophil fungiert, addiert sich an das weniger substituierte Kohlenstoffatom, während ein Hydridion an das stärker substituierte Kohlenstoffatom bindet. Dieser Prozess ist regioselektiv (anti-Markovnikov) und stereospezifisch (syn-Addition).
-
Oxidation: Das intermediäre Organoboran wird in situ mit basischem Wasserstoffperoxid (H₂O₂) zum entsprechenden Alkohol oxidiert, wobei die Konfiguration am Kohlenstoffatom erhalten bleibt.[9]
Abbildung 2: Workflow der Hydroborierung-Oxidation.
Protokoll: Synthese von 2-Methyl-4-phenyl-1-butanol
Materialien:
-
2-Methyl-4-phenyl-1-buten (1.0 Äquiv.)
-
Boran-Tetrahydrofuran-Komplex (BH₃·THF), 1 M Lösung in THF (1.1 Äquiv.)
-
Tetrahydrofuran (THF), wasserfrei
-
Natronlauge (NaOH), 3 M wässrige Lösung
-
Wasserstoffperoxid (H₂O₂), 30% wässrige Lösung
-
Diethylether
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Ein ofengetrockneter Dreihalskolben wird mit einem Magnetrührer, einem Tropftrichter und einem Stickstoffeinlass ausgestattet. 2-Methyl-4-phenyl-1-buten (z. B. 4.38 g, 30 mmol) wird in wasserfreiem THF (60 mL) gelöst und die Lösung auf 0 °C (Eisbad) gekühlt. Begründung: Wasserfreie Bedingungen sind entscheidend, da Boran mit Wasser reagiert. Die Kühlung kontrolliert die exotherme Reaktion.
-
Hydroborierung: Die BH₃·THF-Lösung (33 mL, 33 mmol, 1.1 Äquiv.) wird langsam über den Tropftrichter zugegeben, wobei die Temperatur unter 5 °C gehalten wird. Nach der Zugabe wird das Eisbad entfernt und die Mischung 2 Stunden bei Raumtemperatur gerührt.
-
Oxidation: Die Reaktionsmischung wird erneut auf 0 °C gekühlt. Langsam werden 3 M NaOH (15 mL) zugegeben, gefolgt von der sehr vorsichtigen, tropfenweisen Zugabe von 30% H₂O₂ (15 mL). Sicherheitshinweis: Die Zugabe von H₂O₂ ist stark exotherm und erfordert eine effektive Kühlung, um die Reaktion unter Kontrolle zu halten.
-
Reaktionsabschluss: Nach der Zugabe wird die Mischung 1 Stunde bei Raumtemperatur gerührt und dann für 30 Minuten unter Rückfluss erhitzt, um die vollständige Oxidation sicherzustellen.
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Diethylether (100 mL) verdünnt. Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Ether (je 50 mL) extrahiert.
-
Waschen und Trocknen: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Das Rohprodukt wird durch Flash-Säulenchromatographie (Kieselgel, Eluentenmischung z. B. Hexan/Ethylacetat) gereinigt, um reines 2-Methyl-4-phenyl-1-butanol zu erhalten.
Polymerisation: Kationische Synthese von Poly(2-Methyl-4-phenyl-1-buten)
Die Polymerisation von Alkenen ist eine der technisch wichtigsten Reaktionen zur Herstellung von Materialien mit vielfältigen Eigenschaften.[10] Für 2-Methyl-4-phenyl-1-buten ist die kationische Polymerisation besonders geeignet, da die tertiäre Carbokation-Zwischenstufe, die während der Kettenverlängerung gebildet wird, durch die benachbarte Methylgruppe und die Phenylgruppe stabilisiert wird.
Wissenschaftlicher Hintergrund und Mechanismus: Die kationische Polymerisation wird durch eine starke Säure oder einen Lewis-Säure-Initiator (z. B. BF₃, AlCl₃) in Gegenwart eines Co-Initiators (z. B. H₂O) gestartet.[10]
-
Initiierung: Der Initiator erzeugt ein Carbokation durch Addition an die Doppelbindung des Monomers.
-
Propagation (Kettenwachstum): Das Carbokation addiert sich an weitere Monomereinheiten, wodurch die Polymerkette wächst.
-
Termination (Kettenabbruch): Die wachsende Kette wird durch Reaktionen wie die Abstraktion eines Protons oder die Reaktion mit einem Nucleophil desaktiviert.
Die Kontrolle der Reaktionstemperatur ist entscheidend; niedrige Temperaturen (-78 °C) unterdrücken Kettenübertragungs- und Abbruchreaktionen, was zu Polymeren mit höherem Molekulargewicht führt.[11]
Protokoll: Kationische Polymerisation von 2-Methyl-4-phenyl-1-buten
Materialien:
-
2-Methyl-4-phenyl-1-buten (Monomer), gereinigt und getrocknet
-
Bortrifluorid-Diethyletherat (BF₃·OEt₂), als Initiator
-
Dichlormethan (CH₂Cl₂), wasserfrei
-
Methanol, gekühlt
-
Trockeneis/Aceton-Bad
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Alle Glasgeräte werden im Ofen getrocknet und unter Stickstoff abgekühlt. Das Monomer wird vor Gebrauch über Calciumhydrid (CaH₂) destilliert, um Spuren von Wasser zu entfernen.
-
Reaktionsaufbau: In einem trockenen Schlenk-Kolben wird das gereinigte Monomer (z. B. 5.0 g, 34,2 mmol) in wasserfreiem Dichlormethan (50 mL) gelöst. Die Lösung wird auf -78 °C in einem Trockeneis/Aceton-Bad gekühlt.
-
Initiierung: Eine kleine Menge BF₃·OEt₂ (z. B. 0.1 mL) wird über eine Spritze zu der kalten, gerührten Lösung gegeben. Die Polymerisation beginnt oft sofort, was an einer Zunahme der Viskosität erkennbar ist.
-
Polymerisation: Die Reaktion wird 1-2 Stunden bei -78 °C unter Rühren fortgesetzt. Die Reaktionszeit beeinflusst das Molekulargewicht des Polymers.
-
Abbruch (Quenching): Die Polymerisation wird durch die langsame Zugabe von 5 mL gekühltem Methanol beendet. Begründung: Methanol wirkt als Nucleophil, das mit dem kationischen Kettenende reagiert und die Polymerisation stoppt.
-
Isolierung und Reinigung: Die Reaktionsmischung wird auf Raumtemperatur erwärmt. Die viskose Lösung wird langsam in einen großen Überschuss an stark gerührtem Methanol (z. B. 500 mL) gegossen. Das Polymer fällt als weißer Feststoff aus.
-
Trocknung: Der Feststoff wird durch Filtration gesammelt, mehrmals mit frischem Methanol gewaschen und im Vakuumofen bei 60 °C bis zur Gewichtskonstanz getrocknet.
Zusammenfassung der Polymerisation:
| Parameter | Beschreibung | Quelle |
| Mechanismus | Kationisch | [10] |
| Initiator | Lewis-Säure (z. B. BF₃·OEt₂) | [11] |
| Temperatur | Niedrig (z. B. -78 °C) zur Kontrolle des Molekulargewichts | [11] |
| Abbruchmittel | Methanol | [11] |
| Erwartetes Produkt | Thermoplastisches Polymer mit Phenyl-Seitengruppen | [5] |
Referenzen
-
Benchchem. Application Notes and Protocols: 4-(4-Ethoxyphenyl)-2-methyl-1-butene in Materials Science. Verfügbar unter:
-
PubChem. This compound. Verfügbar unter: [Link]
-
MDPI. (Z)-1-Bromo-2-methyl-4-phenyl-1-butene. Verfügbar unter: [Link]
-
Google Patents. Process for the polymerization of 1-butene. Verfügbar unter:
-
Stenutz. This compound. Verfügbar unter: [Link]
-
Organic Syntheses. Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Verfügbar unter: [Link]
-
ResearchGate. (E)-1-Bromo-2-methyl-4-phenyl-1-butene. Verfügbar unter: [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Verfügbar unter: [Link]
-
ResearchGate. Derivatization reactions and reagents for gas chromatography analysis. Verfügbar unter: [Link]
-
Frontiers. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. Verfügbar unter: [Link]
-
ChemBK. 1-Butene, 2-methyl-4-phenyl-. Verfügbar unter: [Link]
-
ACS Publications. Liquid-Phase Oxidation of Butene–Butane Mixtures with N2O to Ketones and Aldehydes. Verfügbar unter: [Link]
-
MDPI. Chemoselective Transfer Hydrogenation over MgO as the Catalyst. Verfügbar unter: [Link]
-
Chemistry LibreTexts. 13.3: Polymerization of Alkenes. Verfügbar unter: [Link]
-
ScienceDirect. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Verfügbar unter: [Link]
-
Chegg. ORGANIC CHEMISTRY Using the hydroboration-oxidation reaction.... Verfügbar unter: [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Verfügbar unter: [Link]
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Application Notes and Protocols for 2-Methyl-4-phenyl-1-butene in Materials Science
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 2-Methyl-4-phenyl-1-butene in materials science is not extensively documented in publicly available literature. The following application notes and protocols are built upon the established chemistry of analogous styrenic monomers. These guidelines are intended to serve as a scientifically grounded starting point for researchers to explore the potential of this compound in the synthesis of novel materials. All proposed methodologies should be validated through rigorous experimentation.
Introduction to this compound
This compound is a substituted styrenic monomer with the chemical formula C₁₁H₁₄.[1][2] Its structure, featuring a reactive vinyl group and a phenyl moiety connected by an ethyl chain with a methyl substitution on the double bond, suggests its potential as a building block for novel polymers. While styrene is a foundational monomer in the polymer industry, its derivatives are crucial for creating specialty polymers with tailored properties.[3][4] The incorporation of the this compound unit into a polymer backbone is hypothesized to impart unique thermal, mechanical, and optical characteristics.
Key Structural Features and Their Potential Impact:
-
Vinyl Group: The terminal double bond is susceptible to various polymerization techniques, including free-radical and cationic polymerization, allowing for the formation of long-chain polymers.[5][6]
-
Phenyl Group: The aromatic ring contributes to rigidity, thermal stability (higher glass transition temperature), and can influence the refractive index of the resulting polymer.
-
Methyl Group (on the double bond): This substitution can affect the reactivity of the monomer and the stereochemistry of the resulting polymer, potentially leading to materials with distinct microstructures and properties compared to unsubstituted styrenic polymers.
-
Ethyl Spacer: The two-carbon chain separating the phenyl ring from the vinyl group provides a degree of flexibility to the polymer backbone.
Potential Applications in Materials Science
Based on the chemistry of structurally related monomers like styrene, 4-phenyl-1-butene, and other substituted styrenes, poly(this compound) and its copolymers could be valuable in several areas of materials science.
High-Performance Thermoplastics
The presence of the bulky phenyl group is expected to increase the glass transition temperature (Tg) of the polymer compared to polyethylene and polypropylene, leading to materials with enhanced thermal stability and mechanical strength. These properties would make it a candidate for applications requiring robust performance at elevated temperatures.
Specialty Copolymers
Copolymerization of this compound with other monomers (e.g., ethylene, propylene, acrylates) could yield a wide range of materials with tunable properties.[7] For instance, incorporating this monomer into a polyolefin backbone could enhance its thermal resistance and modify its surface properties.
Dielectric Materials
The hydrocarbon nature of the monomer suggests that the corresponding polymer would have low dielectric constant and loss, making it a potential candidate for use as an insulating material in microelectronics or as a substrate for high-frequency circuits.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of poly(this compound). These are based on standard polymerization techniques for styrenic monomers.
Protocol 1: Free-Radical Polymerization
This protocol describes a standard free-radical polymerization to synthesize poly(this compound).
Materials:
-
This compound (monomer)
-
Toluene (solvent), freshly distilled
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5 g, 34.2 mmol) and AIBN (e.g., 0.056 g, 0.34 mmol, 1 mol% relative to monomer) in toluene (20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of methanol (e.g., 400 mL) with vigorous stirring to precipitate the polymer.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
Workflow for Free-Radical Polymerization:
Caption: Workflow for the synthesis of poly(this compound) via free-radical polymerization.
Protocol 2: Cationic Polymerization
Cationic polymerization can offer better control over molecular weight and dispersity for electron-rich monomers.
Materials:
-
This compound (monomer), purified and dried over CaH₂.
-
Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂.
-
Titanium tetrachloride (TiCl₄) or a similar Lewis acid initiator.
-
Methanol, chilled (for termination).
-
Dry glassware and syringes.
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask under an inert atmosphere. Add freshly distilled dichloromethane (e.g., 50 mL).
-
Initiation: Cool the solvent to -78°C using a dry ice/acetone bath. Add the purified monomer (e.g., 4 g, 27.3 mmol) via syringe.
-
Initiator Addition: Slowly add a solution of TiCl₄ in dichloromethane (e.g., 0.1 M solution) dropwise until a persistent color change is observed, indicating the start of polymerization.
-
Polymerization: Maintain the reaction at -78°C with stirring for a specified time (e.g., 1-4 hours). The reaction time will influence the molecular weight.
-
Termination: Quench the polymerization by adding a small amount of chilled methanol (e.g., 5 mL).
-
Purification: Allow the mixture to warm to room temperature, then precipitate the polymer by pouring the solution into a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Workflow for Cationic Polymerization:
Caption: General workflow for the cationic polymerization of this compound.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting point (Tm), if any, using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) can be used to assess thermal stability.
Predicted Properties
The following table summarizes the expected properties of this compound and its corresponding polymer.
| Property | This compound (Monomer) | Poly(this compound) (Hypothetical) |
| Molecular Formula | C₁₁H₁₄ | (C₁₁H₁₄)n |
| Molecular Weight | 146.23 g/mol [1] | High molecular weight polymer |
| Physical State | Liquid | Solid |
| Solubility | Soluble in organic solvents | Soluble in solvents like Toluene, THF, CH₂Cl₂ |
| Glass Transition (Tg) | N/A | Expected to be >100°C (higher than polystyrene) |
| Key Feature | Polymerizable double bond | Enhanced thermal stability, amorphous nature |
Conclusion
While direct applications of this compound in materials science are yet to be established, its structure as a substituted styrenic monomer presents intriguing possibilities for the development of new polymers. The protocols and potential applications outlined in this guide provide a foundational framework for researchers to explore the synthesis and characterization of poly(this compound) and its copolymers. Further research is warranted to elucidate the specific properties of these novel materials and to validate their potential in high-performance applications.
References
- Vertex AI Search. (n.d.). What is Styrene Monomer Uses, Benefits, and Risks?
- Polysciences, Inc. (n.d.). Reactive Styrene Derivatives - Monomers.
- Shell Global. (n.d.). What is styrene monomer and how is it used?
- BenchChem. (n.d.). Application Notes and Protocols: 4-(4-Ethoxyphenyl)-2-methyl-1-butene in Materials Science.
- SABIC. (n.d.). SABIC® Styrene Monomer (SM).
- Elsevier. (n.d.). Introduction to Styrenic Polymers.
- Stenutz. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2021, August 20). 13.3: Polymerization of Alkenes.
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Application Note & Protocol: Catalytic Hydrogenation of 2-Methyl-4-phenyl-1-butene to 2-Methyl-4-phenyl-butane
Abstract
This document provides a comprehensive guide to the catalytic hydrogenation of 2-Methyl-4-phenyl-1-butene, a common structural motif in organic synthesis and pharmaceutical chemistry. The conversion of the alkene to the corresponding alkane, 2-Methyl-4-phenyl-butane, is a fundamental transformation. This application note details the underlying principles, offers a selection of catalysts, and presents a robust, step-by-step protocol for conducting this reaction. Furthermore, it covers methods for monitoring reaction progress and ensuring product purity, critical aspects in a drug development context.
Introduction and Significance
Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the saturation of carbon-carbon double and triple bonds with high efficiency and selectivity.[1][2] The reduction of an alkene to an alkane is a thermodynamically favorable process that results in a more stable, lower-energy saturated compound.[2] In the context of pharmaceutical development, the removal of a double bond can significantly impact a molecule's conformational flexibility, metabolic stability, and receptor-binding affinity. The substrate, this compound, is a substituted styrene derivative, and its selective hydrogenation is crucial for accessing a variety of saturated phenylalkane structures.
Mechanistic Overview: The Horiuti-Polanyi Mechanism
The catalytic hydrogenation of alkenes on a solid metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism.[3][4] This heterogeneous catalytic process involves several key steps that take place on the surface of a metal catalyst, such as palladium, platinum, or nickel.[1][2][5][6][7]
The fundamental stages of this mechanism are:
-
Adsorption of Reactants : Both the hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst.[1][3][8]
-
Activation of Hydrogen : The strong H-H sigma bond is weakened and cleaved by the catalyst, forming metal-hydride bonds on the surface.[1][2]
-
Stepwise Hydrogen Addition : A hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst. A second hydrogen atom is then transferred to the other carbon of the original double bond.
-
Desorption of the Product : The newly formed alkane, 2-Methyl-4-phenyl-butane, has a weaker affinity for the catalyst surface and is desorbed, freeing up the active site for the next catalytic cycle.[1][3]
An important stereochemical outcome of this surface-mediated reaction is syn-addition , where both hydrogen atoms are added to the same face of the double bond.[2][3][5][9]
Diagram: The Catalytic Hydrogenation Cycle
Caption: The catalytic cycle for the hydrogenation of an alkene on a metal surface.
Catalyst Selection and Reaction Conditions
The choice of catalyst is paramount for a successful hydrogenation reaction. Both heterogeneous and homogeneous catalysts can be employed, each with distinct advantages.[8][9][10]
-
Heterogeneous Catalysts : These are solid catalysts that are insoluble in the reaction medium.[6][8] They are highly active, robust, and easily separated from the reaction mixture by simple filtration, making them ideal for industrial applications and straightforward laboratory use.[7][10]
-
Palladium on Carbon (Pd/C) : This is the most common and versatile catalyst for alkene hydrogenation.[2][6][7] It is highly active and cost-effective.
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) : Often used for the hydrogenation of aromatic rings, but also highly effective for alkenes.[2][6][7]
-
Raney Nickel (Ra-Ni) : A cost-effective alternative, though it may require higher temperatures and pressures.[2]
-
-
Homogeneous Catalysts : These are soluble in the reaction medium.[8][9][10] They often offer higher selectivity and operate under milder conditions.[11]
-
Wilkinson's Catalyst (RhCl(PPh₃)₃) : A rhodium-based catalyst that is highly effective for the hydrogenation of unhindered alkenes at room temperature and atmospheric pressure.[11]
-
For the hydrogenation of this compound, a standard 10% Palladium on Carbon (Pd/C) is the recommended starting point due to its high activity, ease of handling, and cost-effectiveness.
Table 1: Typical Reaction Conditions for Hydrogenation of this compound
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | High activity, cost-effective, easy to handle.[6][7] |
| Catalyst Loading | 1-5 mol% | A good starting point for optimization. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents are common; ethyl acetate is a good aprotic alternative. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressure increases the rate of reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds readily at ambient temperature.[2] |
| Reaction Time | 2-16 hours | Dependent on scale, pressure, and catalyst loading. |
Detailed Experimental Protocol
This protocol describes the hydrogenation of this compound on a laboratory scale using 10% Pd/C as the catalyst.
Materials and Equipment:
-
This compound (Substrate)
-
10% Palladium on Carbon (Catalyst)
-
Ethanol (Solvent)
-
Celite® (Filter aid)
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen gas cylinder with regulator or a hydrogen-filled balloon
-
Vacuum/inert gas manifold (e.g., Schlenk line)
-
Septa and needles
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Step-by-Step Procedure:
-
Flask Preparation : A 100 mL two-neck round-bottom flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (e.g., Nitrogen or Argon).
-
Addition of Reactants : To the flask, add this compound (e.g., 1.46 g, 10 mmol) and ethanol (40 mL).
-
Inerting the Catalyst : In a separate vial, weigh the 10% Pd/C catalyst (e.g., 106 mg, 1 mol%). The catalyst is pyrophoric and should be handled with care. Add a small amount of ethanol to the vial to create a slurry.
-
Catalyst Addition : Under a positive flow of inert gas, carefully add the catalyst slurry to the reaction flask using a Pasteur pipette.
-
Hydrogenation Setup : Seal the flask with septa. Connect one neck to the vacuum/inert gas manifold and the other to a hydrogen source (balloon or gas line).
-
Purging the System : Evacuate the flask under vacuum for 1-2 minutes while stirring, then backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction Execution : Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon).
-
Monitoring the Reaction : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12] To take a sample, briefly switch the atmosphere to inert gas, remove an aliquot with a syringe, and then re-establish the hydrogen atmosphere.
-
Reaction Completion and Workup : Once the starting material is consumed (as indicated by the chosen analytical method), stop the stirring and replace the hydrogen atmosphere with an inert gas.
-
Catalyst Removal : Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol. Caution : The filter cake may be pyrophoric; do not allow it to dry completely in the air. Quench with water before disposal.
-
Product Isolation : The filtrate contains the product, 2-Methyl-4-phenyl-butane. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary) : The crude product can be purified by flash column chromatography on silica gel if impurities are present.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the catalytic hydrogenation of this compound.
Analytical Monitoring and Characterization
Effective monitoring is crucial for determining the endpoint of the reaction and ensuring complete conversion.
-
Thin Layer Chromatography (TLC) : A simple and rapid method. The alkane product will be less polar than the alkene starting material, resulting in a higher Rf value.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Provides quantitative information on the conversion of the starting material and confirms the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In-line flow NMR can provide real-time kinetic data.[13][14][15][16] For final product characterization, ¹H NMR will show the disappearance of the vinylic proton signals and the appearance of new aliphatic signals. ¹³C NMR will confirm the absence of sp² hybridized carbons from the double bond.
Safety Considerations
-
Hydrogen Gas : Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon : Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Always handle it in an inert atmosphere or as a slurry. Quench the used catalyst with water before disposal.
-
Pressure : If working with pressures above atmospheric, use appropriate pressure-rated equipment and a blast shield.
Conclusion
The catalytic hydrogenation of this compound is a reliable and high-yielding transformation. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently synthesize 2-Methyl-4-phenyl-butane. The choice of a heterogeneous catalyst like 10% Pd/C simplifies the procedure and product isolation, making it an excellent method for both academic and industrial settings.
References
- Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples.
- Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes II.
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- Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.
- Scribd. (n.d.). Alkene Hydrogenation Mechanisms and Catalysts.
- Glasp. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts | Summary and Q&A.
- OpenStax. (2023, September 20). 8.6 Reduction of Alkenes: Hydrogenation.
- KPU Pressbooks. (n.d.). 10.5 Reaction of Alkenes: Hydrogenation.
- (n.d.). Homogeneous vs Heterogeneous Catalysts.
- Chemistry LibreTexts. (2023, August 3). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis.
- ScienceDirect. (2025, August 6). Mechanistic comparison of heterogeneous and homogeneous hydrogenation.
- YouTube. (2024, December 4). Catalytic Hydrogenation of Alkenes and Alkynes.
- ACS Publications. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- (2019, October 15). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- NIH. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- Stenutz. (n.d.). This compound.
- ChemBK. (2024, April 9). 2-METHYL-1-PHENYL-1-BUTENE.
- ResearchGate. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- Organic Syntheses. (n.d.). Procedure.
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-4-phenyl-1-butene Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a particularly challenging and increasingly important application of the Suzuki-Miyaura coupling: reactions involving sterically hindered terminal alkenes, specifically derivatives of 2-Methyl-4-phenyl-1-butene. Substrates of this nature, possessing a neopentyl-like quaternary center adjacent to the reactive double bond, present unique steric challenges that can impede the catalytic cycle and lead to low yields or undesired side reactions.
Overcoming these steric hurdles is crucial for the synthesis of complex, multi-substituted molecules, which are often key targets in drug discovery and materials science. This document provides an in-depth exploration of the mechanistic nuances, practical considerations, and optimized protocols for successfully conducting Suzuki coupling reactions with these demanding substrates.
Mechanistic Insights: The Catalytic Cycle and Steric Hindrance
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Understanding how steric bulk at the substrate impacts each of these steps is key to developing effective reaction protocols.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. For hindered vinyl halides, this step can be sluggish. The use of electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands is crucial to facilitate this process.[5]
-
Transmetalation: In this step, the organic group (R²) is transferred from the organoboron reagent to the palladium center. This process is typically facilitated by a base, which activates the boronic acid or ester.[6] With sterically demanding substrates, the approach of the bulky organoboron species to the palladium complex can be hindered.
-
Reductive Elimination: The final step involves the formation of the new C-C bond (R¹-R²) and regeneration of the Pd(0) catalyst. Bulky ligands can promote this step, which is often crucial for achieving high turnover numbers.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters for Coupling with this compound Derivatives
Successfully coupling sterically hindered substrates like this compound derivatives requires careful optimization of several key parameters.
Choice of Coupling Partners
-
Organoboron Reagent: While boronic acids are common, for sterically hindered and potentially unstable vinyl substrates, the use of more robust boronate esters is highly recommended. Neopentyl glycol and pinacol boronate esters offer enhanced stability, preventing premature protodeboronation and other side reactions.[1][7] The synthesis of the requisite vinyl boronate ester from the corresponding terminal alkyne via hydroboration is a common and effective strategy.
-
Organic Halide: Aryl or vinyl bromides and iodides are generally more reactive than chlorides and are often the electrophiles of choice for challenging couplings.[5] For substrates like this compound, the corresponding vinyl bromide would be the ideal coupling partner.
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ligand is paramount for overcoming steric hindrance.
-
Palladium Pre-catalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(PPh₃)₄, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(dppf) can be effective.[1] Pre-formed catalysts that are designed to readily generate the active Pd(0) species in situ are often preferred for their stability and reproducibility.[5]
-
Ligands: For sterically demanding couplings, bulky and electron-rich monodentate phosphine ligands are generally superior. Ligands from the Buchwald and Fu groups have demonstrated exceptional performance in this area.[8] N-heterocyclic carbene (NHC) ligands also offer a highly effective alternative.[6][9]
| Ligand Type | Examples | Key Advantages for Hindered Couplings |
| Bulky Monodentate Phosphines | SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃ | Promote both oxidative addition and reductive elimination; stabilize the active catalyst.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, enhance catalytic activity and stability.[6][9] |
| Specialized Ligands for Hindered Systems | BI-DIME, AntPhos | Specifically designed for extremely sterically demanding couplings.[10][11] |
Base and Solvent Optimization
The base and solvent system plays a critical role in the transmetalation step and overall reaction efficiency.
-
Base: The choice of base can significantly influence the reaction outcome. For hindered substrates, stronger bases are often required.
-
Solvent: Aprotic polar solvents are generally used. The choice can impact solubility, reaction rate, and side reactions.
-
1,4-Dioxane: A common and effective solvent for Suzuki couplings.[9][13]
-
Toluene: Often used, especially for higher temperature reactions.
-
Tetrahydrofuran (THF): A versatile solvent, sometimes used in combination with water.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can sometimes offer improved performance.[14]
-
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of a this compound derivative (as the vinyl boronate ester) with an aryl bromide. Note: These are generalized protocols and may require optimization for specific substrates.
Protocol 1: General Procedure using a Bulky Phosphine Ligand
This protocol is a robust starting point for many sterically hindered couplings.
Materials:
-
2-Methyl-4-phenyl-1-buten-1-yl neopentyl boronate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (optional, typically 10-20% v/v of dioxane)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Methyl-4-phenyl-1-buten-1-yl neopentyl boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane (and water, if using) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Highly Demanding Substrates using an NHC Ligand
This protocol is suitable for particularly challenging couplings where Protocol 1 may be sluggish.
Materials:
-
2-Methyl-4-phenyl-1-buten-1-yl pinacol boronate (1.0 equiv)
-
Aryl bromide or chloride (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
IPr-HCl (6 mol%)
-
t-BuOK (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, IPr-HCl, and t-BuOK to an oven-dried vial with a stir bar.
-
Add anhydrous toluene and stir for 15 minutes to pre-form the active catalyst.
-
In a separate flame-dried Schlenk flask, add the 2-Methyl-4-phenyl-1-buten-1-yl pinacol boronate and the aryl halide.
-
Evacuate and backfill the Schlenk flask with argon.
-
Add the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification procedure from Protocol 1.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium pre-catalyst.- Switch to a stronger base (e.g., from K₃PO₄ to t-BuOK).- Increase the reaction temperature.- Screen different bulky phosphine or NHC ligands. |
| Protodeboronation | - Presence of water or protic sources- Unstable boronic acid | - Use a more stable boronate ester (neopentyl or pinacol).- Use anhydrous solvents and reagents.- Consider using a fluoride-based base like CsF. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas all solvents and the reaction mixture.- Ensure a robust inert atmosphere.- Screen different ligands to promote faster transmetalation. |
| Poor Reproducibility | - Inconsistent quality of reagents- Incomplete degassing | - Use high-purity, anhydrous solvents.- Standardize the degassing procedure (e.g., freeze-pump-thaw cycles).- Use a pre-catalyst for more consistent generation of the active species. |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like this compound derivatives is a challenging yet achievable transformation. Success hinges on a rational approach to reaction design, with careful consideration of the interplay between the substrate, catalyst, ligand, base, and solvent. By leveraging bulky, electron-rich ligands and robust organoboron reagents, researchers can effectively overcome steric impediments to forge new carbon-carbon bonds and access novel chemical space. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and materials science, enabling the synthesis of complex molecules with greater efficiency and predictability.
References
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. (n.d.). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- (PDF) Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. (2024, April 11).
- Show how you would use a Suzuki reaction to synthesize the following biaryl compound. (n.d.). Pearson.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013, February 11). PubMed. [Link]
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. [Link]
- Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. (n.d.). Organic Chemistry Portal.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]
- Suzuki Cross-Coupling Reaction of Halides and Boronic Acid a. (n.d.). ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. [Link]
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. [Link]
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
- Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). PMC. [Link]
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Application Notes and Protocols for Metathesis Reactions with 2-Methyl-4-phenyl-1-butene
Introduction: Navigating the Metathesis of a Sterically Hindered Alkene
Olefin metathesis stands as a cornerstone of modern organic synthesis, offering an efficient and versatile method for the formation of carbon-carbon double bonds.[1][2] The development of well-defined ruthenium and molybdenum catalysts, notably by Nobel laureates Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has propelled this transformation to the forefront of synthetic strategy in academia and industry.[3] This guide focuses on the metathesis of 2-Methyl-4-phenyl-1-butene, a gem-disubstituted terminal alkene. Its structure presents unique challenges and opportunities in metathesis reactions due to the steric hindrance around the double bond. Understanding the interplay between substrate reactivity, catalyst selection, and reaction conditions is paramount to achieving high yields and selectivities.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for conducting metathesis reactions with this compound and structurally similar gem-disubstituted olefins. We will delve into the mechanistic nuances that govern the reactivity of such sterically encumbered substrates and provide actionable protocols for successful cross-metathesis reactions.
Understanding the Reactivity of this compound in Metathesis
This compound is classified as a Type III olefin in the context of Grubbs' model for cross-metathesis selectivity.[4] Type III olefins are characterized by their ability to participate in cross-metathesis but their reluctance to homodimerize.[4] This characteristic is advantageous for achieving high selectivity in cross-metathesis with a more reactive Type I or Type II olefin, as the undesirable homodimerization of the sterically hindered partner is suppressed.[5]
The key to successful metathesis with this compound lies in selecting a catalyst that is sufficiently active to engage the sterically hindered double bond without promoting undesired side reactions. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally the catalysts of choice for such transformations due to their enhanced activity and stability.[6]
Visualizing the Cross-Metathesis Pathway
The catalytic cycle for the cross-metathesis of this compound with a generic terminal alkene (R-CH=CH₂) is depicted below. The reaction is initiated by the coordination of the less sterically hindered alkene to the metal carbene, followed by the formation of a metallacyclobutane intermediate. Subsequent cycloreversion releases the new product and regenerates a metal carbene that then engages the more hindered this compound.
Caption: Generalized mechanism for cross-metathesis.
Catalyst Selection for Hindered Olefins
The choice of catalyst is critical for the successful metathesis of sterically demanding substrates like this compound. While first-generation Grubbs catalysts may be effective for less demanding reactions, second-generation catalysts exhibit superior reactivity and are generally recommended.[7]
| Catalyst Name | Structure | Key Features & Applications |
| Grubbs Catalyst, 2nd Generation (G-II) | [Image of Grubbs II Catalyst Structure] | High activity, good thermal stability, and broad functional group tolerance.[6] Highly effective for cross-metathesis of sterically hindered and electron-deficient olefins.[6][8] |
| Hoveyda-Grubbs Catalyst, 2nd Generation (HG-II) | [Image of Hoveyda-Grubbs II Catalyst Structure] | Increased stability and lower initiation rates compared to G-II, allowing for better reaction control.[7] Particularly useful for challenging substrates.[7] |
| Stewart-Grubbs Catalyst | [Image of Stewart-Grubbs Catalyst Structure] | Designed for hindered olefins, offering improved performance in forming tri- and tetrasubstituted double bonds.[9] |
Expert Insight: For the cross-metathesis of this compound with electron-deficient olefins like acrylates, the Grubbs second-generation catalyst (G-II) is often the preferred choice due to its high activity. The Hoveyda-Grubbs second-generation catalyst (HG-II) can be advantageous when dealing with sensitive substrates or when slower initiation is desired to control the reaction profile.
Experimental Protocols: Cross-Metathesis of this compound
The following protocols are designed as a starting point for the cross-metathesis of this compound with a generic terminal alkene partner. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrate combinations.
Protocol 1: Cross-Metathesis with a Non-Electron-Deficient Alkene
This protocol is suitable for the reaction of this compound with a simple terminal alkene (e.g., 1-octene).
Materials:
-
This compound
-
Terminal alkene partner (e.g., 1-octene)
-
Grubbs Catalyst, 2nd Generation (G-II)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkene partner (1.2-2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DCM or toluene to achieve a concentration of 0.1-0.5 M with respect to this compound.
-
Catalyst Addition: In a separate vial, weigh the Grubbs Catalyst, 2nd Generation (1-5 mol%) and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature to 40 °C. Monitor the progress of the reaction by TLC or GC-MS.
-
Reaction Quenching: Once the reaction is complete (typically 2-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Workup and Purification: Concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Cross-Metathesis with an Electron-Deficient Alkene
This protocol is optimized for the reaction of this compound with an electron-deficient alkene, such as an acrylate or acrylonitrile.
Materials:
-
This compound
-
Electron-deficient alkene partner (e.g., methyl acrylate)
-
Hoveyda-Grubbs Catalyst, 2nd Generation (HG-II)
-
Anhydrous, degassed toluene
-
Schlenk flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a reflux condenser under an inert atmosphere, add this compound (1.0 equiv) and the electron-deficient alkene partner (1.5-3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.2-1.0 M.
-
Catalyst Addition: Add the Hoveyda-Grubbs Catalyst, 2nd Generation (2-5 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Reaction Quenching: Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.
-
Workup and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Optimization
The following table provides representative data for the cross-metathesis of gem-disubstituted olefins with various partners, which can serve as a guide for reactions involving this compound.
| Entry | gem-Disubstituted Olefin | Cross-Partner | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methyl-1-undecene | 5-Hexenyl acetate | G-II (5) | 40 | 12 | 85 | [5] |
| 2 | Methylenecyclohexane | Acrylonitrile | HG-II (5) | 60 | 4 | 78 | [6] |
| 3 | α-Methylstyrene | Methyl acrylate | G-II (3) | 45 | 12 | 91 | [6] |
Expert Insight: Higher catalyst loadings (up to 5 mol%) and elevated temperatures are often necessary to achieve reasonable reaction rates with sterically hindered olefins.[10] The use of a slight excess of the less sterically hindered cross-partner can help drive the reaction to completion.
Purification of Metathesis Products: Removing Ruthenium Residues
A significant challenge in olefin metathesis is the removal of residual ruthenium catalyst from the final product, which is crucial in pharmaceutical applications.[11] Several methods can be employed:
-
Silica Gel Chromatography: Standard flash chromatography is often sufficient for removing the bulk of the ruthenium byproducts.
-
Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb ruthenium species.[11]
-
Scavenger Resins: Isocyanide-based scavengers can be used to bind ruthenium complexes, which are then removed by filtration.[12]
-
Lead Tetraacetate Treatment: Addition of lead tetraacetate can facilitate the removal of colored ruthenium impurities.
A Practical Purification Workflow:
Caption: A typical purification workflow for metathesis products.
Conclusion and Future Outlook
The metathesis of this compound and other sterically hindered gem-disubstituted olefins is a powerful tool for the construction of complex molecular architectures. By understanding the principles of catalyst selection and reaction optimization, researchers can effectively utilize this transformation in their synthetic endeavors. The protocols and insights provided in this guide serve as a robust starting point for exploring the rich chemistry of olefin metathesis in the context of drug discovery and development. Future advancements in catalyst design are expected to further expand the scope of metathesis with even more challenging substrates, enabling the synthesis of novel compounds with significant therapeutic potential.
References
- Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. A General Model for Selectivity in Olefin Cross Metathesis. J. Am. Chem. Soc.2003, 125 (37), 11360–11370. [Link]
- Pefkianakis, E. K.; Vougioukalakis, G. C. Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Org. Chem. Curr. Res.2013, 2 (1). [Link]
- Wang, X.; Xu, C.; Torker, S.; Hoveyda, A. H. Synthesis of Z-gem-Cl,CF3-Substituted Alkenes by Stereoselective Cross-Metathesis and the Role of Disubstituted Mo Alkylidenes. J. Am. Chem. Soc.2024, 146 (32), 22485–22497. [Link]
- Burke, S. D.; Vo, N. T. Olefin Cross Metathesis. University of Illinois Urbana-Champaign, 2008. [Link]
- Bhattacharjee, B.; Jana, A.; Małecki, P.; Grela, K. Recent Advancement on the Mechanism of Olefin Metathesis by Grubbs Catalysts: A Computational Perspective.
- The Grubbs Group. Publications. California Institute of Technology. [Link]
- Paquette, L. A.; Schloss, J. D.; Efremov, I.; Fabris, F.; Gallou, F.; Mendez-Andino, J.; Yang, J. A Convenient Method for Removing All Highly-Colored Byproducts Generated During Olefin Metathesis Reactions. Org. Lett.2000, 2 (9), 1259–1261.
- Galan, B. R.; Kalbarczyk, K. P.; Szczepankiewicz, S.; Keister, J. B.; Diver, S. T. A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Org. Lett.2007, 9 (7), 1203–1206. [Link]
- Sanford, M. S.; Love, J. A.; Grubbs, R. H. Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. J. Am. Chem. Soc.2001, 123 (27), 6543–6554. [Link]
- Organic Chemistry Portal.
- Connon, S. J.; Blechert, S. Recent Developments in Olefin Cross-Metathesis. Angew. Chem. Int. Ed.2003, 42 (17), 1900–1923. [Link]
- Master Organic Chemistry.
- Chatterjee, A. K.; Toste, F. D.; Choi, T.-L.; Grubbs, R. H. A General Model for Selectivity in Olefin Cross Metathesis. Preprints of Symposia-American Chemical Society, Division of Fuel Chemistry2002, 47 (2). [Link]
- BouzBouz, S.; Cossy, J. Ruthenium-Catalyzed Cross-Metathesis between Diallylsilanes and Electron-Deficient Olefins. Org. Lett.2007, 9 (15), 2847–2850. [Link]
- Szadkowska, A.; Gstrein, X.; Burtscher, D.; Jarzembska, K.; Woźniak, K.; Slugovc, C.; Grela, K. Cross-metathesis of eugenol with electron deficient olefins. Green Chem.2010, 12 (12), 2249-2255. [Link]
- Van der Walt, H.; Von der Haar, C.; Jordaan, J. H. L.; Oosthuizen, C. A molecular modeling study of the changes of some steric properties of the precatalysts during the olefin metathesis reaction. J. Comput. Chem.2014, 35 (19), 1457–1463. [Link]
- Wikipedia.
- Orłowska, K.; Ragin, R.; Grela, K. Semi-Heterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger. Org. Process Res. Dev.2019, 23 (4), 637–644. [Link]
- Pefkianakis, E. K.; Vougioukalakis, G. C. Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Org. Chem. Curr. Res.2013, 2 (1). [Link]
- Chérif, S. E.; Ghosh, A.; Chelli, S.; Dixon, I. M.; Kraiem, J.; Lakhdar, S. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. J. Org. Chem.2022, 87 (18), 12065–12070. [Link]
- Lin, A. Y.; DeKorver, K. A.; Li, G.; Watson, M. P. Olefin Metathesis for Chemical Biology. Chem. Biol.2012, 19 (5), 563–573. [Link]
- Sytniczuk, A.; Dąbrowska, K.; Grela, K. Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. Int. J. Mol. Sci.2023, 24 (22), 16409. [Link]
- Mingueza-Verdejo, P.; Rodríguez-Nuévalos, S.; Oliver-Meseguer, J.; Leyva-Pérez, A. Alkene Cross-Metathesis with 2,5-Dimethyl-2,4-Hexadiene Enables Isobutylenyl/Prenyl Functionalizations and Rubber Valorization. Chem. Eur. J.2024, 30 (37), e202400860. [Link]
- Lemcoff, N. G.; Grotjahn, D. B. Methods for treating substrates prior to metathesis reactions, and methods for metathesizing substrates. US20140275595A1, filed March 14, 2014, and issued September 18, 2014.
- Foley, S. When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?
Sources
- 1. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
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- 6. uwindsor.ca [uwindsor.ca]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 12. Publications – The Grubbs Group [grubbsgroup.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-phenyl-1-butene
This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 2-Methyl-4-phenyl-1-butene. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to improve reaction yields and product purity.
Troubleshooting Guide: Optimizing Your Synthesis
The synthesis of this compound can be challenging due to potential side reactions and the formation of isomeric byproducts. This section provides a structured approach to troubleshoot and optimize your experimental setup.
Issue 1: Low Overall Yield and Poor Conversion Rate
A low yield of the desired product is one of the most frequent challenges. This can often be attributed to suboptimal reaction conditions or catalyst inefficiency.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. It is crucial to identify the optimal temperature for your specific reaction pathway.
-
Catalyst Inactivity or Degradation: The choice and handling of the catalyst are critical. For instance, in a Grignard reaction followed by dehydration, the magnesium turning must be activated. For transition-metal-catalyzed reactions, the catalyst's oxidation state and ligand environment are paramount.
-
Incorrect Stoichiometry: The molar ratio of reactants can heavily influence the reaction outcome. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to side product formation.
-
Presence of Impurities: Impurities in the starting materials or solvents, especially water in Grignard or organolithium reactions, can quench the reagents and halt the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield synthesis.
Issue 2: Formation of Isomeric Byproducts (Regioselectivity)
A significant challenge in the synthesis of this compound is the potential formation of the more stable internal alkene, 2-Methyl-4-phenyl-2-butene, especially in elimination reactions.
Controlling Regioselectivity:
The formation of the terminal alkene (Hofmann product) over the internal alkene (Zaitsev product) can be influenced by several factors:
-
Choice of Base: For elimination reactions, a sterically hindered base, such as potassium tert-butoxide, is often used to favor the abstraction of the less sterically hindered proton, leading to the terminal alkene.
-
Leaving Group: A poor leaving group can also favor the Hofmann product.
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetic product (terminal alkene) over the thermodynamic product (internal alkene).
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition Favoring Terminal Alkene (Hofmann) | Condition Favoring Internal Alkene (Zaitsev) |
| Base | Sterically hindered (e.g., potassium tert-butoxide) | Sterically small (e.g., sodium ethoxide) |
| Leaving Group | Bulky or poor leaving group (e.g., -NMe3+) | Good leaving group (e.g., -Br, -I) |
| Temperature | Lower temperatures | Higher temperatures |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several viable synthetic pathways, with the choice often depending on the available starting materials and equipment. Two common methods are:
-
Grignard Reaction followed by Dehydration: This involves the reaction of phenethylmagnesium bromide with acetone to form 2-methyl-4-phenyl-2-butanol, followed by dehydration. Care must be taken during the dehydration step to favor the formation of the terminal alkene.
-
Wittig Reaction: The reaction of 3-phenylpropanal with isopropylidenetriphenylphosphorane provides a more direct route to the desired product, often with good control over the double bond position.
Q2: How can I minimize the formation of the internal alkene during the dehydration of 2-methyl-4-phenyl-2-butanol?
To favor the formation of this compound, consider the following:
-
Use a mild dehydrating agent: Reagents like phosphorus oxychloride in pyridine are often less prone to inducing rearrangements and favor the kinetic product.
-
Employ a two-step procedure: Convert the alcohol to a tosylate and then perform an elimination reaction using a bulky base like potassium tert-butoxide.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): Useful for quick monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the components of the crude reaction mixture, including isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for determining the ratio of isomeric products.
Q4: Are there any specific safety precautions I should take during this synthesis?
-
Grignard Reagents: These are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Strong Bases: Reagents like potassium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Solvents: Many organic solvents used in these syntheses are flammable. Ensure proper ventilation and work in a fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Dehydration
Step 1: Formation of 2-Methyl-4-phenyl-2-butanol
-
Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add anhydrous diethyl ether and a small crystal of iodine.
-
Add a solution of phenethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the flask to 0 °C.
-
Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Dehydration to this compound
-
Dissolve the crude 2-methyl-4-phenyl-2-butanol in pyridine and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Workflow for Grignard Synthesis:
Caption: Grignard reaction and dehydration workflow.
References
[Please note that as a large language model, I am not able to access real-time web links. The following are representative examples of the types of sources that would be cited.]
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL:[Link]
- Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL:[Link]
- Title: Comprehensive Organic Synthesis Source: Pergamon Press URL:[Link]
Technical Support Center: Troubleshooting Side Reactions in the Grignard Synthesis of 2-Methyl-4-phenyl-1-butene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Grignard synthesis of 2-Methyl-4-phenyl-1-butene. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve common issues encountered in this powerful but sensitive reaction.
The synthesis of this compound via the Grignard pathway is a multi-step process, typically involving the reaction of a Grignard reagent like methylmagnesium bromide with a ketone such as 4-phenyl-2-butanone (benzylacetone), followed by an acid-catalyzed dehydration of the intermediate tertiary alcohol. Each step presents unique challenges and potential side reactions that can drastically impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Overview of the Synthesis and Key Problem Areas
The desired reaction proceeds as shown below. However, side reactions can occur at every stage, from the formation of the Grignard reagent to the final dehydration step. This diagram illustrates the main synthetic pathway and the points where common side reactions diverge.
Caption: Desired Grignard pathway and common side reactions.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis.
Part 1: Issues During Grignard Reagent Formation
The preparation of the Grignard reagent is notoriously sensitive. Success hinges on maintaining strictly anhydrous and inert conditions.
Q1: My Grignard reaction fails to initiate. The solution remains clear, and no heat is produced. What is the cause?
Symptom: After adding the initial amount of methyl bromide to the magnesium turnings in ether or THF, there are no signs of reaction (no cloudiness, bubbling, or exotherm).
Possible Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[1]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, which chemically etches the surface. The disappearance of the purple/brown iodine color is a good indicator of activation.[2] Alternatively, a few drops of 1,2-dibromoethane can be added; its reaction with magnesium is vigorous and exposes a fresh metal surface. Physically crushing a few pieces of magnesium with a dry glass rod can also be effective.[3]
-
-
Presence of Water: Grignard reagents are potent bases and react instantly with even trace amounts of water from glassware, solvents, or the atmosphere.[4][5][6][7][8] This quenches the reagent as it forms, preventing the reaction from sustaining itself.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[2] The solvent (diethyl ether or THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent (like sodium/benzophenone) is critical.
-
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q2: The reaction initiated, but the mixture turned dark brown or black, and my final product yield is low.
Symptom: During the formation or reflux of the Grignard reagent, the solution darkens significantly. Subsequent steps result in a poor yield of the desired alcohol.
Possible Cause & Solutions:
-
Wurtz Coupling: This is a major side reaction where the newly formed Grignard reagent (CH₃MgBr) acts as a nucleophile and attacks the starting alkyl halide (CH₃Br).[2][9] This coupling reaction forms ethane (CH₃-CH₃) and magnesium bromide.
-
Mechanism: CH₃MgBr + CH₃Br → CH₃-CH₃ + MgBr₂
-
Causality: This side reaction is favored by higher temperatures and high local concentrations of the alkyl halide.[9][10] The dark color can be due to the formation of finely divided metal impurities.[1]
-
Solution: Control the reaction conditions carefully.
-
Slow Addition: Add the methyl bromide solution dropwise from an addition funnel to maintain a gentle reflux, avoiding a large exotherm. The rate of addition is the primary means of temperature control.
-
Efficient Stirring: Ensure the mixture is stirred vigorously to quickly disperse the added alkyl halide, preventing high local concentrations.
-
Temperature Control: If the reaction becomes too vigorous, use an ice-water bath to moderate the temperature. Avoid prolonged heating, as it can promote coupling.[2]
-
-
Part 2: Issues During Reaction with the Ketone
Once the Grignard reagent is successfully prepared, its reaction with the ketone substrate (4-phenyl-2-butanone) can also lead to undesired outcomes.
Q3: After workup, I recovered a significant amount of my starting ketone (4-phenyl-2-butanone) and obtained a low yield of the tertiary alcohol.
Symptom: TLC or NMR analysis of the crude product shows a large amount of unreacted ketone.
Possible Causes & Solutions:
-
Premature Quenching: If the Grignard reagent was inadvertently exposed to a protic source (e.g., atmospheric moisture) before or during the addition of the ketone, it would be destroyed, leaving the ketone unreacted.
-
Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process, including during the ketone addition. Ensure the ketone and any solvent used to dissolve it are also anhydrous.
-
-
Enolization of the Ketone: The Grignard reagent is a strong base. 4-Phenyl-2-butanone has acidic α-protons (protons on the carbons adjacent to the carbonyl group). The Grignard reagent can act as a base and deprotonate one of these α-protons to form a magnesium enolate.[1][9][10] This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon acidic workup.
-
Causality: Enolization competes directly with the desired nucleophilic addition. It is favored by sterically hindered ketones or Grignard reagents and at higher temperatures.[11][12][13]
-
Solution:
-
Low Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically favored deprotonation.[14]
-
Reverse Addition: Add the Grignard reagent solution slowly to the ketone solution (reverse addition). This keeps the ketone in excess and minimizes the concentration of the Grignard reagent available to act as a base.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be used to generate an organocerium reagent in situ.[15] These reagents are less basic than Grignard reagents but remain highly nucleophilic, significantly suppressing the enolization side reaction.
-
-
Caption: Competing pathways of nucleophilic addition vs. enolization.
Part 3: Issues During Product Workup and Dehydration
The final steps of isolating the alcohol and converting it to the target alkene are critical for achieving high purity and selectivity.
Q4: My final product is not pure. NMR and GC-MS analysis show a mixture of two isomeric alkenes.
Symptom: The isolated product is a mixture of the desired this compound (the terminal alkene) and the isomeric 2-Methyl-4-phenyl-2-butene (the internal alkene).
Possible Cause & Solutions:
-
Non-selective Dehydration: The acid-catalyzed dehydration of the intermediate tertiary alcohol (2-Methyl-4-phenyl-2-butanol) proceeds via a carbocation intermediate. The elimination of a proton from this intermediate can occur from two different adjacent carbons, leading to a mixture of products.
-
Zaitsev's Rule: Elimination that yields the more substituted (and generally more thermodynamically stable) alkene is known as the Zaitsev product. In this case, that is 2-Methyl-4-phenyl-2-butene.
-
Hofmann's Rule: Elimination that yields the less substituted alkene is the Hofmann product. The desired this compound is the Hofmann-type product.
-
Causality: Traditional dehydration methods using strong, non-volatile acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat tend to favor the thermodynamically more stable Zaitsev product.
-
Solution: To favor the less stable terminal alkene, you must use a dehydration method that avoids equilibrium conditions or uses a bulkier base in a directed elimination.
-
Milder Dehydrating Agents: Use milder reagents such as phosphorus oxychloride (POCl₃) in pyridine. The mechanism involves the formation of a phosphate ester followed by an E2 elimination. The bulky pyridine base preferentially abstracts the less sterically hindered proton, favoring the Hofmann product.
-
Tosyl Chloride: Convert the alcohol to a tosylate (using TsCl in pyridine) and then treat with a strong, bulky base like potassium tert-butoxide (t-BuOK). This E2 elimination pathway will strongly favor the formation of the terminal alkene due to the steric hindrance of the base.
-
-
Summary of Key Side Products
| Side Product | Stage of Formation | Causal Factor(s) | Prevention Strategy |
| Methane | Reagent Formation / Addition | Reaction with protic impurities (H₂O)[4][8] | Use rigorously dried glassware and anhydrous solvents. |
| Ethane | Reagent Formation | Wurtz coupling of CH₃MgBr and CH₃Br[9][10] | Slow, dropwise addition of alkyl halide; maintain gentle reflux. |
| Recovered Ketone | Ketone Addition | Enolization of ketone by Grignard reagent[1][9] | Add ketone at low temperature (0 °C); use CeCl₃ additive. |
| 2-Methyl-4-phenyl-2-butene | Dehydration | Zaitsev elimination under acidic conditions | Use POCl₃/pyridine or convert alcohol to tosylate and eliminate with t-BuOK. |
Experimental Protocols
Protocol 1: Titration of the Grignard Reagent
To avoid using an incorrect stoichiometric amount of the Grignard reagent, its concentration should be determined before use.[1]
-
Accurately weigh ~0.2 g of iodine (I₂) into a dry flask and dissolve it in ~5 mL of anhydrous THF.
-
Cool the iodine solution in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise from a syringe until the deep brown/purple color of the iodine just disappears, leaving a colorless or pale yellow solution.
-
Record the volume of the Grignard reagent added.
-
The molarity is calculated based on the 1:1 stoichiometry between I₂ and the Grignard reagent. Repeat the titration for accuracy.
Protocol 2: Selective Dehydration for this compound (Hofmann Product)
-
Dissolve the crude tertiary alcohol (1.0 equivalent) in a flask with anhydrous pyridine (~5-10 times the volume of the alcohol) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise with vigorous stirring. The mixture may become thick and warm.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and very carefully quench by slowly adding crushed ice. This is a highly exothermic step.
-
Extract the product into diethyl ether or pentane. Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude alkene product, which can be further purified by column chromatography or distillation.
By understanding the mechanisms behind these common side reactions and implementing the targeted troubleshooting strategies and protocols outlined in this guide, you can significantly improve the yield, purity, and selectivity of your Grignard synthesis of this compound.
References
- Quora. (2021).
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Clark, J. (n.d.). Grignard Reagents. Chemguide. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Vedantu. (n.d.). A Grignard reagent reacts with water to give a Ether class 11 chemistry CBSE. [Link]
- Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
- Wikipedia. (n.d.). Grignard reaction. [Link]
- Benner, K. (2020).
- Ashby, E. C., & Smith, M. B. (1972). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1469-1474. [Link]
- Ashenhurst, J. (2015).
- Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239-1242. [Link]
- Wikipedia. (n.d.). Wurtz reaction. [Link]
- Smith, M. B., & Goebel, H. S. (1973). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (4), 413-417. [Link]
- PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]
- Jasperse, C. (n.d.). Grignard Reaction. Web.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Quora. (2024).
- Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
- ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. A Grignard reagent reacts with water to give a Ether class 11 chemistry CBSE [vedantu.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Purifying Crude 2-Methyl-4-phenyl-1-butene
Welcome to the technical support center for the purification of 2-Methyl-4-phenyl-1-butene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable terminal alkene in high purity. Instead of a generic overview, we will directly address the specific impurities and separation challenges you are likely to face, grounded in the compound's common synthetic routes. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.
Section 1: Initial Assessment - "What's in My Crude Mixture?"
A successful purification strategy begins with a thorough understanding of the crude reaction mixture. The impurities present are not random; they are direct consequences of the chosen synthetic pathway.
Q1: I've just synthesized this compound. What are the most probable impurities I should expect?
Your impurity profile is almost entirely dictated by your synthesis method. The two most common routes to this scaffold are the Wittig reaction and a Grignard reaction followed by dehydration.
-
If you used a Wittig Reaction: The most likely pathway is the reaction of benzylacetone with a methylide, typically generated from methyltriphenylphosphonium bromide.[1][2][3]
-
If you used a Grignard Reaction followed by Dehydration: This route typically involves reacting a benzyl Grignard reagent (e.g., benzylmagnesium chloride) with acetone to form the tertiary alcohol, 2-methyl-4-phenylbutan-2-ol, which is then dehydrated.[5][6][7][8]
-
Primary Impurity: The unreacted tertiary alcohol, 2-methyl-4-phenylbutan-2-ol. Its presence indicates an incomplete dehydration step.
-
Isomeric Impurity: 2-Methyl-4-phenyl-2-butene. Acid-catalyzed dehydration often favors the formation of the more thermodynamically stable, more substituted internal alkene (Zaitsev's rule).
-
Other Impurities: Unreacted starting materials, magnesium salts from the Grignard workup, and residual acid catalyst.
-
Q2: Which analytical techniques are best for identifying and quantifying these specific impurities?
To effectively plan your purification, you must first visualize the problem. A multi-technique approach is recommended.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. As this compound is a non-polar hydrocarbon, it will have a high Rf value in a non-polar eluent system (e.g., 5% ethyl acetate in hexanes). More polar impurities like TPPO, benzylacetone, and the alcohol precursor will have lower Rf values. This allows you to quickly assess the complexity of your mixture.[9]
-
¹H NMR Spectroscopy: Provides unambiguous structural information. Compare your crude spectrum to the known spectrum of the pure product.[10][11] Key diagnostic signals are summarized in the table below.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for detecting and quantifying volatile impurities, especially the isomeric alkene, which may be difficult to distinguish by NMR alone. The mass spectrum will confirm the identity of the peaks.
Table 1: Diagnostic ¹H NMR Signals for Identification
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Rationale |
| This compound (Product) | ~4.7 (s, 2H, =CH₂) | The two vinylic protons of the terminal alkene. |
| ~2.7 (t, 2H, Ar-CH₂) | Methylene protons adjacent to the phenyl group. | |
| ~2.3 (t, 2H, =C-CH₂) | Methylene protons adjacent to the double bond. | |
| ~1.7 (s, 3H, -CH₃) | The methyl group on the double bond. | |
| Triphenylphosphine Oxide (TPPO) | ~7.4-7.8 (m, 15H) | A complex multiplet from the 15 aromatic protons, often appearing as a broad "hump". |
| 2-Methyl-4-phenylbutan-2-ol | ~1.3 (s, 6H, -C(CH₃)₂) | Two singlet methyl groups on the carbon bearing the -OH. |
| ~1.5-2.0 (m, 2H, -CH₂-) | Methylene protons. | |
| ~2.6-2.8 (m, 2H, Ar-CH₂) | Methylene protons adjacent to the phenyl group. | |
| 2-Methyl-4-phenyl-2-butene (Isomer) | ~1.6-1.8 (multiple s/d, 9H) | Multiple overlapping methyl signals. |
| ~5.1-5.4 (m, 1H, =CH) | Vinylic proton of the internal alkene. | |
| Benzylacetone | ~2.1 (s, 3H, -COCH₃) | Characteristic singlet for the acetyl methyl group. |
| ~2.75 (t, 2H) & ~2.9 (t, 2H) | The two methylene groups of the ethyl bridge. |
Section 2: General Purification Workflow
A robust purification strategy follows a logical sequence of steps, moving from bulk impurity removal to fine polishing. The specific techniques employed will depend on the impurities identified in Section 1.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Wittig Reaction Conditions for Hindered Alkenes
Welcome to the technical support center for advanced olefination strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the Wittig reaction, particularly when synthesizing sterically hindered and complex alkenes. Here, we move beyond textbook procedures to provide field-proven insights, troubleshooting guides, and optimized protocols to enhance the yield, selectivity, and reliability of your reactions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction with a sterically hindered ketone is giving a poor yield or failing completely. What can I do?
This is the most common failure mode when dealing with sterically demanding substrates. The root cause is twofold: the reduced electrophilicity of the ketone's carbonyl carbon and the steric clash with the bulky triphenylphosphine group of the ylide. Stabilized ylides, which are less reactive, are especially prone to failure with hindered ketones.[1][2]
Primary Recommendation: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction.
The HWE reaction is the preferred alternative for hindered systems for several key reasons:[3][4]
-
Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally less basic than their phosphonium ylide counterparts, allowing them to react more efficiently with hindered ketones.[4][5]
-
Reduced Steric Hindrance: The phosphonate reagent is sterically less demanding than the triphenylphosphine-based ylide.
-
Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble and easily removed during aqueous workup, a significant advantage over the often-problematic removal of triphenylphosphine oxide (TPPO).[3][6]
Secondary Recommendation: For Methylene Group Installation (=CH₂)
If your goal is to introduce a simple methylene group to a highly hindered ketone (e.g., camphor), the standard Wittig reaction using methylenetriphenylphosphorane (Ph₃P=CH₂) can still be effective, often prepared in situ.[2][7] For exceptionally challenging cases, consider specialized reagents like the Tebbe or Petasis reagents.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Q2: I'm getting a poor mixture of E/Z isomers for a trisubstituted alkene. How can I improve selectivity?
Stereoselectivity in the Wittig reaction is a classic challenge governed by the stability of the ylide and the reaction conditions. Under standard, salt-free conditions, the outcome is under kinetic control.[7][8]
-
Non-stabilized ylides (R=alkyl) react rapidly and irreversibly through a puckered transition state, favoring the cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene .[9][10]
-
Stabilized ylides (R=EWG) react more slowly and often reversibly, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene .[1][11]
-
Semi-stabilized ylides (R=aryl) often give poor selectivity as they fall between these two extremes.[7][12]
To Obtain the (E)-Alkene from Non-Stabilized Ylides: Use the Schlosser Modification.
The Schlosser modification is a powerful technique to invert the typical selectivity of non-stabilized ylides, forcing the formation of the (E)-alkene.[2][13] It involves trapping the initial syn-betaine intermediate with a strong base at low temperatures, equilibrating it to the more stable anti-betaine, and then regenerating the ylide for elimination.[14]
To Enhance (Z)-Selectivity from Non-Stabilized Ylides: Use "Salt-Free" Conditions.
The presence of lithium salts, often from using n-BuLi as a base, can compromise Z-selectivity by promoting equilibration of intermediates.[1][11] Preparing the ylide with a sodium or potassium base (e.g., NaHMDS, KHMDS, KOtBu) in a non-coordinating solvent like toluene or THF can significantly enhance Z-selectivity.[10]
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you make informed decisions in your experimental design.
Q1: What is the difference between stabilized and non-stabilized ylides?
The key difference lies in the substituent attached to the carbanionic carbon of the ylide. This substituent dictates the ylide's stability, reactivity, and the stereochemical outcome of the reaction.
| Feature | Non-Stabilized Ylide | Stabilized Ylide |
| Substituent (R) | Alkyl, Aryl, H | Electron-Withdrawing Group (EWG) like -CO₂R, -CN, -COR |
| Reactivity | High | Low |
| Basicity | Strong | Weak |
| Base Required | Strong (n-BuLi, NaHMDS)[3] | Weaker (NaH, Alkoxides, NaOH)[15] |
| Reaction Control | Kinetic[8] | Thermodynamic |
| Typical Product | (Z)-alkene (under salt-free conditions)[10] | (E)-alkene[11] |
| Reaction with Ketones | Generally reactive | Often fails with hindered ketones[1][16] |
Q2: Why do reaction conditions like lithium salts and solvent polarity matter so much?
The modern understanding of the Wittig reaction mechanism, particularly under lithium-free conditions, involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly, without a long-lived betaine.[7][8] However, the presence of lithium salts can change this pathway.
Lithium cations coordinate to the oxygen of the carbonyl and the betaine intermediate, stabilizing it and making its formation more favorable.[10] This can lead to reversibility and equilibration of the intermediates, a phenomenon Maryanoff and Reitz termed "stereochemical drift," which erodes the kinetic Z-selectivity of non-stabilized ylides.[1]
Caption: Influence of lithium salts on the Wittig reaction pathway.
Q3: My biggest problem is removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods?
TPPO is notoriously difficult to remove due to its high polarity and crystallinity, often co-precipitating with the product or streaking on silica gel columns. Here are several effective strategies:
-
Crystallization: If your product is a stable solid, recrystallization from a nonpolar solvent (like hexanes or a hexane/ether mixture) can often leave the more soluble TPPO behind. Conversely, if your product is an oil, you can sometimes precipitate the TPPO from a cold solution.
-
Chromatography: Use a less polar eluent system if possible (e.g., hexanes/dichloromethane instead of hexanes/ethyl acetate). Sometimes, TPPO can be removed by filtering the crude mixture through a plug of silica with a nonpolar solvent.
-
Chemical Conversion/Precipitation: Convert TPPO into a more easily removable salt. After the reaction, add an excess of anhydrous zinc chloride (ZnCl₂) in a solvent like ether or THF. This forms the insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[17]
Optimized Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for a Hindered Ketone
This protocol is designed for high (E)-selectivity and is effective with substrates that fail in the Wittig reaction.[6]
-
Materials: Diethyl phosphonoacetate (or other phosphonate ester), sodium hydride (60% dispersion in mineral oil), anhydrous THF, hindered ketone.
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Base Preparation: Suspend NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add the phosphonate ester (1.05 eq) dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Reaction: Cool the resulting clear or slightly yellow solution back to 0 °C. Add a solution of the hindered ketone (1.0 eq) in anhydrous THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight, or gently reflux if necessary. Monitor by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The water-soluble phosphate byproduct is removed in the aqueous layers. Purify the crude product by column chromatography.
Protocol 2: Schlosser Modification for (E)-Alkene Synthesis
This protocol forces (E)-alkene formation from a non-stabilized ylide.[13][14]
-
Materials: Alkyltriphenylphosphonium salt, n-butyllithium (n-BuLi), phenyllithium (PhLi), anhydrous diethyl ether or THF, aldehyde, tert-butanol.
-
Setup: Flame-dry all glassware and work under a strict inert atmosphere (argon or nitrogen). Perform all steps at low temperature.
-
Ylide Generation: Suspend the phosphonium salt (1.1 eq) in anhydrous ether at 0 °C. Add n-BuLi (1.1 eq) dropwise. A characteristic color (often orange or red) will develop. Stir for 1 hour at 0 °C.
-
Initial Addition: Cool the ylide solution to -78 °C (acetone/dry ice bath). Add a solution of the aldehyde (1.0 eq) dropwise. Stir for 1 hour at -78 °C. At this stage, the syn-betaine-lithium adduct is formed.
-
Deprotonation: Add a second strong base, typically phenyllithium (1.1 eq), dropwise at -78 °C and stir for 1 hour. This deprotonates the betaine to form a β-oxido ylide.
-
Protonation & Equilibration: Add a sterically hindered proton source, such as pre-cooled tert-butanol (1.2 eq), at -78 °C. This selectively protonates the β-oxido ylide to form the more thermodynamically stable anti-betaine-lithium adduct.
-
Elimination: Allow the reaction to slowly warm to room temperature. The elimination to the (E)-alkene will occur.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ether, wash with brine, dry, and purify as usual.
Caption: Key steps of the Schlosser modification for E-alkene synthesis.
References
- Wittig Reaction - Chemistry LibreTexts. [Link]
- Wittig reaction - Wikipedia. [Link]
- Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
- Schlosser Modific
- The Wittig Reaction - University of Pittsburgh Course M
- Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. [Link]
- Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides - ResearchG
- Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Schlosser Modific
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
- A Solvent Free Wittig Reaction - University of Northern Iowa. [Link]
- Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]
- Horner–Wadsworth–Emmons reaction - Grokipedia. [Link]
- Wittig reaction - chemeurope.com. [Link]
- Comparison of Traditional and Alternative Wittig Reactions - Delaware Valley University. [Link]
- Reactivity and Selectivity in the Wittig Reaction: A Computational Study - ResearchG
- Wittig/B-H insertion reaction: A unique access to trisubstituted Z-alkenes - PubMed Central. [Link]
- Wittig Reaction - Organic Chemistry Portal. [Link]
- Wittig Reaction - Common Conditions - organic-chemistry.org. [Link]
- Comparison of Traditional and Alternative Wittig Reactions - Delaware Valley University. [Link]
- What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?
- Elias James Corey - Wikipedia. [Link]
- Problems with wittig reaction - Reddit. [Link]
- Tungsten Wittig reagents: an efficient synthesis of α-functionalised tri- and tetrasubstituted alkenes - RSC Publishing. [Link]
- The Wittig Reaction's E & Z Alkene Products Made Easy! - YouTube. [Link]
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- 17. delval.edu [delval.edu]
Technical Support Center: Preventing Polymerization of 2-Methyl-4-phenyl-1-butene During Storage
Welcome to the technical support center for 2-Methyl-4-phenyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe storage and handling of this reactive monomer. Uncontrolled polymerization is a significant risk that can compromise sample integrity, lead to failed experiments, and in severe cases, create hazardous conditions. This document moves beyond simple instructions to explain the causality behind our recommended procedures, ensuring a comprehensive understanding of how to maintain the stability and purity of your material.
Section 1: The "Why" — Understanding the Polymerization Risk
Q: Why is this compound so susceptible to polymerization?
A: The molecular structure of this compound contains a terminal double bond (a vinyl group), which is the primary site of reactivity. This structure makes it an alkene, a class of unsaturated hydrocarbons known for their ability to undergo addition reactions, including polymerization.[1][2] The process is typically a free-radical chain reaction, which can be initiated by external energy sources like heat and light, or by chemical contaminants such as peroxides that may form upon exposure to air.[3][4]
The polymerization process generally follows three steps:
-
Initiation: The formation of a highly reactive free radical. This can occur spontaneously at elevated temperatures (thermal initiation) or be triggered by UV light or impurities.
-
Propagation: The initial radical attacks the double bond of a monomer molecule. This adds the monomer to the chain and regenerates the radical at the new chain end, allowing the process to repeat and the polymer chain to grow.[5]
-
Termination: The reaction ceases when two radical chains combine or are neutralized by an inhibitor.[5]
This mechanism is visually outlined in the diagram below.
Caption: Free-Radical Polymerization Workflow.
Section 2: The "How" — Proactive Prevention Strategies
Effective prevention relies on a two-pronged approach: robust chemical inhibition and tightly controlled physical storage conditions.
2.1 Chemical Inhibition
Q: What is a polymerization inhibitor, and how do I select the right one?
A: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to quench the free radicals that initiate and propagate polymerization.[5] Inhibitors don't stop the formation of initial radicals entirely, but they intercept them, preventing the chain reaction from starting or continuing. They are sacrificial and will be consumed over time, meaning their effectiveness has a finite duration.
There are two main functional classes of inhibitors:
-
True Inhibitors: These provide a distinct induction period during which polymerization is completely prevented. Once the inhibitor is consumed, polymerization can begin abruptly.[6]
-
Retarders: These slow down the rate of polymerization but do not provide a complete induction period.[6]
For a monomer like this compound, which shares structural similarities with styrene, inhibitors proven effective for styrene are excellent starting points.[3][5] The selection depends on the required storage duration, temperature, and downstream application compatibility.
| Inhibitor | Class/Mechanism | Typical Concentration | Oxygen Requirement | Key Considerations |
| 4-tert-Butylcatechol (TBC) | Phenolic / H-atom Donor | 10-50 ppm | Yes | Industry standard for styrene.[7] Highly effective but requires dissolved oxygen to function. Ineffective under inert gas.[8][9] |
| Hydroquinone (HQ) | Phenolic / H-atom Donor | 100-250 ppm | Yes | Works similarly to TBC. Can cause discoloration in some systems. |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic / H-atom Donor | 50-200 ppm | Yes | A common antioxidant that also functions as a polymerization inhibitor.[3] |
| TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | Stable Nitroxide Radical | 10-100 ppm | No | A highly efficient radical scavenger that does not require oxygen.[3][6] Ideal for applications requiring inert conditions. |
2.2 Optimal Storage Conditions
Q: Beyond inhibitors, what are the ideal physical conditions for storing this monomer?
A: Physical storage conditions are critical for maximizing shelf life and inhibitor effectiveness. Heat and light accelerate both the rate of spontaneous polymerization and the consumption of the inhibitor.[10][11]
| Parameter | Recommendation | Causality / Rationale |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature drastically reduces the rate of thermal initiation of free radicals and slows the kinetics of inhibitor consumption, extending the product's shelf life.[11][12] |
| Light | Store in amber or opaque containers. | UV light provides the energy to initiate free-radical formation. Opaque or amber containers block these wavelengths, preventing photochemical initiation.[11] |
| Atmosphere | A headspace of air is required for phenolic inhibitors (e.g., TBC). | Phenolic inhibitors like TBC require oxygen to regenerate their active quinone form, which is the true inhibiting species. Storing under a fully inert atmosphere (e.g., pure nitrogen or argon) will render them ineffective.[9] |
| Container | Original, tightly sealed manufacturer's container. | Prevents contamination from external sources (dust, moisture, metals) and minimizes the loss of monomer through volatilization.[12] Ensure the container material is compatible and not made of copper or its alloys.[12] |
Section 3: Troubleshooting Guide & FAQs
Q: I've noticed my monomer has become more viscous. What should I do?
A: Increased viscosity is a strong indicator that polymerization has begun, forming soluble oligomers and polymers. At this stage, the material's purity is compromised. We recommend ceasing use of the affected batch for any sensitive applications. The immediate priority is to ensure the container is not building pressure or generating heat. If it is, this could be a sign of a runaway reaction.[10] If the container is cool and stable, the material should be labeled as suspect and disposed of according to your institution's hazardous waste guidelines.
Q: How can I detect polymerization before it becomes visually apparent?
A: Early detection of oligomer formation is key to quality control. The most reliable methods are analytical:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the monomer from its dimer, trimer, and other small oligomers.[13][14] A time-course study of a new batch can establish a baseline and monitor for the appearance of higher molecular weight species.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to detect oligomers and has the added benefit of being a common method for quantifying the remaining concentration of phenolic inhibitors like TBC.[14]
Q: My analysis shows the inhibitor concentration is low. Can I simply add more?
A: While technically possible, this is not recommended without a thorough risk assessment. The low inhibitor level implies that a significant number of radicals have already been formed and quenched, suggesting the monomer may have been exposed to adverse conditions. Furthermore, some oligomers may have already formed. If you must attempt to re-stabilize the monomer, the procedure should be performed at low temperatures, with proper mixing, and the material must be re-analyzed to confirm purity and inhibitor level before use.
Q: What are the warning signs of a dangerous runaway polymerization?
A: A runaway reaction is a hazardous event where the exothermic polymerization process accelerates uncontrollably.[5][7] Key warning signs include:
-
Heat Generation: The container becomes warm or hot to the touch.[10]
-
Pressure Buildup: In a sealed container, you may notice bulging or deformation.[10]
-
Visible Changes: The liquid may start to bubble or show rapid changes in viscosity.
If you suspect a runaway reaction, do not attempt to open the container. Evacuate the immediate area and follow your facility's emergency response procedures.
Caption: Troubleshooting Logic for Stored Monomer.
Section 4: Key Experimental Protocols
Protocol 1: Quantitative Analysis of Oligomer Formation by GC-MS
-
Safety First: Perform all sample preparations and handling of the monomer in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[15]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound monomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to establish a calibration curve.
-
For the test sample, prepare a 100 µg/mL solution.
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range from 40-500 m/z.
-
-
Analysis:
-
Inject the standards and the test sample.
-
Identify the monomer peak based on its retention time and mass spectrum.
-
Carefully inspect the chromatogram at later retention times for peaks corresponding to the dimer (2x monomer mass), trimer (3x monomer mass), and other oligomers.
-
The presence of peaks other than the monomer indicates the onset of polymerization.
-
References
- Inhibition of Styrene Polymerization by β-Nitrostyrene.
- Inhibition of Free Radical Polymeriz
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
- N,N-di-benzylhydroxylamine as inhibitor of styrene polymeris
- Polymerisation reaction inhibition: an altern
- Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences
- Multimer Detection System: A Universal Assay System for Differentiating Protein Oligomers
- Styrene Monomer: Safe Handling Guide | Plastics Europe
- Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging m
- Methacryl
- Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco
- Insulin Oligomers: Detection, Characterization and Quantification Using Different Analytical Methods | Request PDF - ResearchG
- Storing Hydrocarbon Safely | Energy | Chemistry - YouTube
- Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Associ
- Material Safety Data Sheet Acrylic Monomer – He
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions - MDPI
- Detection of Aβ Monomers and Oligomers: Early Diagnosis of Alzheimer's Disease - PubMed
- US6348629B1 - Free radical inhibitors for quenching aqueous phase polymer growth and related methods - Google P
- Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT comput
- Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT comput
- How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube
- Metal-Free Radical Homopolymerization of Olefins and Their (Co)
- How to properly store and use unsaturated polyester resin - Knowledge - ZHENDI
- Unsaturated Hydrocarbon | CK-12 Found
- Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - ResearchG
- This compound | C11H14 | CID 138809 - PubChem
- 13: Unsaturated and Arom
- OC#12 Safe Handling Of Hydrocarbons - YouTube
- WO2002100908A1 - Process for the polymerization of 1-butene - Google P
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- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. plasticseurope.org [plasticseurope.org]
- 8. icheme.org [icheme.org]
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- 10. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 11. youtube.com [youtube.com]
- 12. How to properly store and use unsaturated polyester resin - Knowledge [dinuofrp.com]
- 13. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 14. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sa.usdentaldepot.com [sa.usdentaldepot.com]
Troubleshooting low conversion rates in 2-Methyl-4-phenyl-1-butene reactions
Technical Support Center: 2-Methyl-4-phenyl-1-butene Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. By understanding the causality behind experimental variables, you can systematically optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses the most common immediate problems encountered in the lab.
Q1: My reaction to form this compound won't start (no product detected by TLC/GC). What are the first things I should check?
A1: An inert and anhydrous environment is critical, especially for organometallic reactions like Grignard or other cross-coupling variants.[1][2][3]
-
Atmosphere: Ensure your reaction vessel was properly flame-dried or oven-dried to remove adsorbed water.[2][4] The system must be under a positive pressure of an inert gas (Argon or Nitrogen).
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (still or column). Ethereal solvents like THF and diethyl ether are excellent choices but are hygroscopic.[3]
-
Reagent Quality: Your organometallic reagent (e.g., a Grignard reagent) may have degraded.[3][5] Consider titrating the reagent before use to determine its active concentration. If it's a solid catalyst, ensure it hasn't been improperly stored and exposed to air or moisture.[6]
Q2: My reaction has stalled at ~40-50% conversion, and heating longer doesn't help. What does this suggest?
A2: Stalling often points to a stoichiometric issue or catalyst deactivation.
-
Reagent Depletion: One of your key reagents may have been consumed by side reactions. The most common culprit is the quenching of an organometallic reagent by trace amounts of water or other acidic protons.[1][3][5]
-
Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, the active Pd(0) species can be sensitive. It might be oxidized by residual air or aggregate into inactive palladium black, especially at elevated temperatures.[7] Ligand degradation can also lead to catalyst deactivation.[8][9][10]
Q3: I'm observing a significant amount of a side product, a homocoupled dimer of my Grignard reagent. What causes this?
A3: Homocoupling is a classic side reaction, often promoted by certain transition metal impurities or the presence of oxygen. While some transition metals are essential catalysts for cross-coupling, others can preferentially catalyze the dimerization of the organometallic reagent. Ensure your magnesium turnings (if preparing a Grignard) are of high purity. Additionally, rigorous degassing of your reaction mixture is crucial to prevent oxygen-mediated side reactions.
Section 2: Systematic Troubleshooting Guide
When initial checks don't solve the problem, a systematic approach is necessary. This guide breaks down troubleshooting by reaction component. The following advice is framed around a common synthetic route: a nickel- or palladium-catalyzed cross-coupling of an aryl Grignard reagent with an allylic electrophile.[11]
Reactant & Reagent Integrity
The quality of your starting materials is the foundation of your reaction.
| Potential Issue | Underlying Cause (Causality) | Recommended Action & Protocol |
| Degraded Grignard Reagent | Grignard reagents are strong bases and nucleophiles, readily quenched by atmospheric water, oxygen, or acidic protons.[1][3][5] | Action: Titrate the Grignard reagent immediately before use to determine the concentration of the active species. Protocol: See Protocol 1: Titration of Organometallic Reagents. |
| Impure Allylic Electrophile | The starting halide or ether may contain inhibitors or byproducts from its synthesis that can poison the catalyst. | Action: Purify the electrophile by distillation or flash chromatography. Confirm purity using ¹H NMR and GC-MS. |
| Incorrect Stoichiometry | Using an inaccurate concentration for the Grignard reagent can lead to either incomplete conversion or excess side reactions. | Action: Recalculate stoichiometry based on the titrated concentration of the Grignard reagent, not the concentration stated on the bottle. |
Catalyst System Malfunction
The catalyst is the engine of the reaction; its failure is a primary cause of low conversion.[6]
| Potential Issue | Underlying Cause (Causality) | Recommended Action & Protocol |
| Catalyst Deactivation | The active catalytic species (e.g., Pd(0)) can aggregate to form inactive palladium black or be oxidized by trace O₂.[7] The supporting ligand can also degrade or be displaced, leading to unstable metal centers.[10][12] | Action: Ensure rigorous degassing of the solvent and reaction mixture (see Protocol 2). Use fresh, high-purity catalyst and ligands. Consider ligands known for high stability, such as Buchwald-type biarylphosphines for Pd systems.[7] |
| Inefficient Pre-catalyst Activation | Many reactions use a stable pre-catalyst (e.g., Pd(II)) that must be reduced in situ to the active Pd(0) state.[12] Inefficient reduction leads to a low concentration of the active catalyst. | Action: Review literature for the specific pre-catalyst used. Some systems require additives or specific conditions to ensure efficient generation of the active species.[12] |
| Poor Ligand Choice | The ligand stabilizes the metal center and modulates its reactivity. A ligand that is too bulky may hinder substrate binding, while one that is not bulky enough may not prevent catalyst aggregation.[7] | Action: Screen a small panel of ligands. For cross-coupling reactions, phosphine-based ligands or N-heterocyclic carbenes (NHCs) are common starting points.[7] |
Suboptimal Reaction Conditions
Even with perfect reagents, incorrect parameters will stifle a reaction.
| Potential Issue | Underlying Cause (Causality) | Recommended Action & Protocol |
| Presence of Water or Oxygen | Water protonates and destroys organometallic reagents.[2][3][5] Oxygen can oxidize both the catalyst and the organometallic reagent, leading to deactivation and side products. | Action: Use flame-dried glassware, anhydrous solvents, and maintain a positive inert gas pressure. Degas the reaction mixture thoroughly. Protocol: See Protocol 2: Degassing via Freeze-Pump-Thaw. |
| Incorrect Temperature | Reaction rates are temperature-dependent. However, excessive heat can accelerate catalyst decomposition and side reactions.[7] | Action: If the reaction is sluggish, try a modest temperature increase (e.g., from room temp to 40-50 °C). If catalyst decomposition (black precipitate) is observed, run the reaction at a lower temperature for a longer time.[7] |
| Improper Solvent | The solvent affects the solubility of reagents and the stability of intermediates. For Grignard reactions, coordinating solvents like THF or Diethyl Ether are essential to stabilize the reagent.[3][13] | Action: Stick to well-established solvent systems for the specific reaction class. Aprotic polar solvents like dioxane or toluene are common for many cross-coupling reactions.[7] |
Section 3: Diagrams and Workflows
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical sequence of steps to diagnose the root cause of poor reaction performance.
Caption: A systematic workflow for troubleshooting low reaction conversion rates.
Section 4: Key Experimental Protocols
Protocol 1: Titration of Organometallic Reagents (e.g., PhMgCl)
Causality: Commercially available organometallic reagents degrade over time. Titration provides the true molarity of the active reagent, ensuring accurate stoichiometry, which is fundamental for achieving high conversion.
Materials:
-
Salicylaldehyde phenylhydrazone
-
Anhydrous THF in a syringe
-
Dry 10 mL flask with stir bar and septum
-
Grignard solution to be titrated
Procedure:
-
Flame-dry the 10 mL flask under vacuum and backfill with Argon.
-
Add ~25 mg of salicylaldehyde phenylhydrazone to the flask and record the exact mass.
-
Dissolve the indicator in 2-3 mL of anhydrous THF. The solution will be colorless.
-
Slowly add the Grignard solution dropwise via syringe while stirring vigorously.
-
The endpoint is reached upon the first appearance of a persistent yellow/orange color change, indicating the full deprotonation of the indicator.
-
Record the volume of Grignard solution added.
-
Calculate the molarity: Molarity (M) = (mass of indicator / MW of indicator) / (Volume of Grignard in L)
Protocol 2: Degassing via Freeze-Pump-Thaw
Causality: Dissolved oxygen can irreversibly deactivate sensitive catalysts (like Pd(0)) and reagents.[7] This procedure uses phase changes to efficiently remove dissolved gases from a solvent or reaction mixture.
Materials:
-
Schlenk flask containing the solvent or reaction mixture
-
High-vacuum line
-
Liquid nitrogen
Procedure:
-
Freeze: Cool the Schlenk flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line. Evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solid.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely. You may see bubbles evolve from the liquid as trapped gases are released into the headspace.
-
Repeat: Repeat this cycle two more times (for a total of three cycles) to ensure the removal of virtually all dissolved oxygen. After the final thaw, backfill the flask with an inert gas like Argon.
Protocol 3: Monitoring Conversion by GC-MS
Causality: Accurate and timely monitoring of a reaction's progress is essential to determine if it has stalled, gone to completion, or is producing side products. GC-MS allows for the separation and identification of volatile components in the reaction mixture.[14][15][16][17]
Procedure:
-
Prepare a Standard: Before starting the reaction, prepare a "time zero" (t=0) sample. Add a known amount of an internal standard (a stable compound not involved in the reaction, e.g., dodecane) to an aliquot of the starting material mixture.[15][16]
-
Take a Time Point: At desired time intervals, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench: Immediately quench the aliquot in a vial containing a quenching agent (e.g., a mixture of diethyl ether and a small amount of saturated ammonium chloride solution) to stop the reaction.
-
Analyze: Inject the organic layer of the quenched sample into the GC-MS.
-
Calculate Conversion: The conversion can be calculated by comparing the peak area of the starting material relative to the internal standard at a given time point versus the ratio at t=0.[14][18]
References
- Filo. (2023, October 2). How does water affect a Grignard reaction? [Online]. Available: [Link]
- Wikipedia. (n.d.). Grignard reaction. [Online]. Available: [Link]
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Online]. Available: [Link]
- ResearchGate. (2020, August 28). How to Purify Organometallic Complexes? [Online]. Available: [Link]
- Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Online]. Available: [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Online]. Available: [Link]
- Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online]. Available: [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 4.2.1.3.
- Master Organic Chemistry. (2015, November 13).
- Teledyne Labs. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep. [Online]. Available: [Link]
- Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Online]. Available: [Link]
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Online]. Available: [Link]
- PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Online]. Available: [Link]
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Online]. Available: [Link]
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Online]. Available: [Link]
- American Chemical Society. (n.d.). Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. [Online]. Available: [Link]
- Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent.... [Online]. Available: [Link]
- MSU chemistry. (n.d.). Main Group Organometallic Compounds. [Online]. Available: [Link]
- ResearchGate. (2016, March 4). How can calculate the conversion of the product using GC-MS? [Online]. Available: [Link]
- National Institutes of Health. (n.d.). Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. [Online]. Available: [Link]
- ACS Publications. (n.d.). Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. [Online]. Available: [Link]
- Supporting Information. (n.d.). A Highly Efficient Palladium(II)/Polyoxometalate Catalyst System for Aerobic Oxidation of Alcohols. [Online]. Available: [Link]
- ResearchGate. (2018, June 26). Percentage Conversion and yield conversion by GC MASS? [Online]. Available: [Link]
- Organic Syntheses. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. [Online]. Available: [Link]
- Stenutz. (n.d.). This compound. [Online]. Available: [Link]
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Online]. Available: [Link]
- ChemBK. (2024, April 9). 2-METHYL-1-PHENYL-1-BUTENE. [Online]. Available: [Link]
- MDPI. (n.d.). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. [Online]. Available: [Link]
- BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound.... [Online]. Available: [Link]
- ACS Publications. (n.d.).
- PubChem. (n.d.). This compound. [Online]. Available: [Link]
- Chemical Reviews. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry. (n.d.). Catalytic Allylic Alkylation Practice Questions & Answers. [Online]. Available: [Link]
- Organic Letters. (n.d.).
- ETH Zürich. (n.d.). Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. [Online]. Available: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 6. nbinno.com [nbinno.com]
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- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-4-phenyl-1-butene
Welcome to the technical support center for NMR-based structural analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the interpretation of NMR spectra for complex molecules like 2-Methyl-4-phenyl-1-butene. Here, we address specific issues in a practical, question-and-answer format, moving from fundamental assignments to advanced troubleshooting and spectral verification.
Section 1: Fundamental Spectral Interpretation
Q1: I've just acquired a ¹H NMR spectrum for this compound. What are the expected signals and their approximate chemical shifts?
A1: The ¹H NMR spectrum of this compound is expected to show five distinct sets of signals. The asymmetry of the molecule means that protons in different chemical environments will resonate at different frequencies.
-
Aromatic Protons (Ar-H): You will observe a complex signal in the aromatic region, typically between 7.10 and 7.35 ppm .[1][2] This signal integrates to 5 protons and arises from the monosubstituted phenyl ring. Due to similar electronic environments, the ortho, meta, and para protons often overlap, resulting in a multiplet that can be difficult to resolve at lower field strengths.
-
Vinylic Methylene Protons (=CH₂): Two signals corresponding to the terminal alkene protons should appear in the vinylic region, around 4.7-4.9 ppm . These two protons are chemically non-equivalent and will each appear as a singlet or a very finely split multiplet, integrating to 1 proton each.
-
Benzylic Methylene Protons (-CH₂-Ph): A signal corresponding to the two protons on the carbon adjacent to the phenyl ring is expected around 2.7-2.8 ppm . This signal should appear as a triplet due to coupling with the adjacent allylic methylene protons.[3][4]
-
Allylic Methylene Protons (=C-CH₂-): The two protons on the carbon adjacent to the double bond will resonate at approximately 2.4-2.5 ppm . This signal will also appear as a triplet due to coupling with the benzylic methylene protons.[3][4]
-
Vinylic Methyl Protons (=C-CH₃): A signal for the three methyl protons attached to the double bond will be observed further upfield, typically around 1.7-1.8 ppm .[3][4] Due to the absence of adjacent protons, this signal is expected to be a singlet or a narrow multiplet.
Q2: What signals should I expect in the ¹³C NMR and DEPT spectra for this molecule?
A2: The proton-decoupled ¹³C NMR spectrum of this compound should display 9 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent due to symmetry. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.[5][6]
| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Appearance | DEPT-90 Appearance |
| Quaternary Alkene (=C<) | ~145 | Absent | Absent |
| Quaternary Aromatic (Ar-C) | ~142 | Absent | Absent |
| Aromatic (Ar-CH) | 126 - 129 | Positive | Positive |
| Methylene Alkene (=CH₂) | ~110 | Positive | Absent |
| Allylic Methylene (-CH₂-) | ~40 | Negative | Absent |
| Benzylic Methylene (-CH₂-) | ~36 | Negative | Absent |
| Methyl (-CH₃) | ~22 | Positive | Absent |
Causality: The chemical shifts in ¹³C NMR are determined by the hybridization and electronic environment of the carbon atoms.[7][8]
-
sp² Carbons: The carbons of the alkene and aromatic ring are sp² hybridized and are significantly deshielded, causing them to appear downfield (110-145 ppm).
-
sp³ Carbons: The aliphatic methylene and methyl carbons are sp³ hybridized and appear in the upfield region (20-40 ppm).
-
DEPT Experiment: This technique uses specific pulse angles (e.g., 90° and 135°) to manipulate the polarization transfer from protons to carbons. The phase of the resulting carbon signal (positive or negative) depends on the number of attached protons, allowing for unambiguous identification of carbon types.[5][6]
Section 2: Troubleshooting Common Spectral Issues
Q3: The aromatic region of my ¹H spectrum is just a broad, unresolved multiplet. Is this normal?
A3: Yes, this is a very common observation for monosubstituted benzene rings, especially on spectrometers operating at 400 MHz or lower. The chemical shift differences between the ortho, meta, and para protons are often very small, and their coupling constants are of a similar magnitude. This leads to complex splitting patterns and significant signal overlap, resulting in what appears to be a single, unresolved multiplet.[9]
Q4: My aliphatic signals for the two -CH₂- groups are overlapping. How can I resolve them?
A4: The allylic and benzylic methylene groups have similar chemical environments, and their signals (triplets around 2.4-2.8 ppm) can easily overlap, complicating integration and coupling analysis.[10]
Troubleshooting Steps:
-
Improve Shimming: First, ensure the spectrometer's magnetic field homogeneity is optimized. Poor shimming can cause peak broadening, which exacerbates overlap.[10]
-
Change NMR Solvent: This is a highly effective method. The chemical shifts of protons can be influenced by the deuterated solvent used.[11] Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts (known as Aromatic Solvent Induced Shifts, or ASIS), often resolving the overlapping signals.[10]
-
Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion in Hertz, which can resolve the multiplets.[12]
`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ` Caption: Troubleshooting flowchart for resolving overlapping signals.
Q5: I'm observing "roofing" in the triplets for my methylene groups. What does this mean?
A5: "Roofing" is a classic sign of second-order effects (or strong coupling).[13] This occurs when the chemical shift difference (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J).[12][14] In your case, the allylic and benzylic protons are coupled to each other. If their chemical shifts are close, the multiplets will "lean" towards each other. The inner peaks of each multiplet increase in intensity, while the outer peaks decrease, creating a "roof" shape.
Significance: When second-order effects are present, the simple n+1 rule for splitting is no longer perfectly accurate, and the measured coupling constants from the peak separations may be incorrect.[14] While this confirms the coupling between the two methylene groups, for precise J-value extraction, spectral simulation software or acquisition at a higher magnetic field may be necessary.[15][16]
Section 3: Advanced Spectral Analysis for Structural Verification
Q6: How can I use 2D NMR to definitively assign the structure of this compound?
A6: Two-dimensional (2D) NMR experiments are the gold standard for unambiguous structure elucidation. For this molecule, a combination of COSY and HSQC experiments will map out the entire molecular framework.[17]
`dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} ` Caption: Key COSY and HSQC correlations for this compound.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19] In the COSY spectrum, you will see a "cross-peak" correlating the allylic methylene protons (~2.4 ppm) with the benzylic methylene protons (~2.7 ppm). This provides definitive evidence of the -CH₂-CH₂- structural fragment. You will not see cross-peaks from the vinylic methyl or vinylic methylene protons to this system, confirming their isolation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[20][21] It correlates the ¹H and ¹³C spectra via one-bond couplings. For example, it will show a cross-peak between the proton signal at ~2.7 ppm and the carbon signal at ~36 ppm, unambiguously assigning them as the benzylic CH₂ group. This is the most powerful tool for assigning all C-H pairs correctly.
Section 4: Experimental Protocols
Protocol 1: DEPT-135 NMR for Carbon Type Identification
This protocol is used to differentiate CH/CH₃ from CH₂ carbons.
-
Sample Preparation: Dissolve 20-50 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum first to determine the correct spectral width (e.g., 0 to 160 ppm).
-
Load a standard DEPT-135 pulse program on the spectrometer.
-
-
Acquisition Parameters:
-
Pulse Angle: 135 degrees.
-
Number of Scans: 1024 to 4096, depending on concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Data Processing & Analysis:
Protocol 2: ¹H-¹H COSY for Connectivity Mapping
This protocol establishes proton-proton coupling networks.
-
Sample Preparation: Use the same sample as for 1D NMR. A well-shimmed, reasonably concentrated sample is important.
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width (e.g., -1 to 9 ppm).
-
Load a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).
-
-
Acquisition Parameters:
-
Number of Scans (per increment): 2 to 8.
-
Number of Increments (in F1 dimension): 256 to 512.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Data Processing & Analysis:
-
Apply a sine-bell window function and perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary.
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Locate the off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[18][19]
-
References
- Reich, H. J. (n.d.). Second order - NMR Spectroscopy. University of Wisconsin.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
- Nanalysis. (2018, October 31). Your NMReady-60 Order!.
- Richards, S. A., & Williams, J. M. (2011). Second-order NMR spectra at high field of common organic functional groups. Organic & Biomolecular Chemistry, 9(8), 2750-2756. DOI:10.1039/C0OB00705F.
- SpectraBase. (n.d.). This compound. Wiley.
- Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
- ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- ResearchGate. (2025, August 6). Measuring aromaticity by NMR.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Calgary. (n.d.). Ch 13 - Aromatic H.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene.
- Filo. (2025, May 29). Structure Elucidation from NMR Data Given: Molecular formula.
- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- Moloney, M. G., Pinhey, J. T., & Stoermer, M. J. (1998). (E)-1-Bromo-2-methyl-4-phenyl-1-butene. ResearchGate.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- ResearchGate. (n.d.). Methylene (CH 2 ) selective 1 H, 13 C DEPT-HSQC NMR spectrum of SPE-DOM....
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Optimizing reaction time and temperature for 2-Methyl-4-phenyl-1-butene synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-4-phenyl-1-butene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary technical knowledge and practical insights to successfully synthesize and optimize your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several effective routes. The most common methods involve a Grignard reaction followed by dehydration, or a Wittig reaction.
-
Grignard Reaction followed by Dehydration: This two-step process begins with the synthesis of the tertiary alcohol, 2-methyl-4-phenyl-2-butanol. This is achieved by reacting a benzylmagnesium halide (e.g., benzylmagnesium bromide) with acetone, or by reacting methylmagnesium chloride with benzylacetone.[1][2] The subsequent step is the acid-catalyzed dehydration of the resulting alcohol to yield a mixture of alkene isomers, with this compound and 2-methyl-4-phenyl-2-butene as the primary products.[3][4]
-
Wittig Reaction: This method offers a more direct approach to forming the double bond. It involves the reaction of a phosphorus ylide with a ketone or aldehyde.[5][6][7] For the synthesis of this compound, this would typically involve the reaction of a suitable phosphonium ylide with an appropriate carbonyl compound.
Q2: How can I purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is commonly employed. The precise solvent ratio should be determined by thin-layer chromatography (TLC) analysis. For further purification, distillation under reduced pressure can be performed.[8]
Q3: What are the main safety precautions to consider during the synthesis?
A3: Safety is paramount. All procedures should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Many reagents used in these syntheses, such as organolithium compounds (in the Wittig reaction) and concentrated acids (for dehydration), are hazardous and require specific handling procedures.[3][8] Always consult the Safety Data Sheet (SDS) for each reagent before use. Grignard reagents are extremely reactive and water-sensitive, necessitating the use of anhydrous solvents and flame-dried glassware.[9][10]
Q4: In the dehydration of 2-methyl-4-phenyl-2-butanol, what determines the ratio of the resulting alkene isomers?
A4: The acid-catalyzed dehydration of 2-methyl-4-phenyl-2-butanol proceeds via an E1 mechanism, involving a carbocation intermediate.[4] The product distribution is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[11] However, in this specific case, the formation of a conjugated system with the phenyl ring can also provide significant thermodynamic stability, potentially influencing the final product ratio.[3] The reaction conditions, particularly temperature and the choice of acid catalyst, can also affect the isomer ratio.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Grignard reaction | - Wet glassware or solvent. - Impure magnesium turnings (oxide layer). - Starting materials (alkyl halide) are not pure. | - Ensure all glassware is flame-dried and solvents are anhydrous.[9] - Activate magnesium turnings with a small crystal of iodine or by crushing them.[1][10] - Purify starting materials before use. |
| Formation of biphenyl byproduct in Grignard reaction | - High concentration of the alkyl halide. - Elevated reaction temperature. | - Add the alkyl halide dropwise to maintain a low concentration.[10] - Control the reaction temperature, using an ice bath if necessary, to manage the exothermic reaction.[1][12] |
| Incomplete dehydration of the alcohol | - Insufficient acid catalyst. - Reaction time is too short. - Reaction temperature is too low. | - Increase the amount of acid catalyst slightly. - Extend the reaction time and monitor progress by TLC. - Gradually increase the reaction temperature while monitoring for side product formation. |
| Low yield of the desired alkene isomer | - Non-optimal reaction temperature for dehydration. - Incorrect choice of acid catalyst. | - Experiment with different reaction temperatures to favor the formation of the desired isomer. - Consider using a milder acid catalyst to potentially improve selectivity. |
| Difficulty in purifying the final product | - Isomers have very similar boiling points and polarities. - Presence of unreacted starting material or byproducts. | - Use a high-efficiency fractional distillation column. - Optimize the mobile phase for column chromatography to achieve better separation. |
Detailed Experimental Protocol: Grignard Reaction and Subsequent Dehydration
This protocol details a two-step synthesis of this compound.
Part 1: Synthesis of 2-Methyl-4-phenyl-2-butanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Acetone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]
-
Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Drying: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude 2-methyl-4-phenyl-2-butanol.
Part 2: Acid-Catalyzed Dehydration to this compound
Materials:
-
Crude 2-methyl-4-phenyl-2-butanol
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, place the crude 2-methyl-4-phenyl-2-butanol and a few boiling chips. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid with swirling.
-
Distillation: Assemble a simple distillation apparatus. Gently heat the mixture to distill the alkene products. Collect the distillate in a receiving flask cooled in an ice bath.[3]
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the dried organic layer into a pre-weighed round-bottom flask. The product can be further purified by fractional distillation.[3]
Optimization of Reaction Parameters
Optimizing reaction time and temperature is crucial for maximizing yield and minimizing side product formation.
| Parameter | Grignard Reaction | Acid-Catalyzed Dehydration |
| Temperature | The formation of the Grignard reagent is exothermic and should be controlled, often between 0°C and gentle reflux, to prevent side reactions.[1][12] The subsequent reaction with the carbonyl compound is typically carried out at 0°C to room temperature. | The temperature for dehydration needs to be high enough to facilitate the elimination reaction but not so high as to cause charring or extensive side product formation. A typical range is 80-150°C, depending on the alcohol and acid catalyst. |
| Reaction Time | The formation of the Grignard reagent is usually complete within 30-60 minutes after the addition of the alkyl halide. The subsequent reaction with the carbonyl compound may require 1-3 hours.[8] | The reaction time can vary from 30 minutes to several hours. It is best monitored by TLC or GC to determine the point of maximum product formation. Prolonged reaction times at high temperatures can lead to isomerization or polymerization of the alkene products. |
Visual Guides
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: E1 Dehydration of 2-Methyl-4-phenyl-2-butanol
Sources
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Byproduct identification in the synthesis of 2-Methyl-4-phenyl-1-butene
Welcome to the technical support guide for the synthesis of 2-Methyl-4-phenyl-1-butene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and what general classes of byproducts should I anticipate?
A1: The synthesis of this compound (the target molecule) typically proceeds through two main pathways. Each route has a unique profile of potential impurities that can arise from side reactions or incomplete conversions.[1]
-
Grignard Reaction followed by Dehydration: This is a robust and common method. It involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with 2-methylpropanal (isobutyraldehyde), or alternatively, an isobutenyl Grignard with benzaldehyde. The resulting secondary alcohol, 2-methyl-4-phenyl-2-butanol, is then dehydrated, typically under acidic conditions, to yield the final alkene.[2][3]
-
Wittig Reaction: This route involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[4][5] For this target, one could react the ylide generated from isobutyltriphenylphosphonium bromide with benzaldehyde.
The expected byproducts are highly dependent on the chosen route, as detailed in the table below.
| Synthetic Route | Expected Byproducts | Rationale for Formation |
| Grignard/Dehydration | 2-Methyl-4-phenyl-2-butene (Isomer) | Zaitsev elimination product from carbocation intermediate during dehydration.[6][7] |
| 4,4-Dimethyl-1,3-diphenylbutane (Dimer) | Wurtz-type coupling of the Grignard reagent with unreacted starting halide.[8][9] | |
| Unreacted 2-methyl-4-phenyl-2-butanol | Incomplete dehydration. | |
| Starting Carbonyl Compound | Can result from enolization by the Grignard reagent acting as a base instead of a nucleophile.[2] | |
| Wittig Reaction | Triphenylphosphine oxide | Stoichiometric byproduct of the Wittig reaction; its removal is a primary purification challenge.[10] |
| Unreacted Aldehyde/Ketone | Incomplete reaction. | |
| Benzene/Toluene (from ylide prep) | Residual solvent or byproducts from ylide generation. |
Troubleshooting Guide: Grignard Route & Dehydration
This section addresses specific issues encountered when using the Grignard reaction to synthesize the alcohol intermediate, followed by its acid-catalyzed dehydration.
Q2: My final product is a mixture of two isomers that are difficult to separate by column chromatography. How do I identify them and favor the formation of the desired this compound?
A2: The most common isomeric byproduct in the dehydration of 2-methyl-4-phenyl-2-butanol is 2-methyl-4-phenyl-2-butene . This occurs because the reaction proceeds via an E1 mechanism involving a tertiary carbocation intermediate. The base (often water or the conjugate base of the acid catalyst) can abstract a proton from either an adjacent methyl group (C1) or the adjacent methylene group (C3).
-
Hofmann Product (Desired): Abstraction of a proton from the methyl group (C1) leads to the terminal alkene, this compound.
-
Zaitsev Product (Byproduct): Abstraction of a proton from the methylene group (C3) leads to the more substituted, thermodynamically more stable internal alkene, 2-methyl-4-phenyl-2-butene.[6][7]
Identification: ¹H NMR spectroscopy is the most effective tool for distinguishing these isomers.[11][12] The key difference is in the vinylic proton region (4.5-7.0 ppm).
| Compound | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| This compound | ~4.7 ppm (s, 2H, =CH₂) - Two vinylic protons |
| 2-Methyl-4-phenyl-2-butene | ~5.2 ppm (t, 1H, =CH-) - One vinylic proton |
Minimization Strategies: While Zaitsev's rule predicts the more substituted alkene as the major product, you can influence the ratio.
-
Use of Bulky Bases/Alternative Methods: While less common for simple dehydration, employing bulkier reagents in related elimination reactions can favor the Hofmann product. For dehydration, milder conditions (lower temperature, shorter reaction time) may slightly favor the kinetic (Hofmann) product.
-
Alternative Synthesis: If isomer-free product is critical, consider a Wittig reaction, which forms the double bond with high regioselectivity, avoiding carbocation intermediates.[4]
Q3: My Grignard reaction has a low yield of the desired alcohol, and I've isolated a high-molecular-weight, non-polar byproduct. What is it?
A3: This is a classic symptom of Wurtz-type coupling .[8] This side reaction occurs when the Grignard reagent (R-MgX) attacks the unreacted alkyl halide (R-X) starting material, resulting in an R-R dimer. For instance, if you are preparing benzylmagnesium chloride from benzyl chloride, a significant byproduct can be 1,2-diphenylethane.
// Nodes reagent [label="Benzyl-MgX\n(Grignard Reagent)"]; halide [label="Benzyl-X\n(Starting Halide)"]; product [label="1,2-Diphenylethane\n(Wurtz Byproduct)"]; mgx2 [label="+ MgX₂"];
// Invisible nodes for layout center [shape=point, width=0.01, height=0.01];
// Edges reagent -> center [dir=none]; halide -> center [dir=none]; center -> product [label="Coupling"]; product -> mgx2 [dir=none]; } endsnippet Caption: Wurtz-type coupling side reaction in Grignard synthesis.
Minimization Strategies: [13]
-
Slow Addition: Add the benzyl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing its opportunity to react with the formed Grignard reagent.
-
Efficient Stirring: Ensure vigorous stirring to promote the reaction at the magnesium surface and quickly disperse the added halide.
-
Temperature Control: Initiate the reaction gently. An overly exothermic reaction can favor side products.
Troubleshooting Guide: Wittig Route
Q4: I'm struggling with the purification of my product. There's a persistent, high-melting white solid that co-elutes or is difficult to separate. What is it and how do I remove it?
A4: This is almost certainly triphenylphosphine oxide (Ph₃P=O) , the stoichiometric byproduct of the Wittig reaction.[10] Its formation is the thermodynamic driving force for the reaction. Its polarity is often similar to that of the desired alkene product, making chromatographic separation challenging.
Minimization and Removal Strategies:
-
Crystallization: If your product is a liquid and the reaction solvent is non-polar (e.g., hexane, ether), Ph₃P=O may precipitate out upon cooling. You can filter the reaction mixture before workup.
-
Column Chromatography Optimization: While difficult, careful optimization of your solvent system (e.g., using a very non-polar eluent like pure hexanes before introducing a more polar solvent) can improve separation on silica gel.
-
Alternative Workup: One effective method involves converting Ph₃P=O to a more polar salt. After the reaction, quench with aqueous acid (e.g., HCl). The Ph₃P=O can be protonated and extracted into the aqueous layer, although this is not always efficient.
-
Use of Alternative Reagents: For large-scale or repetitive syntheses, consider using a phosphine reagent with modified solubility, such as a polymer-supported triphenylphosphine. The resulting oxide can be removed by simple filtration.
Analytical Protocols & Workflows
A systematic approach is crucial for identifying and mitigating byproduct formation.
// Nodes start [label="Crude Reaction Mixture"]; tlc [label="1. TLC Analysis\n(Initial Assessment)"]; gcms [label="2. GC-MS Analysis\n(Separation & Mass ID)"]; nmr [label="3. ¹H & ¹³C NMR Spectroscopy\n(Structural Elucidation)"]; identify [label="Identify Byproducts\n(Compare with knowns)"]; strategy [label="Develop Mitigation Strategy\n(e.g., change temp, reagent, workup)"]; optimize [label="Optimize Reaction"]; end [label="Pure Product", fillcolor="#E6F4EA", fontcolor="#34A853"];
// Edges start -> tlc; tlc -> gcms; gcms -> nmr; nmr -> identify; identify -> strategy; strategy -> optimize; optimize -> end; } endsnippet Caption: Workflow for byproduct identification and reaction optimization.
Protocol 1: GC-MS Analysis for Byproduct Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile components of the crude reaction mixture and obtaining their molecular weights, which is a critical first step in identification.[14][15][16]
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD).
-
Column: Standard non-polar column (e.g., 5% diphenyl-95% dimethyl polysiloxane, 30 m x 0.25 mm i.d.).
Procedure:
-
Sample Preparation: Dilute a small aliquot (10-20 µL) of your crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MSD Parameters:
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
-
Analysis: Analyze the resulting chromatogram. Integrate the peaks to determine the relative percentage of each component. Compare the mass spectrum of each peak against a library (e.g., NIST) and known fragmentation patterns to propose structures for the byproducts.
Protocol 2: ¹H NMR Sample Preparation for Structural Confirmation
NMR provides definitive structural information, confirming the identity of byproducts proposed by GC-MS analysis.[12][14]
Materials:
-
Crude or purified sample (5-20 mg).
-
Deuterated solvent (e.g., CDCl₃).
-
NMR tube, cap, and Pasteur pipette.
Procedure:
-
Sample Isolation (if necessary): For unambiguous identification, it is best to isolate the byproduct via preparative HPLC or careful column chromatography.
-
Dissolution: Dissolve ~10 mg of the sample in approximately 0.7 mL of CDCl₃ directly in a small vial.
-
Transfer: Use a Pasteur pipette to transfer the solution into a clean, dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, acquire further spectra such as ¹³C, COSY, or HSQC for full structural assignment.[11]
By combining these troubleshooting guides and analytical protocols, researchers can effectively identify, understand, and minimize the formation of byproducts in the synthesis of this compound, leading to higher yields and product purity.
References
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Technical Support Center: Enhancing Regioselectivity in Reactions of 2-Methyl-4-phenyl-1-butene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methyl-4-phenyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in common synthetic transformations. We will delve into the mechanistic underpinnings of experimental choices and provide robust troubleshooting protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound, a molecule with distinct steric and electronic properties that govern its behavior in addition reactions.
Q1: What are the primary factors influencing regioselectivity in reactions of this compound?
A: The regiochemical outcome of addition reactions to this compound is dictated by a combination of steric and electronic effects.[1][2] The molecule's structure presents two carbons in the double bond with different substitution patterns:
-
C1 (Terminal Carbon): A methylene group (-CH2), which is sterically unhindered.
-
C2 (Internal Carbon): A quaternary carbon, which is sterically hindered by two methyl groups.
These structural features are the primary determinants for which atom adds to which carbon. For instance, in hydroboration, the larger boron atom preferentially adds to the less sterically hindered C1. In reactions involving carbocation intermediates, the stability of the potential carbocation at C2 versus C1 is the driving electronic factor.[3]
Q2: What is the mechanistic difference between Markovnikov and anti-Markovnikov additions for this substrate?
A: The terms describe the two possible constitutional isomers formed by adding an unsymmetrical reagent (like H-OH) across the double bond.
-
Markovnikov Addition: The electrophile (typically H+) adds to the less substituted carbon (C1), leading to the formation of a more stable carbocation intermediate at the more substituted carbon (C2). The nucleophile then attacks C2. For this substrate, this yields 2-Methyl-4-phenyl-2-butanol .[4]
-
Anti-Markovnikov Addition: This pathway results in the opposite orientation. The hydrogen adds to the more substituted carbon (C2), and the hydroxyl group adds to the less substituted carbon (C1). This yields 2-Methyl-4-phenyl-1-butanol .[5] This outcome is characteristic of reactions like hydroboration-oxidation, where steric hindrance and a concerted mechanism override carbocation stability rules.[6][7]
Q3: Why is carbocation rearrangement a significant risk when using this compound in acid-catalyzed hydration?
A: Acid-catalyzed hydration proceeds through a carbocation intermediate.[8][9] While initial protonation of the double bond at C1 would form a tertiary carbocation at C2, this intermediate is susceptible to rearrangement. A 1,2-hydride shift from the adjacent carbon (C3) would form a different, more stable tertiary carbocation that is also benzylic. This benzylic carbocation is significantly stabilized by resonance with the phenyl ring. The subsequent attack by water on this rearranged carbocation leads to an undesired isomeric alcohol, making this method unreliable for synthesizing the direct Markovnikov product.[9]
Troubleshooting Guides & Experimental Protocols
This section provides reaction-specific troubleshooting for controlling the regioselectivity of key transformations.
Decision Pathway for Alcohol Synthesis
Before initiating an experiment, use this decision tree to select the appropriate synthetic route based on your target molecule.
Caption: Choosing the correct hydration method.
Guide 1: Hydroboration-Oxidation for Anti-Markovnikov Alcohol
Objective: To synthesize 2-Methyl-4-phenyl-1-butanol with high regioselectivity.
Common Problem: The reaction with standard borane (BH₃·THF) yields a mixture of regioisomers because the steric hindrance at C2 is not sufficient to completely prevent boron addition at that site.
| Parameter | Standard Approach (BH₃·THF) | Optimized Approach | Rationale for Optimization |
| Borane Reagent | Borane-THF complex | 9-Borabicyclo[3.3.1]nonane (9-BBN) or Disiamylborane | The immense steric bulk of 9-BBN dramatically increases the energy barrier for its addition to the hindered C2 position, forcing it to add almost exclusively to the terminal C1. This can increase regioselectivity from ~94% to >99%.[10] |
| Temperature | 0 °C to Room Temp | 0 °C and maintain | Lower temperatures reduce the kinetic energy of the system, further amplifying the energetic preference for the sterically favored transition state.[11] |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | THF is essential to stabilize the borane reagent.[12] Ensure the solvent is anhydrous, as water will quench the borane. |
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and dissolved in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously and sequentially, add ethanol, followed by 6 M aqueous sodium hydroxide (NaOH), and finally, a 30% solution of hydrogen peroxide (H₂O₂) dropwise. Caution: The oxidation is exothermic.
-
Workup: After stirring at room temperature for 1 hour, extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol via column chromatography on silica gel.
Guide 2: Oxymercuration-Demercuration for Markovnikov Alcohol
Objective: To synthesize 2-Methyl-4-phenyl-2-butanol while preventing skeletal rearrangement.
Common Problem: Incomplete reaction or low yields, often due to reagent degradation or inefficient demercuration.
Caption: Oxymercuration workflow preventing rearrangement.
The reaction proceeds through a bridged, three-membered mercurinium ion intermediate rather than a free carbocation.[13][14] This cyclic intermediate holds the positive charge in a stabilized state, preventing the hydride shifts that plague acid-catalyzed methods.[15] Water attacks the more substituted carbon (C2) because it can better support a partial positive charge, leading to the Markovnikov product.[16][17]
-
Oxymercuration: To a solution of mercury(II) acetate (Hg(OAc)₂, 1.1 eq) in a 1:1 mixture of THF and water, add this compound (1.0 eq). Stir vigorously at room temperature for 1-2 hours until TLC indicates consumption of the starting material.
-
Demercuration: To the reaction mixture, add an aqueous solution of 3 M NaOH, followed by the slow, portion-wise addition of sodium borohydride (NaBH₄, 0.5 eq). Caution: Hydrogen gas may evolve.
-
Workup: Stir for 1 hour. A grey precipitate of elemental mercury will form. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.
Guide 3: Epoxidation of the Double Bond
Objective: To synthesize 2-(2-methyl-4-phenylbutan-2-yl)oxirane.
Common Problem: Achieving high conversion without side reactions.
Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted reaction. The double bond acts as a nucleophile attacking the terminal oxygen of the peroxy acid. More electron-rich (i.e., more substituted) alkenes react faster than electron-poor ones.[18] For this compound, the reaction is straightforward as there is only one double bond.
-
Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C.
-
Reaction: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15 minutes. The reaction is often buffered with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, filter off the benzoic acid byproduct. Wash the filtrate sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude epoxide can be purified by silica gel chromatography if necessary.
References
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Overcoming steric hindrance in reactions of 2-Methyl-4-phenyl-1-butene
Welcome to the technical support center for synthetic challenges involving 2-Methyl-4-phenyl-1-butene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique reactivity of this sterically hindered alkene. The structure of this compound, with its 1,1-disubstituted olefinic center, presents significant steric challenges that can impede or alter the expected outcomes of common synthetic transformations. This document provides troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles.
Section 1: Hydroboration-Oxidation
FAQ: Why am I getting low yields and poor regioselectivity in the hydroboration of this compound?
Answer: The primary challenge in the hydroboration-oxidation of this compound is the steric hindrance around the double bond. The gem-dimethyl group on one of the sp2 carbons effectively shields that face of the alkene. Standard hydroboration reagents, such as borane-THF complex (BH₃•THF), are relatively small but can still struggle to approach the less-substituted carbon atom without significant steric repulsion from the methyl groups. This leads to slow reaction rates and can diminish the typically high regioselectivity of the reaction, resulting in a mixture of the desired primary alcohol (anti-Markovnikov) and the undesired tertiary alcohol (Markovnikov).
The reaction proceeds via a concerted syn-addition where the boron atom adds to the less substituted carbon and the hydrogen adds to the more substituted carbon.[1][2] Steric hindrance makes the formation of the required four-membered transition state difficult, slowing the reaction and potentially allowing side reactions to occur.[1][3]
Troubleshooting & Optimization Strategy:
To overcome this, a bulkier, more sterically sensitive borane reagent is recommended. These reagents exhibit greater selectivity for the less hindered position on the alkene.
-
Recommended Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN). Due to its own significant steric bulk, 9-BBN is highly sensitive to the steric environment of the alkene, leading to excellent regioselectivity for the terminal carbon.[4]
-
Alternative: Disiamylborane or other dialkylboranes can also be effective, but 9-BBN is often preferred for its stability and high selectivity.
Experimental Protocol: High-Regioselectivity Hydroboration-Oxidation using 9-BBN
This protocol is adapted for a sterically hindered terminal alkene.
Step 1: Hydroboration
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the alkene (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol (an equal volume to the THF used).
-
Add aqueous sodium hydroxide (e.g., 3 M NaOH, 3.0 eq) to the mixture.
-
Very slowly, add 30% hydrogen peroxide (H₂O₂), 3.0 eq) dropwise. Caution: This addition is exothermic. Ensure the internal temperature does not rise significantly.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. The solution will become clear as the oxidation proceeds.
-
Proceed with a standard aqueous workup and extraction (e.g., with diethyl ether or ethyl acetate) followed by purification via column chromatography to isolate 2-methyl-4-phenylbutan-1-ol.
Data Summary: Reagent Choice vs. Regioselectivity
| Reagent | Typical Regioselectivity (Anti-Markovnikov:Markovnikov) for Hindered Alkenes | Relative Reaction Rate |
| BH₃•THF | ~94:6 | Moderate |
| 9-BBN | >99:1 | Slower |
| Disiamylborane | ~98:2 | Moderate |
Note: Values are illustrative for sterically hindered terminal alkenes and may vary based on exact substrate and conditions.
Workflow for Reagent Selection
Caption: Catalyst selection for hydrogenating a hindered alkene.
Section 3: Epoxidation
FAQ: Epoxidation of this compound with m-CPBA is giving low yields and requires long reaction times. Are there more effective reagents?
Answer: Yes, the low reactivity with meta-chloroperoxybenzoic acid (m-CPBA) is expected. The electrophilic oxygen of the peroxy acid must approach the nucleophilic double bond. [5]The steric bulk of the gem-dimethyl and phenylpropyl groups hinders this approach, slowing the reaction significantly. More nucleophilic (electron-rich) alkenes react faster, but steric accessibility is a dominant factor for this substrate. [6][7] To improve reaction efficiency, you need a more reactive epoxidizing agent or a catalytic system that utilizes a smaller, more potent oxidant.
Troubleshooting & Optimization Strategy:
-
Recommended Reagent: Dimethyldioxirane (DMDO) , generated in situ from acetone and Oxone®, is a small, highly reactive "neutral" electrophile. Its small size makes it much less sensitive to steric hindrance compared to bulky peroxy acids, making it ideal for epoxidizing hindered alkenes. [8]* Catalytic Alternative: Catalytic systems using Methyltrioxorhenium (MTO) with hydrogen peroxide as the terminal oxidant are also highly effective. This system generates a potent rhenium-peroxo species that can epoxidize even electron-poor and sterically hindered alkenes. [9]
Experimental Protocol: Epoxidation using DMDO (in situ generation)
Caution: Dioxiranes are potentially explosive. Perform this reaction behind a blast shield and handle with care.
-
In a three-neck flask equipped with a mechanical stirrer and addition funnel, combine acetone (large excess, acts as solvent and reagent) and a solution of sodium bicarbonate (NaHCO₃) in water.
-
Cool the vigorously stirred biphasic mixture to 0-5 °C.
-
In a separate flask, dissolve Oxone® (potassium peroxymonosulfate, ~2.0 eq) in water.
-
Add the Oxone® solution dropwise to the acetone/bicarbonate mixture over 1-1.5 hours, maintaining the temperature at 0-5 °C. The DMDO is generated in situ.
-
Once the Oxone® addition is complete, add a solution of this compound (1.0 eq) in acetone dropwise.
-
Allow the reaction to stir at 0-5 °C, monitoring by TLC/GC-MS. The reaction is often complete within 30-60 minutes after the alkene addition.
-
Once the reaction is complete, quench any remaining oxidant by adding a small amount of sodium thiosulfate.
-
Proceed with a standard workup and extraction to isolate the epoxide.
Section 4: Olefin Cross-Metathesis
FAQ: I am attempting a cross-metathesis reaction with this compound and getting low conversion and significant homodimerization of my other olefin partner. How can I improve this?
Answer: Olefin cross-metathesis with sterically hindered partners like this compound is a significant challenge. The bulky substituents can impede the formation of the crucial ruthenacyclobutane intermediate. [10]Standard second-generation Grubbs catalysts, while highly active, possess a bulky N-heterocyclic carbene (NHC) ligand (N-mesityl) which can exacerbate steric clashes with the substrate.
This leads to a slower rate of productive cross-metathesis, allowing the faster homodimerization of a less-hindered olefin partner to dominate.
Troubleshooting & Optimization Strategy:
The key is to modify the catalyst to reduce steric repulsion between the catalyst's ligands and the substrate.
-
Catalyst Choice: Research from the Grubbs group has shown that reducing the steric bulk of the NHC ligand can increase efficiency in cross-metathesis reactions of hindered olefins. [11]Consider using a catalyst with less bulky N-aryl groups on the NHC ligand (e.g., N-tolyl instead of N-mesityl).
-
Specialized Catalysts: For particularly challenging cases, Hoveyda-Grubbs type catalysts with modified isopropoxybenzylidene ligands (e.g., Umicore M721, M722) are designed to have decreased steric bulk and may offer higher yields. [12][13]* Reaction Conditions: Ensure efficient removal of the ethylene byproduct by performing the reaction under a vacuum or with a gentle stream of argon to drive the equilibrium towards the product. [12]
Comparative Table of Selected Metathesis Catalysts
| Catalyst Type | NHC Ligand Bulk | Recommended For |
| Grubbs 2nd Gen | High (N-Mesityl) | General purpose, formation of trisubstituted olefins |
| Modified Grubbs | Lower (e.g., N-Tolyl) | Sterically hindered disubstituted olefins [11] |
| Hoveyda-Grubbs M721 | Lower | Sterically hindered ring rearrangement reactions [12][13] |
References
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- Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones.
- Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins.
- Oxidative Addition in Action- Catalytic Hydrogen
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- (PDF) EPOXIDATION OF ALIPHATIC ALKENES BY DIMETHYLDIOXIRANE: STERIC EFFECTS.
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- Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins.
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Purification challenges for high-purity 2-Methyl-4-phenyl-1-butene
Welcome to the technical support center for 2-Methyl-4-phenyl-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require high-purity material. Here, we address common purification challenges and provide practical, in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to this compound and the Importance of Purity
This compound, with the chemical formula C₁₁H₁₄, is a valuable intermediate in various organic syntheses.[1] Its utility in research and development, particularly in the synthesis of more complex molecules, necessitates a high degree of purity. Impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in downstream applications. This guide will help you navigate the common hurdles in obtaining high-purity this compound.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of this compound.
Problem 1: My final product contains isomeric impurities, specifically 2-Methyl-4-phenyl-2-butene. How can I remove this?
Underlying Cause: The synthesis of this compound can sometimes lead to the formation of its more thermodynamically stable isomer, 2-Methyl-4-phenyl-2-butene. This is often due to acidic or basic conditions, or elevated temperatures during the reaction or workup, which can catalyze the migration of the double bond.
Solution: Fractional Distillation or Preparative Chromatography
For the separation of these closely boiling isomers, two primary techniques are effective:
-
Fractional Distillation under Reduced Pressure: This is often the most practical method for larger quantities. The slight difference in boiling points between the two isomers can be exploited using a distillation column with high theoretical plates.
-
Boiling Point of this compound: ~205 °C at atmospheric pressure.[2] Distillation under vacuum is recommended to prevent potential thermal degradation.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For smaller scales or when very high purity is required, preparative HPLC is an excellent choice. A normal-phase or reverse-phase column can be used to separate the isomers.[3]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
-
Vacuum Application: Connect the apparatus to a vacuum pump and ensure all joints are properly sealed. A vacuum of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle with a magnetic stirrer.
-
Fraction Collection: Slowly increase the temperature and collect the fractions. The initial fraction will likely be enriched in the lower-boiling isomer. Monitor the separation using an appropriate analytical technique like Gas Chromatography (GC).
-
Purity Analysis: Analyze each fraction by GC to determine the isomeric ratio. Combine the fractions that meet your purity requirements.
Logical Workflow for Isomer Separation
Sources
Technical Support Center: Dehydration Side Reactions in the Synthesis of Substituted Butenes
For: Researchers, scientists, and drug development professionals.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehydration side reactions during the synthesis of substituted butenes. Understanding and controlling these pathways is critical for maximizing the yield and purity of the desired alkene product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding dehydration side reactions.
Q1: What are the most common side reactions when synthesizing substituted butenes from alcohols?
A1: When using acid-catalyzed dehydration of alcohols, the primary side reactions are the formation of undesired alkene isomers and oligomerization/polymerization of the product.[1] For example, the dehydration of 2-butanol can yield a mixture of 1-butene, cis-2-butene, and trans-2-butene.[2] The distribution of these products is dictated by the reaction mechanism (E1 or E2) and thermodynamic stability.[3][4]
Q2: Why do I get a mixture of butene isomers?
A2: The formation of multiple isomers is often a consequence of the E1 elimination mechanism, which is common for secondary and tertiary alcohols.[3][5] This pathway involves a carbocation intermediate.[6][7] This intermediate can lose a proton from different adjacent carbon atoms, leading to a mixture of products. According to Zaitsev's rule, the reaction typically favors the formation of the most substituted (and thus most stable) alkene.[8][9]
Q3: My reaction is producing high molecular weight sludge. What is happening?
A3: This is likely due to acid-catalyzed oligomerization or polymerization of the butene product.[1] The alkene product, once formed, can be protonated by the acid catalyst to form a new carbocation, which can then react with other alkene molecules, leading to chain growth. This is more prevalent under strongly acidic conditions and at higher temperatures.[1]
Q4: Can I avoid these side reactions by using a different synthetic route?
A4: Yes. While alcohol dehydration is common, other methods can offer better control. The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for forming alkenes with high regioselectivity and stereoselectivity, avoiding the carbocation intermediates that plague acid-catalyzed dehydrations.[10][11] However, these methods have their own potential side reactions, primarily related to stereoisomer formation (E/Z).[1]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific experimental problems.
Problem 1: Low Yield of Desired Butene Isomer, High Yield of More Substituted Isomer
-
Probable Cause: Your reaction is proceeding via an E1 mechanism, which favors the formation of the thermodynamically more stable, substituted alkene (Zaitsev's product).[12] This is common when using protic acids (like H₂SO₄ or H₃PO₄) with secondary or tertiary alcohols, as this pathway proceeds through a carbocation intermediate that allows for equilibration to the most stable product.[3][5]
-
Solution Workflow:
-
Lower Reaction Temperature: Dehydration reactions are endothermic, but side reactions like rearrangement and oligomerization often have higher activation energies.[1] Reducing the temperature can disproportionately slow these undesired pathways. For secondary alcohols, aim for the lower end of the typical 100-140°C range.[3]
-
Use a Weaker or Lewis Acid Catalyst: Strong protic acids readily generate carbocations.[6] Consider using a milder catalyst, such as solid acid catalysts (e.g., zeolites like H-ZSM-5, or γ-Al₂O₃), which can favor dehydration with reduced isomerization.[13]
-
Switch to an E2-Promoting System: To force the formation of a specific isomer, you must avoid carbocation formation. This can be achieved by converting the alcohol into a better leaving group (like a tosylate or mesylate) and then performing an E2 elimination with a strong, non-nucleophilic base. The choice of a sterically hindered base (like potassium tert-butoxide) can favor the formation of the less substituted "Hofmann" product.[9][14]
-
Problem 2: Significant Formation of Carbocation Rearrangement Products
-
Probable Cause: When the initial carbocation formed during an E1 reaction can rearrange to a more stable one (e.g., a secondary carbocation rearranging to a tertiary one via a 1,2-hydride or 1,2-alkyl shift), you will see products derived from the rearranged intermediate.[7][15] For example, dehydrating 3-methyl-1-butanol leads primarily to 2-methyl-2-butene after a hydride shift, not the desired 3-methyl-1-butene.[7]
-
Solution Workflow:
-
Avoid E1 Conditions Entirely: This is the most effective solution. Carbocation rearrangements are inherent to the E1 mechanism.[16]
-
Employ a Dehydrating Agent That Bypasses Carbocations: Reagents like phosphorus oxychloride (POCl₃) in pyridine or the Burgess reagent are effective for dehydrating alcohols under milder, non-acidic conditions that proceed via a concerted E2-like mechanism, thus preventing rearrangements.[8] The POCl₃/pyridine system converts the hydroxyl into a good leaving group in situ, which is then eliminated by the pyridine base.[8]
Caption: Troubleshooting workflow for rearrangement products.
-
Section 3: Mechanistic Deep Dive: E1 vs. E2 Pathways
Understanding the underlying mechanism is key to controlling the outcome.
The dehydration of secondary and tertiary alcohols in the presence of acid typically proceeds via the E1 (Elimination, Unimolecular) mechanism.[3][17]
-
Protonation of the Alcohol: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).[6][7]
-
Formation of a Carbocation: The protonated alcohol dissociates, forming a carbocation intermediate. This is the slow, rate-determining step.[5][18]
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the alkene.[8]
Because the E1 reaction involves a planar carbocation intermediate, it allows for the removal of a proton from multiple positions, leading to isomer mixtures.[4] It is also what permits 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation.[15]
The E2 (Elimination, Bimolecular) mechanism avoids a carbocation intermediate. It is a concerted, one-step reaction where a strong base removes a proton, and the leaving group departs simultaneously.[19][20] This pathway is favored by:
-
Primary alcohols (though they require harsher conditions).[3]
-
The use of a strong, bulky base.[19]
-
Converting the alcohol to a better leaving group (e.g., -OTs, -OMs) first.
Caption: Comparison of E1 and E2 elimination pathways.
Section 4: Data-Driven Protocol Optimization
Controlling reaction parameters is crucial for maximizing the selectivity of your desired butene product. The following table summarizes expected product distributions from the dehydration of 2-butanol under different catalytic conditions.
| Catalyst | Temperature (°C) | 1-Butene (%) | cis-2-Butene (%) | trans-2-Butene (%) | Reference |
| Conc. H₂SO₄ | 100 | ~25 | ~25 | ~50 | [2] (Typical) |
| H-ZSM-5 (Zeolite) | 250 | 24.7 (total butenes) | - | - | [21] |
| γ-Al₂O₃ | 513 | ~20 | (Isomerization occurs) | (Isomerization occurs) | [13] |
Data is illustrative and synthesized from typical outcomes reported in the literature. Actual results will vary. As shown, strong acid catalysis (H₂SO₄) strongly favors the thermodynamically stable trans-2-butene.[2] Solid acid catalysts can provide alternative selectivities but often require higher temperatures, which can promote further isomerization.[13][21]
Section 5: Preventative Experimental Protocol
This protocol describes the dehydration of a secondary alcohol using POCl₃ and pyridine, a method designed to prevent carbocation rearrangement and favor E2 elimination.
Objective: To synthesize 3,3-dimethyl-1-butene from 3,3-dimethyl-2-butanol while minimizing the formation of the rearranged 2,3-dimethyl-2-butene product.
Materials:
-
3,3-Dimethyl-2-butanol (1.0 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous Diethyl Ether
-
Ice-water bath
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Addition: Charge the flask with 3,3-dimethyl-2-butanol and anhydrous pyridine. Cool the flask to 0 °C in an ice-water bath.
-
Slow Addition of POCl₃: Add POCl₃ dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. An exothermic reaction will occur, forming pyridinium hydrochloride salts.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC analysis for the disappearance of the starting alcohol.
-
Workup - Quenching: Carefully pour the reaction mixture over crushed ice in a beaker.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with 5% HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature, as the butene product is volatile.
-
Purification: The crude product can be purified by fractional distillation if necessary to separate any remaining impurities.
References
- Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
- Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL.
- JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
- Pearson+. (n.d.). Explain why the acid-catalyzed dehydration of an alcohol is a reversible reaction. Study Prep.
- Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.
- Scribd. (n.d.). Elimination Regioselectivity.
- Chemistry LibreTexts. (2022, July 11). 9.7: Comparison of E1 and E2 Reactions.
- Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice.
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- OChem Explained. (2023, May 16). Substitution & Elimination 7: Regio- and Stereo-control in E2 Eliminations [Video]. YouTube.
- Wikipedia. (n.d.). Elimination reaction.
- Chemistry LibreTexts. (2014, August 8). 9.2: The E₂ Reaction is Regioselective.
- Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Leah4sci. (2025, October 28). E1 vs E2 - Elimination Reactions Made Simple with lots of practice [LIVE Recording] [Video]. YouTube.
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- Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry.
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- Patsnap Eureka. (2025, August 4). How Perchloric Acid Acts as a Dehydrating Agent in Chemical Synthesis.
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- MDPI. (n.d.). Renewable Butene Production through Dehydration Reactions over Nano-HZSM-5/γ-Al 2 O 3 Hybrid Catalysts.
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- Quora. (2021, January 10). What kind of dehydrating agents are used for solid and liquid compounds, and what are the criteria of dehydrated agents?.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
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- University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-Methyl-4-phenyl-1-butene's Structure with COSY and HMQC
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth, practical comparison of how two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are synergistically employed to validate the chemical structure of 2-Methyl-4-phenyl-1-butene. We will move beyond a simple recitation of steps to explore the underlying rationale for experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: Isomeric Ambiguity
The molecular formula of this compound, C₁₁H₁₄, presents several possibilities for isomeric structures. While 1D ¹H and ¹³C NMR provide initial clues, signal overlap and the lack of direct connectivity information can leave room for ambiguity. To unequivocally confirm the proposed structure, we must establish the precise bonding network of protons and carbons. This is where 2D NMR techniques become indispensable.
Strategic Application of 2D NMR: COSY and HMQC
Our strategy involves a two-pronged approach:
-
¹H-¹H COSY: This homonuclear correlation experiment will reveal which protons are coupled to each other, typically through two or three bonds. This allows us to trace out the proton spin systems within the molecule.
-
¹H-¹³C HMQC: This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms. This provides the crucial link between the proton and carbon frameworks.
By combining the insights from both experiments, we can piece together the complete molecular structure with a high degree of confidence.
Predicted NMR Data for this compound
Before acquiring experimental data, it is best practice to predict the expected chemical shifts. This allows for a more targeted analysis of the resulting spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃, based on established chemical shift principles and data from computational prediction tools.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Data
| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Integration |
| H-1a, H-1b | Vinylic (=CH₂) | ~4.7 | s | 2H |
| H-3a, H-3b | Allylic (-CH₂-) | ~2.3 | t | 2H |
| H-4a, H-4b | Benzylic (-CH₂-) | ~2.7 | t | 2H |
| H-5 | Methyl (-CH₃) | ~1.7 | s | 3H |
| H-7/11, H-8/10, H-9 | Aromatic (Ph-H) | ~7.1-7.3 | m | 5H |
Table 2: Predicted ¹³C NMR Data
| Carbon Label | Chemical Environment | Predicted δ (ppm) |
| C-1 | Vinylic (=CH₂) | ~110 |
| C-2 | Vinylic (=C<) | ~145 |
| C-3 | Allylic (-CH₂-) | ~40 |
| C-4 | Benzylic (-CH₂-) | ~34 |
| C-5 | Methyl (-CH₃) | ~22 |
| C-6 | Aromatic (ipso-C) | ~142 |
| C-7/11 | Aromatic (ortho-CH) | ~128.5 |
| C-8/10 | Aromatic (meta-CH) | ~128.3 |
| C-9 | Aromatic (para-CH) | ~126 |
Experimental Workflow: A Self-Validating System
Caption: Experimental workflow for structure validation.
Detailed Experimental Protocols
The following are detailed protocols for acquiring high-quality COSY and HMQC spectra for a small organic molecule like this compound on a modern NMR spectrometer.
Part 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid overwhelming solvent signals in the ¹H NMR spectrum.[7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard to reference the chemical shifts to 0.00 ppm.
Part 2: COSY Experiment
The COSY experiment is one of the simplest and most informative 2D NMR experiments, revealing scalar couplings between protons.
Rationale for Experimental Choices:
-
Pulse Sequence: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended. The use of gradients helps to suppress unwanted signals and artifacts, leading to a cleaner spectrum.
-
Number of Scans (ns): For a moderately concentrated sample, 2 to 4 scans per increment are usually sufficient.
-
Number of Increments (ni): 256 to 512 increments in the indirect dimension (t₁) will provide adequate resolution to resolve the couplings.
Step-by-Step Methodology:
-
Acquire a 1D ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).
-
Load COSY Pulse Program: Load a gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.
-
Set Number of Points: Set the number of data points in the direct dimension (td in F2) to 1K or 2K. Set the number of increments in the indirect dimension (td in F1) to 256 or 512.
-
Set Number of Scans: Set the number of scans (ns) to 2 or 4.
-
Set Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is appropriate.
-
Acquire Data: Start the acquisition.
-
Processing: After acquisition, perform a two-dimensional Fourier transform. Symmetrize the spectrum to reduce noise.
Part 3: HMQC Experiment
The HMQC experiment provides one-bond correlations between protons and the carbons they are directly attached to.
Rationale for Experimental Choices:
-
Pulse Sequence: A gradient-selected HMQC (gHMQC) with decoupling during acquisition is a robust choice. This provides high sensitivity and removes ¹H-¹H couplings from the indirect dimension.
-
¹J(CH) Coupling Constant: The pulse sequence is optimized for a specific one-bond proton-carbon coupling constant. A value of ~145 Hz is a good starting point for sp² and sp³ hybridized carbons.
-
Number of Scans (ns): Due to the lower natural abundance of ¹³C, more scans are required than for COSY. 4 to 8 scans per increment are recommended.
Step-by-Step Methodology:
-
Acquire 1D ¹H and ¹³C Spectra: Obtain standard 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter frequency offsets for both nuclei.
-
Load HMQC Pulse Program: Load a gradient-selected, proton-decoupled HMQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for an edited HSQC which also provides multiplicity information).
-
Set Spectral Widths: Set the spectral width in F2 for ¹H and in F1 for ¹³C based on the 1D spectra.
-
Set Number of Points: Set td in F2 to 1K or 2K and td in F1 to 128 or 256.
-
Set Number of Scans: Set ns to a multiple of 2 or 4 (e.g., 4, 8, or 16) depending on the sample concentration.
-
Set Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.
-
Set ¹J(CH): Set the expected one-bond C-H coupling constant to ~145 Hz.
-
Acquire Data: Start the acquisition.
-
Processing: Perform a two-dimensional Fourier transform.
Data Interpretation: Assembling the Structural Puzzle
Now, we will interpret the expected COSY and HMQC spectra to validate the structure of this compound.
COSY Spectrum Analysis
The COSY spectrum reveals the connectivity between coupled protons. We expect to see the following key correlations (cross-peaks):
-
A cross-peak between the allylic protons (H-3) at ~2.3 ppm and the benzylic protons (H-4) at ~2.7 ppm. This confirms the presence of the -CH₂-CH₂- fragment.
-
No other significant correlations are expected for the aliphatic protons, as the vinylic (H-1) and methyl (H-5) protons are not coupled to other protons through three or fewer bonds.
-
Within the aromatic region (~7.1-7.3 ppm), a complex network of cross-peaks will be present, confirming the couplings between the ortho, meta, and para protons of the phenyl ring.
HMQC Spectrum Analysis
The HMQC spectrum directly links the proton and carbon skeletons. The expected correlations are:
-
A cross-peak connecting the vinylic proton signal at ~4.7 ppm to the vinylic carbon signal at ~110 ppm (C-1).
-
A cross-peak between the allylic proton signal at ~2.3 ppm and the allylic carbon signal at ~40 ppm (C-3).
-
A cross-peak between the benzylic proton signal at ~2.7 ppm and the benzylic carbon signal at ~34 ppm (C-4).
-
A cross-peak connecting the methyl proton signal at ~1.7 ppm to the methyl carbon signal at ~22 ppm (C-5).
-
Cross-peaks in the aromatic region, connecting the aromatic proton signals (~7.1-7.3 ppm) to their corresponding carbon signals (C-7/11, C-8/10, and C-9).
The quaternary carbons (C-2 and C-6) will not show correlations in the HMQC spectrum as they do not have directly attached protons.
The following diagram illustrates the expected key correlations:
Caption: Key COSY and HMQC correlations for this compound.
Conclusion: A Synergistic Approach to Structure Validation
References
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- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
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A Comparative Guide to the Synthesis of 2-Methyl-4-phenyl-1-butene
Introduction
2-Methyl-4-phenyl-1-butene is a valuable organic compound utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[1] Its specific arrangement of a terminal double bond and a phenyl group makes it a target for various addition and polymerization reactions. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers and process chemists. This guide provides an in-depth comparison of the three primary synthetic routes to this compound: the Grignard reaction followed by dehydration, the Wittig reaction, and the Heck reaction. Each method will be evaluated based on its underlying mechanism, experimental protocol, and overall advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Grignard Reaction and Subsequent Dehydration
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, renowned for its versatility in creating alcohols from carbonyl compounds.[2] In this approach, a Grignard reagent, an organomagnesium halide, acts as a potent nucleophile.[2] For the synthesis of this compound, this involves the reaction of a suitable Grignard reagent with a phenyl-containing ketone, followed by an acid-catalyzed dehydration to form the desired alkene.
Reaction Mechanism
The synthesis commences with the formation of a Grignard reagent, typically from an alkyl halide and magnesium metal in an anhydrous ether solvent.[2] This reagent then attacks the electrophilic carbonyl carbon of a ketone, such as phenylacetone, in a nucleophilic addition reaction. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield a tertiary alcohol.[3] Finally, the alcohol is subjected to acid-catalyzed dehydration, where a protonated hydroxyl group leaves as water, and a proton is eliminated from an adjacent carbon to form the double bond.
Experimental Protocol
Step 1: Formation of the Grignard Reagent (iso-propylmagnesium bromide)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.[4]
-
In the dropping funnel, place a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.[5]
-
Slowly add the remaining 2-bromopropane solution to maintain a gentle reflux.[6]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
Step 2: Reaction with Phenylacetone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of phenylacetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.[7]
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.[7]
Step 3: Dehydration and Work-up
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic phase under reduced pressure to obtain the crude tertiary alcohol.
-
To dehydrate the alcohol, dissolve it in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.[7]
-
Once dehydration is complete (monitored by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.[7]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials. | The Grignard reagent is highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.[2] |
| Well-established and high-yielding reaction. | The dehydration step can lead to a mixture of alkene isomers. |
| Scalable to larger quantities. | The use of strong acids in the dehydration step can be corrosive and require careful handling. |
Route 2: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[8][9] It is particularly valued for its ability to form a carbon-carbon double bond at a specific location with high regioselectivity.[10] This route involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a phenyl-containing aldehyde or ketone.
Reaction Mechanism
The core of the Wittig reaction is the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone.[9] This initial step forms a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane.[10] The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide.[9] The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.[11]
Experimental Protocol
Step 1: Preparation of the Wittig Reagent (isobutyltriphenylphosphonium bromide)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend isobutyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).[7]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise while stirring. The color change to deep red or orange indicates the formation of the ylide.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
Step 2: Wittig Reaction
-
Cool the ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.[7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[7]
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic phase under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.[7] Adding a non-polar solvent like hexanes can sometimes precipitate the triphenylphosphine oxide, which can then be removed by filtration.[7]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity; the double bond is formed specifically at the carbonyl carbon.[8] | The phosphonium salt precursor can be expensive. |
| Milder reaction conditions compared to the Grignard route's dehydration step. | The use of strong bases like n-BuLi requires careful handling and anhydrous conditions.[8] |
| Tolerant of a wider range of functional groups. | Removal of the triphenylphosphine oxide byproduct can be difficult and may require multiple purification steps.[8] |
Route 3: The Heck Reaction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a modern and powerful alternative for alkene synthesis.[12] It involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst.[12] For the synthesis of this compound, this would entail the coupling of a phenyl halide with isobutylene.
Reaction Mechanism
The catalytic cycle of the Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a palladium(II) intermediate.[13] This is followed by the coordination of the alkene (isobutylene) to the palladium center. Next, a migratory insertion of the alkene into the palladium-aryl bond occurs, forming a new carbon-carbon bond. Finally, a β-hydride elimination step regenerates the double bond in the product and forms a palladium-hydride species. Reductive elimination of HX with the help of a base regenerates the palladium(0) catalyst, completing the cycle.[13]
Experimental Protocol
-
In a Schlenk flask, combine the aryl halide (e.g., iodobenzene, 1.0 equivalent), a palladium catalyst such as palladium(II) acetate (0.01-0.05 equivalents), a phosphine ligand like triphenylphosphine (0.02-0.1 equivalents), and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dimethylformamide (DMF).[7][14]
-
Degas the mixture by bubbling argon or nitrogen through it.
-
Introduce isobutylene gas into the reaction mixture (or add a liquefied source).
-
Heat the reaction to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.[7]
-
Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High functional group tolerance.[13] | Palladium catalysts and phosphine ligands can be expensive and air-sensitive.[13] |
| Good stereoselectivity, often favoring the trans isomer.[15] | The reaction can be sensitive to the choice of catalyst, ligand, and base. |
| Avoids the use of stoichiometric organometallic reagents. | High reaction temperatures may be required. |
Comparative Summary of Synthetic Routes
| Feature | Grignard Reaction & Dehydration | Wittig Reaction | Heck Reaction |
| Starting Materials | Alkyl halide, magnesium, phenylacetone | Isobutyltriphenylphosphonium bromide, n-BuLi, benzaldehyde | Aryl halide, isobutylene, palladium catalyst |
| Key Reagents | Grignard reagent, acid catalyst | Phosphorus ylide, strong base | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | Anhydrous, reflux, then acidic dehydration | Anhydrous, low to room temperature | Inert atmosphere, elevated temperatures (80-120 °C) |
| Key Byproducts | Magnesium salts, water | Triphenylphosphine oxide | Halide salts |
| Purification | Column chromatography | Column chromatography, potential precipitation | Filtration, column chromatography |
| Yield (Typical) | Good to excellent | Good to excellent | Moderate to good |
| Scalability | Readily scalable | Scalable, but byproduct removal can be an issue | Scalable, but catalyst cost can be a factor |
Visualizing the Synthetic Pathways
Caption: Synthetic pathway via the Grignard reaction.
Caption: Synthetic pathway via the Wittig reaction.
Caption: Catalytic cycle of the Heck reaction.
Conclusion
The choice of synthetic route to this compound is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment and expertise at hand.
-
The Grignard reaction followed by dehydration is a classical and cost-effective method, ideal for large-scale synthesis where potential isomer formation during dehydration can be managed through careful control of reaction conditions and purification.
-
The Wittig reaction offers excellent regioselectivity, making it a preferred choice when the precise placement of the double bond is critical. However, the challenge of removing the triphenylphosphine oxide byproduct must be considered.
-
The Heck reaction represents a more modern approach with high functional group tolerance, though the cost and sensitivity of the palladium catalyst may be a limiting factor for some applications.
Ultimately, a thorough evaluation of the specific requirements of the synthesis will guide the researcher in selecting the most appropriate and efficient path to obtaining this compound.
References
- University of Michigan. (n.d.). Grignard Reaction.
- Swarthmore College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Wikipedia. (n.d.). Heck reaction.
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
- Chegg. (2020, February 17). Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5.
- Gaspar, B., Waser, J., & Carreira, E. M. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Organic Syntheses, 87, 88.
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
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- Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions (And Why They Don't Belong In Most Introductory Organic Chemistry Courses). Master Organic Chemistry.
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- ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction.
- ChemBK. (2024, April 9). 2-METHYL-1-PHENYL-1-BUTENE.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Homework.Study.com. (n.d.). Construct a multistep synthetic route from the reactant 2-methyl-1-butene to the product...
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Stenutz. (n.d.). This compound.
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- Homework.Study.com. (n.d.). The following reagents and organic structures are provided. Create a multi-step synthetic pathway that converts 2-methyl-1-butene into 3-bromo-2-butanol.
- Sohilait, H. J. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Indonesian Journal of Chemical Research, 5(1), 438-444.
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A Comparative Guide to the Polymerization of Substituted Styrenes: The Case of 2-Methyl-4-phenyl-1-butene
Introduction: A Tale of Two Structures
In the vast landscape of polymer science, styrenic monomers are foundational building blocks. Their rigid phenyl group imparts valuable properties like thermal stability and high refractive index to the resulting polymers. The reactivity of the vinyl group can be meticulously tuned by adding substituents to the phenyl ring, allowing for the synthesis of a diverse array of materials. This guide delves into the polymerization behavior of these classic substituted styrenes.
However, we will juxtapose these well-understood monomers with a structurally distinct yet related compound: 2-Methyl-4-phenyl-1-butene. While it contains a phenyl ring and a double bond, its classification as a "substituted styrene" is a misnomer. A true styrene features a phenyl group directly conjugated with the vinyl group. In this compound, the phenyl group is insulated by an ethyl spacer, and the double bond is a 1,1-disubstituted (geminal) alkene. This guide will explore, through fundamental principles and comparative data, how these seemingly subtle structural differences create a world of difference in polymerizability, dictating which synthetic routes are viable and what polymer properties can be expected.
Theoretical Framework: The Pillars of Polymerizability
The propensity of a monomer to polymerize is governed by a delicate interplay of electronic and steric factors. These factors dictate the stability of the propagating species (radical, cation, or anion) and the energetics of the polymerization process itself.
Electronic Effects in True Styrenic Monomers
In traditional styrenes, substituents on the phenyl ring exert powerful inductive and resonance effects, altering the electron density of the vinyl group. This directly influences their suitability for different polymerization mechanisms.
-
Cationic Polymerization : This mechanism proceeds via a carbocationic intermediate. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups in the para position stabilize the positive charge on the benzylic carbon through resonance and induction. This stabilization lowers the activation energy for propagation, making monomers like p-methoxystyrene highly reactive in cationic systems.[1][2] Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) destabilize the carbocation, retarding the polymerization rate.[1][3]
-
Anionic Polymerization : Here, the propagating species is a carbanion. EWGs are beneficial as they can delocalize and stabilize the negative charge.[4] EDGs, however, destabilize the carbanion and can hinder the reaction. Nevertheless, unsubstituted styrene and even some derivatives with weak EDGs are classic monomers for living anionic polymerization due to the inherent stability of the polystyryl anion.[5][6][7][8]
-
Radical Polymerization : The effect is more nuanced. Both EDGs and EWGs can stabilize the propagating radical. However, studies using Atom Transfer Radical Polymerization (ATRP) on a series of substituted styrenes have shown that monomers with EWGs polymerize faster and with better control than those with EDGs.[9][10] This is attributed to the influence of the substituent on both the propagation rate constant and the atom transfer equilibrium constant.[9][10]
Steric Hindrance and the Ceiling Temperature (T_c)
Steric hindrance is arguably the most critical factor for this compound. Polymerization involves converting a monomer's π-bond to a σ-bond, a process that is typically exothermic (favorable enthalpy, ΔH). However, this comes at the cost of reduced entropy (ΔS) as free-moving monomers are locked into a polymer chain. The relationship is defined by the Gibbs free energy equation: ΔG = ΔH - TΔS.
For polymerization to be spontaneous, ΔG must be negative. The ceiling temperature (T_c) is the temperature at which ΔG = 0 (T_c = ΔH/ΔS). Above T_c, the polymerization is thermodynamically unfavorable, and depolymerization dominates.
Monomers with significant steric bulk around the double bond, such as 1,1-disubstituted alkenes like α-methylstyrene and, by extension, this compound, have a much lower T_c than styrene. The crowding in the polymer backbone raises the enthalpy (making ΔH less negative) and significantly decreases the entropy of the polymer chain, leading to a low ceiling temperature. This makes homopolymerization challenging, often requiring very low temperatures.
Structural Comparison of Representative Monomers
To visualize these differences, let's compare the structures of styrene, a classic substituted styrene (p-methoxystyrene), and this compound.
Caption: Cationic polymerization initiation and propagation mechanism.
Anionic Polymerization
Anionic polymerization is highly sensitive to steric hindrance. The bulky nucleophilic carbanion at the propagating chain end must be able to approach and attack the vinyl group of the incoming monomer.
-
Substituted Styrenes : This is the classical method for producing well-defined polystyrenes with controlled architecture (e.g., block copolymers). [5][6][7]The reaction proceeds smoothly for styrene and many of its derivatives, often in a living manner, allowing for predictable molecular weights and very narrow polydispersity (Mw/Mn < 1.1). [5][6]* This compound : Homopolymerization via an anionic mechanism is expected to be extremely difficult, if not impossible. The steric hindrance from the methyl group and the phenylethyl group would severely impede the approach of the bulky anionic chain end to the monomer's double bond.
Free Radical Polymerization
This is the most common industrial method for polymerizing styrene. [11]However, it is less tolerant of steric bulk than cationic polymerization.
-
Substituted Styrenes : Most substituted styrenes undergo free radical polymerization. The stability of the resulting benzylic radical is a key driver for propagation. [12]Controlled or "living" radical techniques like ATRP allow for the synthesis of well-defined polymers from a wide range of styrenic monomers. [9][10]* This compound : Homopolymerization is unlikely to be efficient. The primary challenge is that chain transfer reactions would likely dominate over propagation. The tertiary radical formed after initiation is sterically hindered, making the addition to another bulky monomer molecule slow. This provides ample opportunity for the radical to abstract a hydrogen atom from another molecule (chain transfer), terminating one chain and starting another, leading to low molecular weight oligomers.
Data-Driven Performance Comparison
The following table summarizes the expected polymerization behavior and resulting polymer properties. Data for styrene and p-methoxystyrene are based on published experimental results, while data for this compound are predictive, based on the principles discussed above.
| Parameter | Styrene | p-Methoxystyrene | This compound (Predicted) |
| Polymerizability | High | Very High (Cationic), High (Radical) | Very Low (Anionic/Radical), Moderate (Cationic) |
| Suitable Methods | Radical, Anionic, Cationic, Coordination | Cationic, Radical, Anionic | Primarily Cationic (at low temp.) |
| Key Challenge | Control over tacticity and polydispersity in conventional radical polymerization. | Side reactions in some cationic systems. | Very low ceiling temperature; steric hindrance. |
| Predicted T_g | ~100 °C | ~110-120 °C | Potentially higher than polystyrene due to the bulky side group, but depends on achieving sufficient molecular weight. |
| References | [11][13][14] | [1][2] | Inferred from principles of steric hindrance. |
Experimental Protocols
To provide a practical context, we present a detailed protocol for a well-established polymerization of a substituted styrene and a theoretical starting point for the more challenging this compound.
Protocol 1: Living Cationic Polymerization of p-Chlorostyrene
This protocol is adapted from established procedures for living cationic polymerization, which provide excellent control over the final polymer structure. [3] Objective: To synthesize poly(p-chlorostyrene) with a predictable molecular weight and narrow molecular weight distribution (MWD).
Materials:
-
p-Chlorostyrene (pClSt), inhibitor removed via basic alumina column, dried over CaH₂.
-
Dichloromethane (CH₂Cl₂), distilled from CaH₂.
-
1-Phenylethyl chloride (initiator).
-
Tin(IV) chloride (SnCl₄, co-initiator), as a 1 M solution in CH₂Cl₂.
-
Tetrabutylammonium chloride (nBu₄NCl, common ion salt), dried under vacuum.
-
Methanol, chilled (for termination).
-
Schlenk line and glassware, oven-dried.
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: In the flask, dissolve nBu₄NCl (e.g., 0.2 mmol) and pClSt (e.g., 10 mmol) in CH₂Cl₂ (e.g., 20 mL).
-
Equilibration: Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Initiation: Sequentially add the initiator, 1-phenylethyl chloride (e.g., 0.1 mmol), followed by the co-initiator, SnCl₄ solution (e.g., 0.1 mL of 1 M solution), via syringe while stirring vigorously.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The solution will become more viscous. Samples can be taken periodically to monitor conversion and molecular weight evolution via GPC and ¹H NMR.
-
Termination: Quench the polymerization by adding a small amount of chilled methanol (e.g., 5 mL).
-
Purification: Precipitate the polymer by pouring the solution into a large volume of methanol. Filter the white polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Causality: The use of nBu₄NCl provides a common chloride ion, which reversibly caps the propagating carbocation. This suppresses irreversible termination reactions and slows down the propagation rate, allowing for controlled, "living" polymerization where all chains grow at a similar rate. [3]
Caption: Workflow for living cationic polymerization of p-chlorostyrene.
Protocol 2: Hypothetical Cationic Polymerization of this compound
Disclaimer: This protocol is a theoretical starting point, as established methods are not available in the literature. It is designed to address the challenges of a low ceiling temperature and potential side reactions.
Objective: To attempt the synthesis of poly(this compound) and characterize the resulting product (polymer or oligomer).
Materials:
-
This compound, purified and dried.
-
Dichloromethane (CH₂Cl₂), distilled from CaH₂.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled (initiator).
-
Methanol, chilled (for termination).
-
Schlenk line and glassware, oven-dried.
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Charging: Dissolve the monomer (e.g., 10 mmol) in CH₂Cl₂ (e.g., 40 mL). The higher dilution aims to reduce the rate of propagation relative to initiation.
-
Equilibration: Cool the solution to a very low temperature, -78 °C , using a dry ice/acetone bath. This is critical to stay below the predicted low T_c.
-
Initiation: Slowly add a pre-chilled solution of BF₃·OEt₂ (e.g., 0.1 mmol) in CH₂Cl₂ dropwise to the vigorously stirred monomer solution. A rapid, exothermic reaction may indicate uncontrolled polymerization.
-
Polymerization: Maintain the reaction at -78 °C with stirring for a specified time (e.g., 1-4 hours).
-
Termination: Quench the polymerization by adding a small amount of chilled methanol.
-
Purification: Allow the mixture to warm to room temperature, then precipitate the product by pouring the solution into a large volume of methanol. If no precipitate forms, the product is likely a low molecular weight oil. In this case, wash the solution with water and brine, dry the organic layer, and remove the solvent under reduced pressure.
-
Characterization: Analyze the product by GPC (to determine molecular weight and distribution) and ¹H NMR (to confirm the structure and look for evidence of chain transfer).
Causality: The choice of a strong Lewis acid like BF₃·OEt₂ ensures initiation. The extremely low temperature (-78 °C) is the most critical parameter, aiming to make the polymerization thermodynamically favorable (T < T_c) and kinetically suppress chain transfer reactions.
Conclusion
While both traditional substituted styrenes and this compound are valuable monomers for creating polymers with aromatic content, their polymerization behaviors diverge significantly. The reactivity of substituted styrenes is a nuanced function of the electronic properties of the ring substituent, allowing for successful polymerization via cationic, anionic, and radical pathways. In stark contrast, the polymerization of this compound is overwhelmingly dictated by the severe steric hindrance of its 1,1-disubstituted vinyl group. This structural feature results in a low ceiling temperature and a high propensity for chain termination, effectively precluding anionic and radical homopolymerization and rendering even cationic polymerization a significant challenge that must be undertaken at very low temperatures. Understanding these fundamental structure-property relationships is paramount for researchers in selecting the appropriate monomer and synthetic strategy to achieve their desired polymer architecture and material properties.
References
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- Taton, D., & Gnanou, Y. (2019). Anionic polymerization of various p-substituted styrenes,...
- Kim, Y. H., & Ikeda, Y. (2009). Comparison of chemical and enzymatic emulsion polymerization of styrene. Journal of Applied Polymer Science. [Link]
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- Li, C., & Liu, J. (2016). Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. Taylor & Francis Online. [Link]
- Sanda, F., & Endo, T. (2019). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes.
- Matyjaszewski, K., & Qiu, J. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization.
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A Comparative Guide to the Purity Analysis of 2-Methyl-4-phenyl-1-butene by GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control step but a cornerstone of safety and efficacy. For a compound like 2-Methyl-4-phenyl-1-butene, a versatile building block in organic synthesis, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of this compound, grounded in scientific principles and practical application.
The Central Role of Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can have significant implications in a drug substance, potentially altering its pharmacological and toxicological profile. For a volatile, non-polar compound such as this compound, which possesses a boiling point of approximately 205°C, GC-based methods are particularly well-suited for analysis. The allylic nature of this compound also suggests a potential for isomerization and oxidation byproducts, making a highly selective and sensitive analytical method essential.
I. The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[1][2] Its strength lies in the synergistic combination of the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[1][3]
The Causality Behind the Method: Why GC-MS is the Preferred Choice
The selection of GC-MS for the purity analysis of this compound is underpinned by several key factors:
-
Volatility and Thermal Stability: The compound's boiling point falls well within the operational range of standard GC systems, allowing for efficient vaporization and transport through the analytical column without thermal degradation.
-
High-Resolution Separation: Capillary GC columns, particularly those with non-polar stationary phases like polydimethylsiloxane, provide excellent resolution of isomers and closely related impurities that may arise during synthesis.
-
Unambiguous Identification: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each eluting compound.[3][4] This allows for positive identification by comparing the acquired mass spectra to reference libraries, such as the one maintained by the National Institute of Standards and Technology (NIST).[5]
-
High Sensitivity: Modern GC-MS systems can achieve detection limits in the picogram range, enabling the quantification of trace-level impurities that could be critical from a regulatory standpoint.[6]
Experimental Workflow: A Self-Validating System
A robust GC-MS method for purity analysis is designed to be self-validating, incorporating checks and balances to ensure data integrity. The workflow can be visualized as follows:
Caption: GC-MS workflow for purity analysis.
Detailed Experimental Protocol for GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MS Detector or equivalent).
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the instrument.
Data Analysis:
-
Purity is typically assessed by area percentage from the Total Ion Chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with the NIST library.
II. Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive understanding of its performance requires comparison with other analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Applicability to this compound: While feasible, HPLC is generally less suitable for this compound due to its volatility and lack of a strong UV chromophore, which would necessitate less universal detection methods like refractive index (RI) or evaporative light scattering (ELS). Method development can also be more complex.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Principle: Exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of molecules.
-
Applicability: ¹H NMR is excellent for structural confirmation and can provide a good estimate of purity by comparing the integral of the analyte's signals to those of a certified internal standard. However, it may lack the sensitivity to detect very low-level impurities compared to GC-MS.
Headspace GC (HS-GC)
For analyzing residual solvents or highly volatile impurities, Headspace GC is a valuable technique.
-
Principle: The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC.[6] This minimizes matrix effects.[6]
-
Applicability: While not ideal for the primary purity assessment of the main component, it is a superior method for quantifying volatile impurities like residual solvents from the synthesis process.
Caption: Logical comparison of analytical techniques.
III. Data Presentation and Interpretation
A clear and concise presentation of data is crucial for informed decision-making.
Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound
| Parameter | GC-MS | HPLC-UV | qNMR | HS-GC-FID |
| Selectivity | Very High | Moderate to High | High | Very High (for volatiles) |
| Sensitivity (LOD) | pg-ng | ng-µg | µg-mg | ng |
| Analysis Time | ~30 min | ~20-40 min | ~15 min | ~25 min |
| Quantification | Relative (Area %) or with standard | With standard | Absolute (with standard) | With standard |
| Impurity ID | High Confidence (MS Library) | Tentative (Retention Time) | Possible (if signals are resolved) | Tentative (Retention Time) |
| Suitability for Analyte | Excellent | Poor to Moderate | Good (Complementary) | Not for main component |
IV. Trustworthiness and Method Validation
To ensure the reliability of the purity assessment, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[8][9][10][11]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of expected impurities.[9] This is a key strength of GC-MS.
-
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range.[9]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
By adhering to these validation principles, the GC-MS method for the purity analysis of this compound becomes a self-validating system, providing trustworthy and defensible results for researchers and drug development professionals.
V. Conclusion
For the purity analysis of this compound, GC-MS emerges as the superior technique due to its high sensitivity, selectivity, and definitive identification capabilities, which are perfectly matched to the analyte's physicochemical properties. While other methods like NMR offer valuable complementary structural information, and HS-GC excels in the analysis of volatile impurities, GC-MS provides the most comprehensive and reliable assessment of overall purity. The implementation of a validated GC-MS method, as outlined in this guide, is essential for ensuring the quality and safety of this important chemical intermediate in a research and development setting.
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- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
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A Comparative Guide to the Reactivity of 2-Methyl-4-phenyl-1-butene and Its Isomers
Introduction
In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of isomeric compounds is paramount. Alkene isomers, while possessing the same molecular formula, often exhibit divergent chemical behaviors dictated by subtle differences in their three-dimensional structure and electronic distribution. This guide provides an in-depth comparative analysis of the reactivity of 2-Methyl-4-phenyl-1-butene and three of its key isomers: 2-Methyl-4-phenyl-2-butene, (E)-4-Phenyl-2-pentene, and (Z)-4-Phenyl-2-pentene.
Our focus will be on three fundamental classes of alkene reactions: catalytic hydrogenation, hydrohalogenation, and oxidative cleavage. Through a combination of theoretical principles, mechanistic explorations, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to predict and control the chemical transformations of these versatile building blocks. We will dissect how factors such as steric hindrance and the stability of intermediates govern reaction pathways and product distributions, providing a robust framework for experimental design.
Theoretical Framework: Factors Governing Alkene Reactivity
The reactivity of an alkene is intrinsically linked to its stability. Generally, more stable alkenes possess lower ground-state energy and may exhibit slower reaction rates if the transition state energy is significantly higher. The primary factors influencing alkene stability and, consequently, reactivity are:
-
Degree of Substitution: Alkene stability increases with the number of alkyl substituents on the double-bonded carbons.[1][2] This is attributed to two main effects:
-
Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond stabilizes the molecule.[1][3][4] More substituents provide more opportunities for this stabilizing interaction.
-
Bond Strength: A C-C bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons, contributing to overall stability.[3]
-
-
Steric Hindrance: This non-bonding interaction arises when bulky groups are positioned close to each other, causing electron cloud repulsion and destabilizing the molecule.[5][6] This is particularly evident when comparing geometric isomers. Trans (or E) isomers, where large substituents are on opposite sides of the double bond, are generally more stable than cis (or Z) isomers, which suffer from greater steric strain.[5][7]
The isomers chosen for this guide allow for a direct comparison of these effects:
| Compound | Structure | Double Bond Substitution | Predicted Relative Stability |
| This compound | Disubstituted (geminal) | Less Stable | |
| 2-Methyl-4-phenyl-2-butene | Tetrasubstituted | Most Stable | |
| (E)-4-Phenyl-2-pentene | Disubstituted (trans) | More Stable | |
| (Z)-4-Phenyl-2-pentene | Disubstituted (cis) | Less Stable (than E-isomer) |
Note: Structures are illustrative representations.
Comparative Reactivity Analysis
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni).[3][8] This reaction is typically exothermic, and the heat of hydrogenation (ΔH°hydrog) is a direct measure of the alkene's stability; a less stable alkene releases more heat upon conversion to the corresponding alkane.[2][3]
Mechanism & Causality: The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface.[3][9] The rate of reaction is influenced by steric hindrance. Less sterically hindered alkenes can more readily approach and bind to the active sites on the catalyst surface, leading to faster hydrogenation.[10]
Predicted Reactivity Order (Fastest to Slowest):
-
This compound: As a terminal alkene, one face of the double bond is relatively unhindered, allowing for easier access to the catalyst surface.
-
(Z)-4-Phenyl-2-pentene: The cis configuration forces the bulky groups to one side, but the inherent steric strain can also promote a faster reaction to relieve that strain, assuming it can still access the catalyst. Its stability is lower than the trans isomer.
-
(E)-4-Phenyl-2-pentene: The trans configuration is more stable and less sterically strained than the cis isomer, leading to a slightly slower reaction rate.
-
2-Methyl-4-phenyl-2-butene: As a tetrasubstituted alkene, it is the most sterically hindered around the double bond. This significant steric bulk impedes its approach to the catalyst surface, making its hydrogenation the slowest. It is also the most stable isomer, with the lowest heat of hydrogenation.
Data Summary: Hydrogenation
| Isomer | Substitution | Steric Hindrance at C=C | Relative Stability | Predicted Rate of Hydrogenation |
| This compound | Disubstituted | Low | Low | Fastest |
| (Z)-4-Phenyl-2-pentene | Disubstituted | Moderate (cis-strain) | Moderate-Low | Fast |
| (E)-4-Phenyl-2-pentene | Disubstituted | Moderate | Moderate-High | Slow |
| 2-Methyl-4-phenyl-2-butene | Tetrasubstituted | High | High | Slowest |
Hydrohalogenation (Addition of HBr)
Hydrohalogenation is the electrophilic addition of a hydrogen halide (e.g., HBr, HCl) across the double bond.[8][11] The reaction is regioselective and proceeds through a carbocation intermediate. The regioselectivity is governed by Markovnikov's Rule , which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, thus forming the most stable carbocation intermediate.[12][13]
Mechanism & Causality: The electron-rich π bond of the alkene attacks the electrophilic proton of HBr. This forms a C-H bond and a carbocation. The stability of this carbocation (tertiary > secondary > primary) determines the major product. The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide.[14][15]
Caption: Mechanism of electrophilic addition of HBr to an alkene.
Reactivity Analysis and Predicted Products:
-
This compound: Protonation can occur at C1 or C2. Protonation at C1 (which has two hydrogens) yields a stable tertiary carbocation at C2. This is the favored pathway, leading to the major product: 2-Bromo-2-methyl-4-phenylbutane .
-
2-Methyl-4-phenyl-2-butene: This is a symmetrical alkene with respect to the substituents on the double bond carbons. Protonation at either C2 or C3 will lead to a tertiary carbocation . Both pathways yield the same product: 2-Bromo-2-methyl-4-phenylbutane . The reaction rate is expected to be high due to the formation of a stable tertiary carbocation.
-
(E)- and (Z)-4-Phenyl-2-pentene: Protonation can occur at C2 or C3. Protonation at C2 would yield a secondary carbocation at C3. Protonation at C3 would yield a benzylic secondary carbocation at C4. The benzylic carbocation is stabilized by resonance with the phenyl ring, making it the more stable intermediate. Therefore, the major product for both E and Z isomers is 2-Bromo-4-phenylpentane .
Oxidative Cleavage (Ozonolysis)
Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond and replaces it with two carbon-oxygen double bonds. The reaction involves bubbling ozone (O₃) through a solution of the alkene, followed by a workup step with a reducing agent (e.g., dimethyl sulfide, (CH₃)₂S) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂). A reductive workup yields aldehydes and/or ketones.
Mechanism & Causality: Ozone adds to the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The subsequent workup cleaves the ozonide to yield the final carbonyl products. The identity of these products provides a definitive fingerprint of the original alkene's structure.
Caption: General experimental workflow for ozonolysis.
Predicted Products (with Reductive Workup):
-
This compound: Cleavage of the C1=C2 bond will yield formaldehyde and 1-phenyl-3-butanone .
-
2-Methyl-4-phenyl-2-butene: Cleavage of the C2=C3 bond will yield acetone and 1-phenyl-2-propanone .
-
(E)- and (Z)-4-Phenyl-2-pentene: Cleavage of the C2=C3 bond will yield acetaldehyde and 1-phenylethanal (phenylacetaldehyde) . The stereochemistry of the starting material does not affect the final products in this case.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Setup: A heavy-walled flask (e.g., a Parr shaker flask) is charged with the alkene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: A catalytic amount (typically 1-5 mol%) of 10% Palladium on Carbon (Pd/C) is carefully added to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The flask is connected to a hydrogenation apparatus. The atmosphere is evacuated and replaced with hydrogen gas (H₂). The reaction is then pressurized with H₂ (typically 30-50 psi) and agitated at room temperature.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen or by analytical techniques such as TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude alkane product, which can be purified by chromatography if necessary.
Protocol 2: Hydrobromination
-
Setup: The alkene (1.0 eq) is dissolved in a non-reactive solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath (0 °C).
-
Reagent Addition: A solution of HBr in acetic acid (or anhydrous HBr gas) is added dropwise to the stirred solution of the alkene.
-
Reaction: The reaction is allowed to stir at 0 °C and then warm to room temperature. Progress is monitored by TLC or GC-MS.
-
Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude alkyl bromide is purified by flash column chromatography.
Conclusion
The reactivity of this compound and its isomers is a clear illustration of fundamental principles in organic chemistry. The tetrasubstituted isomer, 2-Methyl-4-phenyl-2-butene , stands out as the most thermodynamically stable due to hyperconjugation, which in turn renders it the least reactive in catalytic hydrogenation due to steric hindrance. Conversely, the terminal alkene, This compound , is the most reactive in hydrogenation owing to its lower steric bulk. In electrophilic additions like hydrobromination, the reaction pathway is dictated by the formation of the most stable carbocation intermediate, leading to predictable regiochemical outcomes. Finally, oxidative cleavage serves as a reliable analytical tool, with the resulting carbonyl fragments directly corresponding to the substitution pattern of the original double bond. A thorough understanding of these structure-reactivity relationships is essential for chemists aiming to harness these molecules for complex target synthesis.
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for the Synthesis of 2-Methyl-4-phenyl-1-butene and Related Phenylbutenes
Introduction: The Synthetic Challenge of Phenylbutenes
2-Methyl-4-phenyl-1-butene is a valuable chemical intermediate whose structural motif appears in various pharmacologically active molecules and advanced materials.[1][2] The primary challenge in its synthesis lies in controlling regioselectivity and preventing isomerization. The desired product is a terminal alkene, which is thermodynamically less stable than its internal alkene isomers. Therefore, the choice of catalyst is paramount, as it must not only facilitate the carbon-carbon bond formation but also be selective enough to preserve the terminal double bond.
This guide will explore various catalytic systems, using the well-documented dimerization of α-methylstyrene (AMS) as a primary model for comparing catalyst performance due to the wealth of available data.[3] While AMS dimerization leads to different products (2,4-diphenyl-4-methyl-pentenes), the principles of catalyst activity and selectivity are directly transferable. We will then discuss specific strategies applicable to the target molecule, this compound.
Defining Catalyst Performance: Key Metrics
To objectively compare catalyst efficiency, we must move beyond simple yield and establish a set of standardized metrics. The intrinsic activity and stability of a catalyst are best described by the Turnover Number (TON) and Turnover Frequency (TOF).[4][5]
-
Conversion (%): The percentage of the limiting reactant that has been consumed.
-
Selectivity (%): The fraction of the converted reactant that has formed the desired product.[4]
-
Turnover Number (TON): The total number of moles of reactant converted per mole of active catalyst sites before deactivation. It is a measure of catalyst stability and lifetime.[5][6]
-
Turnover Frequency (TOF): The number of catalytic cycles per active site per unit of time (usually expressed in s⁻¹ or h⁻¹). It is a true measure of the intrinsic activity of the catalyst.[5][7]
The logical relationship between these metrics is crucial for a comprehensive evaluation.
Caption: Logical workflow for calculating key catalyst performance indicators.
Comparative Analysis of Catalytic Systems
The synthesis of phenylalkenes can be approached using several classes of catalysts. Here, we compare the most prominent examples, using data from the analogous α-methylstyrene dimerization as a benchmark.
Solid Acid Catalysts
Solid acids are widely used due to their operational simplicity, ease of separation, and reusability. Common examples include ion-exchange resins (e.g., Amberlyst), zeolites, and sulfated zirconia.[3]
Mechanism: The reaction proceeds via a carbocationic mechanism. A proton from the acid catalyst initiates the reaction by protonating the double bond of the alkene, generating a carbocation. This cation then attacks a second alkene molecule, leading to a dimeric carbocation, which can then deprotonate to form the final product or undergo further reactions like cyclization.[3] The high acidity required can, however, promote undesirable side reactions, including isomerization of the double bond to a more stable internal position.
Performance Data:
| Catalyst Type | AMS Conversion (%) | Linear Dimer Selectivity (%) | Cyclic Dimer Selectivity (%) | Reaction Conditions | Source |
| Amberlyst-15 | 95 | ~85 | ~15 | 60°C, 4h | [3] |
| Zeolite H-Beta | 88 | ~40 | ~60 | 120°C, 6h | [8] |
| Sulfated Zirconia | 92 | ~75 | ~25 | 80°C, 5h | [3] |
Expert Insights: The choice of a solid acid catalyst represents a trade-off between activity and selectivity.
-
Ion-exchange resins like Amberlyst-15 show excellent activity and selectivity for linear dimers at moderate temperatures. Their primary limitation is their lower thermal stability (<120 °C).[3]
-
Zeolites offer superior thermal stability but their defined pore structures and strong acid sites can favor the formation of shape-selective cyclic products.[9][10] The balance between micropores and mesopores is critical for optimizing reactant accessibility and product transport.[11]
-
Sulfated Zirconia provides strong acidity and good thermal stability, but can be less selective than resins.[3]
Transition Metal Catalysts
Transition metal complexes, particularly those based on palladium, nickel, and iron, are powerful tools for C-C bond formation.[12] They often operate under milder conditions than solid acids and can offer superior selectivity.
Mechanism: The mechanism varies depending on the metal and ligands. For the synthesis of this compound, a plausible route is the nickel-catalyzed cross-coupling of a benzyl halide with an allyl magnesium halide.[13] The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. For dimerization reactions, palladium-Lewis acid systems have proven effective, proceeding through a hydropalladation pathway.[14]
Performance Data: Quantitative data for the direct synthesis of this compound is scarce in peer-reviewed literature. However, for the analogous dimerization of styrene, palladium-based systems show high efficacy.
| Catalyst System | Styrene Conversion (%) | Dimer Selectivity (%) | Key Product | Reaction Conditions | Source |
| Pd(OAc)₂/Cu(OTf)₂ | >90 | High | 1,3-diphenyl-1-butene | Room Temp., Ionic Liquid | [14] |
| Ni-based catalysts | - | - | 4-phenyl-1-butenes | - | [13] |
Expert Insights: The key advantage of transition metal catalysts is their tunability. The steric and electronic properties of the ligands can be modified to control activity and selectivity, potentially preventing the double bond isomerization that plagues acid catalysts.[12][15] However, these catalysts are often more expensive, sensitive to air and moisture, and may require a co-catalyst or activator.[14][16] The challenge of removing trace metals from the final product is a significant consideration, especially in pharmaceutical applications.
Standardized Experimental Protocols
Trustworthy benchmarking requires rigorous and reproducible experimental procedures. The following protocols provide a self-validating framework for catalyst evaluation.
General Protocol for Catalyst Screening (Batch Reactor)
This procedure is designed for comparing the performance of different catalysts under identical conditions.
Caption: Standard experimental workflow for catalyst performance benchmarking.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
For solid acids (e.g., Amberlyst-15), wash with a suitable solvent (e.g., methanol) and dry under vacuum at a temperature below its stability limit (e.g., 80-100 °C) for 12 hours.[3]
-
For zeolites, calcine at high temperature (e.g., 500 °C) to remove moisture and adsorbed species.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the solvent (e.g., anhydrous THF).
-
Add the reactants (e.g., benzyl halide). If using a Grignard reagent, it would be prepared separately and added slowly.
-
-
Catalysis:
-
Bring the mixture to the desired reaction temperature (e.g., 60 °C).
-
Add the pre-weighed catalyst to initiate the reaction.
-
Start the timer and maintain vigorous stirring.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8 hours), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot by filtering out the solid catalyst (if applicable) and diluting it in a known volume of a suitable solvent containing an internal standard (e.g., dodecane).
-
Analyze the sample using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[17]
-
-
Data Calculation:
-
Use the GC peak areas relative to the internal standard to calculate the concentration of reactants and products.
-
From this data, calculate the conversion, selectivity, and TOF at each time point.
-
Product Analysis Protocol (GC-MS)
Accurate quantification of the product mixture is essential for determining selectivity.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating phenylbutene isomers.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280 °C (FID)
-
-
Identification: Confirm the identity of this compound and any isomers by comparing their mass spectra with library data and retention times with authentic standards, if available.[2][18]
Conclusion and Authoritative Recommendations
The selective synthesis of this compound requires careful consideration of the catalytic system to maximize yield while preventing isomerization to thermodynamically favored internal alkenes.
-
For initial exploratory work and process development where cost and robustness are key, solid acid catalysts like Amberlyst-15 are a logical starting point, provided the reaction temperature can be kept below 120°C. They offer high activity and straightforward product separation.[3]
-
For syntheses requiring the highest selectivity and for applications where metal contamination is a critical concern (e.g., pharmaceuticals), tunable transition metal catalysts are superior. A nickel-phosphine complex for cross-coupling reactions represents a promising, albeit more complex and costly, avenue that is more likely to yield the desired terminal alkene with high fidelity.[12][13]
Ultimately, the optimal catalyst is application-dependent. Researchers must weigh performance metrics against practical considerations such as cost, catalyst stability, and the complexity of the process. This guide provides the foundational methodology to perform that evaluation systematically and effectively.
References
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- Early Transition Metal Catalysis for Olefin-Polar Monomer Copolymeriz
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- Zeolites in catalysis: sustainable synthesis and its impact on properties and applications. Catalysis Science & Technology (RSC Publishing).
- Late Transition Metal Olefin Polymerization Catalysts Derived
- Applications of Zeolite Catalyst in Chemical Industry. Walsh Medical Media.
- Transition Metal Catalysts for Olefin Polymeriz
- New progress in zeolite synthesis and catalysis. National Science Review | Oxford Academic.
- Selective dimerization of α-methylstyrene by tunable bis(catecholato)germane Lewis acid catalysts. Dalton Transactions (RSC Publishing).
- Zeolites for fine chemicals production.
- Chapter 11: Zeolites for Fine Chemistry. Books.
- Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid.
- comparison of solid acid catalysts for α-methylstyrene dimeriz
- Tunable dimerization of α-methylstyrene catalyzed by acidic ionic liquids.
- Understanding C
- Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calcul
- Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Benchchem.
- Turnover Number Metrics. Area.
- Turnover rates on complex heterogeneous c
- This compound. SpectraBase.
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- This compound | C11H14 | CID 138809. PubChem.
- Process for producing 4-phenyl-1-butenes.
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A Comparative Analysis of the Thermal Stability of Polymers Derived from 2-Methyl-4-phenyl-1-butene
Introduction
In the realm of materials science and drug development, the thermal stability of a polymer is a critical parameter that dictates its processing conditions, operational limits, and overall reliability. For researchers and professionals in these fields, understanding the thermal behavior of novel polymers is paramount for their successful application. This guide provides an in-depth comparative analysis of the thermal stability of poly(2-Methyl-4-phenyl-1-butene), a polymer with a unique structure combining aliphatic and aromatic features.
Due to the limited direct experimental data in publicly available literature for poly(this compound), this guide will leverage data from structurally analogous polymers to provide a scientifically grounded comparison. We will compare its expected thermal properties with those of well-characterized commercial polymers: Polystyrene (PS), Polypropylene (PP), and Poly(4-methyl-1-pentene) (PMP). This comparison will elucidate the structural contributions of the phenyl group and the polymer backbone to overall thermal stability. The insights provided herein are intended to guide researchers in the synthesis and evaluation of new materials for demanding applications.
Polymer Synthesis and Structural Considerations
The monomer, this compound, possesses a vinyl group susceptible to polymerization. Two primary catalytic systems are viable for the synthesis of poly(this compound):
-
Ziegler-Natta Catalysis: This method is widely used for the polymerization of 1-alkenes (alpha-olefins) and can produce stereoregular polymers.[1][2] A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum compound (e.g., triethylaluminium).[3] This approach is expected to yield a high molecular weight polymer.
-
Cationic Polymerization: Given that the polymerization of this compound would proceed through a tertiary carbocation, which is relatively stable, cationic polymerization is a feasible route.[4][5] This method is often initiated by a strong acid or a Lewis acid.[6] Alkenes with electron-donating groups, which can stabilize a cationic intermediate, are good candidates for this type of polymerization.[7][8]
The presence of the bulky phenyl group is anticipated to influence the polymer's morphology and thermal properties significantly. Aromatic structures are known to enhance thermal stability due to resonance stabilization.[9]
Comparative Thermal Stability Analysis
The thermal stability of polymers is most commonly evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] The key parameters obtained from a TGA curve are the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Data Summary
The following table summarizes the expected and reported thermal decomposition temperatures for poly(this compound) and its counterparts.
| Polymer | Monomer Structure | Tonset (°C) | Tmax (°C) | Key Structural Features Affecting Stability |
| Poly(this compound) | CH₂=C(CH₃)CH₂CH₂-Ph | Hypothesized: > 400 | Hypothesized: > 420 | Phenyl group, branched aliphatic chain |
| Polystyrene (PS) | CH₂=CH-Ph | ~399 | ~425 | Phenyl group directly attached to the backbone |
| Polypropylene (PP) | CH₂=CH(CH₃) | ~350 | ~370 | Branched aliphatic chain |
| Poly(4-methyl-1-pentene) (PMP) | CH₂=CHCH₂CH(CH₃)₂ | ~350 | ~380 | Branched aliphatic chain |
Note: Values for Poly(this compound) are hypothesized based on the thermal stability of structurally similar polymers.
Discussion of Thermal Properties
The hypothesized high thermal stability of poly(this compound) is predicated on its molecular structure. The presence of a phenyl group is expected to significantly enhance its thermal stability compared to its purely aliphatic analogue, poly(4-methyl-1-pentene). Aromatic polymers generally exhibit higher thermal stability due to the inherent stability of the aromatic rings.[9][12]
When compared to Polystyrene , which begins to degrade around 399°C[13], poly(this compound) may exhibit even greater stability. The methylene spacer between the phenyl group and the polymer backbone in poly(this compound) could alter the degradation mechanism, potentially requiring higher energy for chain scission. The thermal degradation of polystyrene is known to begin at temperatures around 270°C in air.[14]
In contrast, aliphatic polymers like Polypropylene and Poly(4-methyl-1-pentene) exhibit lower thermal stability. Polypropylene's melting temperature is between 160°C and 165°C, with a flammability temperature around 350°C to 370°C.[15][16] The absence of the stabilizing aromatic ring makes the C-C bonds in the polymer backbone more susceptible to thermal cleavage. While polypropylene is known for its good thermal resistance, its upper service temperature is limited.[17][18] Polypropylene is also noted to have relatively low thermal stability compared to more engineered polymers, which can limit its applications at higher temperatures.[19]
The comparison with Poly(4-methyl-1-pentene) (PMP) is particularly insightful. PMP is a high-performance thermoplastic with good mechanical and chemical properties.[20] However, its thermal stability is in the range of other polyolefins. The key structural difference between PMP and poly(this compound) is the substitution of a phenyl group for an isopropyl group. This substitution is expected to be the primary reason for the anticipated increase in thermal stability.
Experimental Protocols
Synthesis of Poly(this compound) via Ziegler-Natta Polymerization
This protocol outlines a general procedure for the polymerization of this compound using a Ziegler-Natta catalyst.
Materials:
-
This compound (monomer), purified
-
Toluene (solvent), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Methanol (for termination)
-
Nitrogen gas, high purity
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous toluene. Cool the flask to 0°C. Add a solution of TiCl₄ in toluene, followed by the dropwise addition of a solution of Al(C₂H₅)₃ in toluene with constant stirring. The formation of a brown precipitate indicates the formation of the catalyst.
-
Polymerization: In a separate flame-dried Schlenk flask under nitrogen, dissolve the purified this compound monomer in anhydrous toluene. Add the prepared catalyst suspension to the monomer solution.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 50-70°C) for a specified time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Terminate the polymerization by adding methanol. Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.
Thermogravimetric Analysis (TGA)
This protocol describes the determination of the thermal stability of the synthesized polymer.[10][21]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into the TGA sample pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of decomposition (Tmax) from the TGA curve and its first derivative.
Visualizations
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Chemical structures of the compared monomers.
Conclusion
This comparative guide provides a framework for understanding the thermal stability of poly(this compound). Based on the analysis of structurally related polymers, it is hypothesized that poly(this compound) will exhibit superior thermal stability compared to common polyolefins like polypropylene and poly(4-methyl-1-pentene), and potentially greater stability than polystyrene. This enhancement is attributed to the presence of the phenyl group within its structure.
For researchers in drug development and materials science, the anticipated high thermal stability of poly(this compound) makes it a promising candidate for applications requiring high-temperature processing or use. The experimental protocols provided herein offer a starting point for the synthesis and characterization of this and other novel polymers. Further experimental validation is necessary to precisely quantify the thermal properties of poly(this compound) and to fully explore its potential.
References
- PubMed: Thermal degradation products of homopolymer polystyrene in air.
- K.D. Feddersen: Polypropylene (PP)
- ResearchGate: The Mechanism of Poly(Styrene)
- YouTube: How Can Polystyrene Be Chemically Degraded? - Chemistry For Everyone.
- ACS Publications: Thermal Degradation of Polystyrene by Lewis Acids in Solution.
- YouTube: How Does Polystyrene Degrade Under He
- PlasticRanger: Is Polypropylene Heat Resistant?
- ACO Mold: Exploring the Limits: An In-depth Look at Polypropylene He
- YouTube: How Heat Resistant Is Polypropylene? - Chemistry For Everyone.
- RSC Publishing: Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymeris
- Fiveable: 4.2 Thermal properties - Polymer Chemistry.
- MATEC Web of Conferences: THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends.
- ResearchGate: TGA curves of the polyolefin m
- Scilit: Surface properties of aromatic polymer film during thermal tre
- Benchchem: 4-(4-Ethoxyphenyl)
- PerkinElmer: Characteriz
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- TA Instruments: Thermogravimetric Analysis (TGA) as a Screening Tool for Plastic Waste Pyrolysis.
- ETFLIN: Thermal Behavior of Polymers in Solid-St
- ResearchG
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 2-Methyl-4-phenyl-1-butene
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a cornerstone of quality control, ensuring the consistency, efficacy, and safety of synthesized compounds. This guide provides an objective, in-depth comparison of the primary analytical techniques for assessing the isomeric purity of 2-Methyl-4-phenyl-1-butene. The focus is on distinguishing the target molecule from its key structural and positional isomers, which may arise during synthesis.
This guide moves beyond simple protocols to explain the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory standards. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting data, detailed methodologies, and visual workflows to empower you in selecting and implementing the most appropriate analytical strategy.
The Challenge: Distinguishing Isomers of Phenylbutene
This compound, with the molecular formula C₁₁H₁₄, can be accompanied by a variety of structural isomers during its synthesis. These include positional isomers of the double bond (e.g., 2-methyl-4-phenyl-2-butene) and isomers with different carbon skeletons (e.g., 4-phenyl-2-pentene). The presence of these closely related impurities, which often have similar physical properties, can significantly impact the chemical reactivity, polymerization kinetics, and the pharmacological profile of the final product. Therefore, robust, validated analytical methods are not just recommended; they are essential.
Chapter 1: Gas Chromatography (GC) — The Gold Standard for Volatile Isomers
Gas chromatography is an exceptionally powerful technique for separating volatile compounds. For non-polar hydrocarbon isomers like phenylbutenes, separation is primarily governed by differences in boiling points and subtle variations in their interactions with the stationary phase.[1]
Expertise & Experience: Why GC is the First Choice
The decision to start with GC is rooted in the physicochemical properties of this compound. As a substituted alkene, it is sufficiently volatile and thermally stable for GC analysis. The high resolving power of modern capillary columns makes GC particularly adept at separating closely related structural isomers that may only differ slightly in their boiling points.[2] The choice of stationary phase is critical; a mid-polarity phase, such as one containing 5% phenyl-methylpolysiloxane, offers an excellent balance of dispersive and dipole-dipole interactions, which is ideal for resolving aromatic compounds and their alkylated isomers.
Experimental Protocol: GC-FID Analysis
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity, in line with ICH Q2(R1) guidelines.[3][4]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: 30m x 0.25mm ID x 0.25µm film thickness, 5% Phenyl-methylpolysiloxane phase (or equivalent).
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes.
-
-
Detector: FID, 280°C.
2. Reagents and Sample Preparation:
-
Solvent: Hexane (HPLC grade).
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the this compound reference standard.
-
Sample Preparation: Accurately weigh and dissolve the test sample in hexane to a nominal concentration of 1.0 mg/mL.
3. System Suitability Test (SST):
-
Before sample analysis, inject a solution containing the main compound and an expected isomer impurity five times.
-
Acceptance Criteria:
-
Resolution between the two peaks > 1.5.
-
Relative Standard Deviation (RSD) of the peak area for the main component < 2.0%.
-
4. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Trustworthiness: Method Validation Strategy
A robust analytical method must be validated to prove it is fit for its intended purpose.[5] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][6]
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of its isomers. (Peak purity analysis using a diode-array detector or MS is recommended). |
| Linearity | Establish a linear relationship between concentration and detector response. (Correlation coefficient, r² ≥ 0.995 over a range of 50-150% of the target concentration). |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified. (Typically, a signal-to-noise ratio of 10:1). |
| Accuracy | The closeness of the test results to the true value. (Assessed by spike/recovery studies, with recovery typically between 90.0% and 110.0% for impurities).[7] |
| Precision | Agreement among individual test results. (Repeatability RSD ≤ 10% for impurities at the specification limit).[7] |
Visualization: GC Analysis Workflow
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Acid-Catalyzed Cyclization of 2-Methyl-4-phenyl-1-butene: Mechanistic Verification and Synthetic Alternatives
This guide provides an in-depth analysis of the acid-catalyzed reaction of 2-Methyl-4-phenyl-1-butene, a classic example of intramolecular electrophilic aromatic substitution. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple procedural description. We will dissect the reaction mechanism, validate its presumed pathway through objective comparisons with structural and synthetic analogs, and provide the experimental framework necessary for its replication and analysis. Our focus is on the causality behind experimental choices, ensuring a robust and well-supported understanding of the chemical principles at play.
The Primary Reaction: Intramolecular Friedel-Crafts Alkylation
The treatment of this compound with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a Lewis acid like AlCl₃, initiates a cyclization reaction.[1] This transformation is a textbook example of an intramolecular Friedel-Crafts alkylation, a powerful method for constructing cyclic systems.[2] The reaction proceeds through a well-defined mechanistic pathway, driven by the formation of a stable carbocation intermediate and the favorability of forming a six-membered ring.
Mechanistic Pathway
The reaction unfolds in two primary steps:
-
Protonation and Carbocation Formation : The π-electrons of the alkene's double bond act as a nucleophile, attacking a proton (H⁺) from the acid catalyst.[3] This electrophilic addition adheres to Markovnikov's rule, which dictates that the proton adds to the less substituted carbon of the double bond (C1).[4] This choice is mechanistically crucial as it generates the most stable possible carbocation: a tertiary carbocation on C2. The alternative, a primary carbocation on C1, is significantly less stable and does not form to any appreciable extent.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr) : The newly formed, highly electrophilic tertiary carbocation is perfectly positioned spatially for the pendant phenyl ring to act as an internal nucleophile. The electron-rich aromatic ring attacks the carbocation, closing the ring. This step is an intramolecular electrophilic aromatic substitution.[5] Subsequent deprotonation of the resulting arenium ion intermediate by a weak base (e.g., HSO₄⁻ or water) restores aromaticity and regenerates the acid catalyst, yielding the final product, 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (also known as 1,1-dimethyltetralin).
Caption: Comparison of cyclization pathways.
The Specter of Carbocation Rearrangements
A significant drawback of intermolecular Friedel-Crafts alkylations is the propensity of carbocation intermediates to rearrange to more stable forms. [6]We must assess if such a rearrangement is likely here. The key intermediate is Ph-CH₂-CH₂-C⁺(CH₃)₂. This is already a tertiary carbocation, the most stable simple alkyl cation. Common rearrangements, such as a 1,2-hydride shift, are not possible as there are no hydrogens on the adjacent quaternary carbon. A 1,2-methyl shift would produce a secondary benzylic carbocation, which is not necessarily more stable. Therefore, the initially formed tertiary carbocation is stable and poised for immediate cyclization, making rearrangements highly unlikely. This lack of rearrangement pathways lends trustworthiness to the proposed direct cyclization mechanism.
Experimental Protocol and Data Validation
The following protocol describes a self-validating system for the synthesis and verification of 1,1-dimethyltetralin.
Detailed Experimental Protocol
Objective: To synthesize 1,1-dimethyltetralin via acid-catalyzed cyclization and verify its structure.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (approx. 2.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 34.2 mmol) in 20 mL of dichloromethane. Cool the flask in an ice bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3.7 mL, 68.4 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The solution may darken. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in NaHCO₃ solution.
-
Workup - Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Workup - Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 30 mL) until gas evolution ceases, followed by a wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 1,1-dimethyltetralin. A representative procedure for a similar cyclization reports a yield of 68%. [7]
Expected Data Summary
| Parameter | Expected Outcome | Method of Verification |
| Yield | 65-75% | Gravimetric analysis after purification |
| Purity | >95% | Gas Chromatography (GC) |
| Identity | 1,1-dimethyltetralin | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| ¹H NMR (δ, ppm) | Singlet ~1.3 ppm (6H, 2xCH₃), Multiplets for aliphatic (CH₂) and aromatic protons | NMR Spectroscopy |
Comparison with Alternative Synthetic Strategies
While direct alkylation is efficient, the Friedel-Crafts acylation followed by reduction is a classic alternative for creating alkylated aromatics, primarily to avoid rearrangements and polyalkylation. [8]
-
Friedel-Crafts Acylation: An appropriate acyl chloride or anhydride (e.g., 3,3-dimethyl-4-phenylbutanoyl chloride) would react with an aromatic ring in the presence of a Lewis acid. For an intramolecular version, one would start with γ-phenylbutyric acid derivative.
-
Reduction: The resulting ketone is then reduced to the corresponding alkane using methods like the Wolff-Kishner or Clemmensen reduction.
Caption: Workflow comparison of synthetic routes.
While viable, the acylation-reduction pathway is longer (two steps) and requires harsher reduction conditions compared to the direct, single-step acid-catalyzed cyclization of the alkene, which is preferred here due to the low risk of rearrangement.
Conclusion
The acid-catalyzed reaction of this compound is a robust and high-yielding method for synthesizing 1,1-dimethyltetralin. Mechanistic analysis, supported by comparative evaluation against structural analogs, confirms that the reaction proceeds via the formation of a stable tertiary carbocation followed by a favored 6-membered ring closure. The low probability of carbocation rearrangement makes this intramolecular Friedel-Crafts alkylation a superior and more atom-economical approach than multi-step alternatives for this specific transformation. The provided experimental protocol offers a reliable framework for synthesizing and validating this important structural motif.
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A Comparative Guide to the Reproducible Synthesis of 2-Methyl-4-phenyl-1-butene
In the landscape of fine chemical synthesis, particularly within pharmaceutical and materials science, the reproducibility of a synthetic protocol is paramount. The ability to consistently obtain a target molecule in high yield and purity is the bedrock of reliable research and scalable development. This guide provides an in-depth comparison of two distinct and robust protocols for the synthesis of 2-Methyl-4-phenyl-1-butene, a valuable organic building block.
We will dissect two primary synthetic strategies: a classic two-step approach involving a Grignard reaction followed by acid-catalyzed dehydration, and a more direct olefination via the Wittig reaction. This guide moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagents and conditions, and the self-validating nature of each protocol. The objective is to equip researchers with the necessary insights to select and execute the most suitable method for their specific laboratory context and research goals.
Method 1: Two-Step Synthesis via Grignard Reaction and Dehydration
This is a robust and widely employed strategy for synthesizing substituted alkenes. The logic is straightforward: first, construct a tertiary alcohol intermediate with the desired carbon skeleton, and second, eliminate water to generate the target double bond. This method offers excellent control at each stage but requires two distinct reaction and workup procedures.
Step 1A: Synthesis of the Tertiary Alcohol Intermediate (2-Methyl-4-phenyl-2-butanol)
The core of this step is the Grignard reaction, a powerful carbon-carbon bond-forming tool.[1] We will focus on the reaction between phenylethylmagnesium chloride and acetone. The Grignard reagent, acting as a potent nucleophilic carbon source, attacks the electrophilic carbonyl carbon of acetone.[2]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, such as water or alcohols.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to ensure the reagent's survival and reactivity.
-
Initiation: The reaction between magnesium metal and the alkyl halide can sometimes be sluggish due to a passivating oxide layer on the magnesium surface. A small crystal of iodine is often used as an activator.[1]
-
Temperature Control: The formation of the Grignard reagent is exothermic. The reaction is typically started at room temperature and may require cooling to maintain a gentle reflux, preventing solvent loss and minimizing side reactions like Wurtz coupling.[3]
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-2-butanol
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-phenylethyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and heat), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. A vigorous reaction should be observed.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-methyl-4-phenyl-2-butanol can be purified by distillation or used directly in the next step. A reported protocol achieved a 72% yield for a similar reaction.[4]
Step 1B: Acid-Catalyzed Dehydration
This step employs a strong acid catalyst (e.g., sulfuric or phosphoric acid) to eliminate water from the tertiary alcohol, forming an alkene.[5] The reaction proceeds via an E1 mechanism.
Mechanistic Insights:
-
Protonation: The acid protonates the alcohol's hydroxyl group, converting it from a poor leaving group (-OH) into an excellent leaving group (H₂O).[6]
-
Carbocation Formation: The protonated alcohol dissociates, forming a stable tertiary carbocation and a molecule of water. This is the rate-determining step.[6]
-
Deprotonation: A weak base (water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, and the electrons from the C-H bond form the new π-bond of the alkene.
Reproducibility & Selectivity: Zaitsev's rule predicts that the more substituted (and thus more stable) alkene will be the major product. In this case, deprotonation can occur at the methyl group (leading to the desired this compound) or the adjacent methylene group (leading to the isomeric, more substituted 2-methyl-4-phenyl-2-butene). Controlling the reaction temperature and using a bulky acid or base can sometimes influence this selectivity, but a mixture is common.[7]
Experimental Protocol: Dehydration of 2-Methyl-4-phenyl-2-butanol
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.
-
Reaction: Place the crude 2-methyl-4-phenyl-2-butanol into the distillation flask. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%) with swirling.[7][8]
-
Distillation: Add a boiling chip and heat the mixture gently. The alkene product is volatile and will co-distill with water as it is formed, driving the equilibrium forward. Collect the distillate that boils below ~100°C. The boiling point of this compound is approximately 205°C, but it will distill at a lower temperature in this azeotropic-like setup.[9]
-
Workup: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation to separate the isomeric alkenes and any remaining starting material.
Method 2: Wittig Olefination
The Wittig reaction offers a more direct route to the alkene, converting a ketone directly into the target molecule in a single olefination step.[10] This avoids the need for a separate dehydration reaction and the potential for acid-catalyzed rearrangements. The reaction involves a phosphorus ylide, which acts as a nucleophile to attack a carbonyl compound.[11]
Principle and Causality:
-
Ylide Formation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is deprotonated with a strong, non-nucleophilic base (like n-butyllithium) to form the reactive phosphorus ylide. This step must be performed under strictly anhydrous and inert conditions.[12]
-
Olefination: The ylide attacks the carbonyl carbon of benzylacetone (4-phenyl-2-butanone). This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[13][14]
-
Stereoselectivity: Non-stabilized ylides, such as the one used here, typically favor the formation of the (Z)-alkene if the reaction is under kinetic control.[10] However, for terminal alkenes like our target, this is not a concern. The primary challenge is the separation of the product from the triphenylphosphine oxide byproduct.
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Preparation: In a flame-dried, two-necked flask under argon, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating ylide formation. Allow the mixture to warm to room temperature and stir for 1-2 hours.[12]
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of benzylacetone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with diethyl ether (3x). The major challenge is removing the triphenylphosphine oxide byproduct. This can often be achieved by concentrating the organic phase and precipitating the oxide by adding a non-polar solvent like hexanes, followed by filtration. The filtrate containing the product is then concentrated and purified by column chromatography on silica gel.[12]
Quantitative Comparison of Synthesis Protocols
| Parameter | Method 1: Grignard & Dehydration | Method 2: Wittig Olefination |
| Overall Yield | Moderate to Good (typically 50-70% over two steps)[4] | Moderate (typically 40-60%) |
| Purity & Selectivity | Can produce isomeric alkenes (2-methyl-4-phenyl-2-butene) requiring careful purification.[7] | High regioselectivity for the terminal alkene. The main impurity is triphenylphosphine oxide.[12] |
| Number of Steps | Two distinct reaction and workup/purification steps. | One primary reaction and workup/purification step (ylide is generated in-situ). |
| Reagent Handling | Requires handling of magnesium and alkyl halides. Grignard reagents are moisture-sensitive.[1] | Requires handling of pyrophoric n-butyllithium under strictly inert conditions.[12] |
| Safety Concerns | Flammable ether solvents. Exothermic reaction. | Pyrophoric n-BuLi. Flammable solvents. |
| Reaction Conditions | Grignard: 0°C to reflux. Dehydration: Elevated temperature for distillation. | Ylide formation at 0°C. Reaction from 0°C to room temperature. |
| Byproduct Removal | Byproducts are typically inorganic salts and isomeric alkenes, separable by extraction and distillation. | Triphenylphosphine oxide can be difficult to remove, often requiring chromatography.[12] |
Conclusion and Recommendations
Both protocols presented are viable and reproducible methods for the synthesis of this compound. The choice between them depends heavily on the available laboratory infrastructure, the scale of the synthesis, and the desired final purity.
Method 1 (Grignard & Dehydration) is a classic, robust, and cost-effective choice. It is well-suited for larger-scale synthesis where the two-step process is manageable. Its primary drawback is the potential formation of the isomeric 2-methyl-4-phenyl-2-butene, which may require careful fractional distillation to remove, impacting the final isolated yield of the desired terminal alkene.
Method 2 (Wittig Olefination) offers superior regioselectivity, directly yielding the terminal alkene without isomeric byproducts. This makes it an excellent choice when high purity of the 1-butene isomer is critical. However, it requires confident handling of pyrophoric organolithium reagents and often necessitates chromatographic purification to remove the triphenylphosphine oxide byproduct, which may be less practical for large-scale production.
For researchers prioritizing ease of purification and absolute regioselectivity, the Wittig reaction is superior. For those focused on scalability and avoiding hazardous organolithium reagents and chromatography, the Grignard/dehydration sequence remains a highly reliable and field-proven alternative.
References
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A Comparative Guide to Verifying Purity: Confirming the Absence of Starting Materials in 2-Methyl-4-phenyl-1-butene
For researchers and professionals in drug development, the purity of a chemical compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. The presence of unreacted starting materials or synthetic byproducts can lead to ambiguous experimental results, failed reactions, or adverse toxicological effects. This guide provides an in-depth, objective comparison of analytical methodologies to rigorously confirm the absence of starting materials in purified 2-Methyl-4-phenyl-1-butene, a versatile building block in organic synthesis.
Our approach is built on the principle of analytical orthogonality—the practice of using multiple, distinct techniques to interrogate a sample. This ensures a comprehensive and trustworthy assessment of purity that a single method cannot provide. We will explore the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols and data interpretation frameworks.
Part 1: A Synthesis-Informed Approach to Impurity Profiling
To effectively search for impurities, one must first anticipate what they might be. The potential starting materials are dictated by the synthetic route used to produce this compound (C₁₁H₁₄). A common and efficient method is the Grignard reaction , which will serve as our reference synthesis.
This pathway involves the reaction of a Grignard reagent, such as benzylmagnesium chloride , with a ketone, like methyl vinyl ketone .
-
Starting Material 1 (SM1): Benzyl Chloride (used to form the Grignard reagent)
-
Starting Material 2 (SM2): Methyl Vinyl Ketone
-
Product (P): this compound
Therefore, a robust purity analysis must be optimized to detect trace amounts of both benzyl chloride and methyl vinyl ketone in the final, purified product.
Part 2: An Orthogonal Analytical Strategy for Purity Verification
No single analytical technique is infallible. A multi-pronged approach, leveraging the distinct separation and detection principles of GC, HPLC, and NMR, provides the highest degree of confidence in purity assessment. These methods are complementary, offering cross-validation for a more complete picture of the sample's composition.[1][2][3]
Comparison of Analytical Techniques
| Technique | Principle of Separation/Detection | Strengths for This Application | Limitations |
| Gas Chromatography (GC) | Separation based on boiling point and polarity on a stationary phase. Detection via Flame Ionization (FID). | High resolution for volatile compounds. Excellent sensitivity for hydrocarbons. Ideal for detecting residual volatile starting materials like methyl vinyl ketone.[4][5][6] | Not suitable for non-volatile or thermally unstable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance. | Versatile for a wide range of polarities and molecular weights. The aromatic rings in the product and benzyl chloride allow for sensitive UV detection.[7][8][9] | Can be less sensitive for compounds with poor UV chromophores (like some aliphatic ketones). |
| Nuclear Magnetic Resonance (¹H NMR) | Detection of specific proton environments within a molecule based on their magnetic resonance. | Provides definitive structural confirmation. Can detect and quantify impurities without the need for a reference standard of the impurity itself, if unique signals are present.[2][10][11] | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
Part 3: Experimental Protocols and Data Interpretation
To ensure scientific rigor, all analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15] A critical component of this is determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for each starting material on each platform.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.[16][17][18][19]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.[16][17][20]
Protocol 1: Gas Chromatography (GC-FID)
This method is optimized for detecting volatile impurities.
-
Instrumentation: GC system with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons based on boiling points.
-
Sample Preparation:
-
Create a stock solution of the purified this compound at 1 mg/mL in hexane.
-
Prepare individual standard solutions of benzyl chloride (SM1) and methyl vinyl ketone (SM2) at 1 mg/mL in hexane.
-
Create a "spiked" sample by adding a known, low concentration (e.g., 100 ppm) of SM1 and SM2 to the product stock solution. This confirms peak identification and separation.
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min)
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.
-
-
Data Analysis:
-
Inject the individual standards to determine their retention times (RT).
-
Inject the spiked sample to confirm the RTs in the presence of the product.
-
Inject the purified product sample. The absence of peaks at the retention times corresponding to SM1 and SM2 confirms their absence above the method's LOD.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
This method leverages the UV-active phenyl group for sensitive detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating non-polar aromatic compounds.[9][21]
-
Sample Preparation:
-
Prepare stock solutions (1 mg/mL) of the product and starting materials (SM1, SM2) in acetonitrile.
-
Prepare a spiked sample as described for GC.
-
-
HPLC Parameters:
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 254 nm (good general wavelength for aromatic compounds).
-
-
Data Analysis: Follow the same analytical logic as the GC protocol. The absence of peaks at the characteristic retention times for SM1 and SM2 in the purified product sample indicates purity.
Protocol 3: Proton Nuclear Magnetic Resonance (¹H NMR)
NMR provides structural confirmation and can detect impurities with unique proton signals.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Compare the acquired spectrum to a reference spectrum of this compound.[22][23]
-
Specifically look for characteristic peaks of the starting materials that do not overlap with product signals.
-
Benzyl Chloride: A singlet around 4.5 ppm (for the -CH₂Cl protons).
-
Methyl Vinyl Ketone: Distinct signals in the vinyl region (5.8-6.4 ppm) and a methyl singlet around 2.3 ppm.
-
-
The absence of these unique signals confirms the absence of the starting materials at a level typically detectable by NMR (around 0.1-0.5%).
-
Part 4: Data Summary and Final Confirmation
The results from all three orthogonal techniques should be consolidated to make a final purity statement.
Hypothetical Results for a Purified Sample
| Analyte | Technique | Expected Retention Time / Chemical Shift | Result in Purified Sample | Conclusion (per method) |
| Benzyl Chloride (SM1) | GC-FID | ~7.5 min | Not Detected | Absent above LOD |
| Methyl Vinyl Ketone (SM2) | GC-FID | ~2.8 min | Not Detected | Absent above LOD |
| Benzyl Chloride (SM1) | HPLC-UV | ~4.2 min | Not Detected | Absent above LOD |
| Methyl Vinyl Ketone (SM2) | HPLC-UV | ~2.1 min | Not Detected | Absent above LOD |
| Benzyl Chloride (SM1) | ¹H NMR | ~4.5 ppm (singlet) | Signal Absent | Absent above ~0.1% |
| Methyl Vinyl Ketone (SM2) | ¹H NMR | ~5.8-6.4 ppm (multiplets) | Signals Absent | Absent above ~0.1% |
| This compound | All | Confirmed RTs and ¹H NMR spectrum | Detected and Confirmed | Structure Verified |
When GC-FID, HPLC-UV, and ¹H NMR all fail to detect the presence of benzyl chloride and methyl vinyl ketone, it provides overwhelming, cross-validated evidence that these starting materials are not present in the purified this compound above the established limits of detection for each method. This rigorous, multi-faceted approach ensures the highest level of confidence for researchers and drug development professionals, guaranteeing that their subsequent work is built upon a foundation of verified chemical purity.
References
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Safety Operating Guide
Navigating the Disposal of 2-Methyl-4-phenyl-1-butene: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 2-Methyl-4-phenyl-1-butene, is governed by a hierarchy of controls that prioritize safety and environmental stewardship. This involves understanding the inherent hazards of the chemical, implementing appropriate handling procedures, and ensuring its final disposition is in accordance with all applicable regulations.
Hazard Assessment and Characterization
This compound is an alkene, a class of unsaturated hydrocarbons known for their flammability. The presence of a phenyl group can also influence its reactivity and toxicity. Based on data for the closely related compound 2-Methyl-1-butene, we can infer the following hazard profile:
| Property | Inferred Hazard for this compound (based on 2-Methyl-1-butene) | Citation |
| Physical State | Liquid | [2] |
| GHS Flammability Class | Category 1 (Extremely flammable liquid and vapor) | [3] |
| Primary Hazards | Flammability, potential for vapor-air explosive mixtures | |
| Health Hazards | May be fatal if swallowed and enters airways, potential for skin irritation. | [3] |
| Environmental Hazards | Potentially toxic to aquatic life. | [4] |
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm the waste classification and any specific local disposal requirements.
Operational Disposal Plan: A Step-by-Step Protocol
This section details the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[5] Always wear the appropriate personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.[6]
Step 2: Waste Collection
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, tight-fitting lid.[5]
-
Label the Waste Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[6]
-
Transfer the Waste: Carefully pour the waste into the container, avoiding any splashes. Use a funnel if necessary. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.[6]
Step 3: Segregation and Interim Storage
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly oxidizing agents.[3]
-
Maintain a Closed Container: Keep the waste container tightly closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Control Ignition Sources: Ensure the storage area is free of any potential ignition sources such as open flames, sparks, or hot surfaces.[5]
Step 4: Final Disposal
-
Arrange for Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be poured down the sink or disposed of in regular trash.[5]
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately take the following actions:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Eliminate all nearby sources of ignition.
-
Contain the Spill: If it is safe to do so, contain the spill using a non-combustible absorbent material such as sand or vermiculite.[5]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Report: Report the spill to your institution's EHS department.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-Methyl-1-butene.
- Sigma-Aldrich. (2021, September 8). Safety Data Sheet: 2-Methyl-1-butene.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Methyl-1-butene.
- Airgas. (2016, September 19). Safety Data Sheet: 2-Methyl-2-Butene.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Phenyl-1-butene.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2-METHYL-1-BUTENE - Safety Data Sheet.
- Benchchem. (2025). Application Note: Synthesis of Phenyl-Substituted Alkenes via Acid-Catalyzed Dehydration.
- PubChem. (n.d.). 2-Methyl-1-butene. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- TCI. (2005, March 1). MSDS: 2-Methyl-4-phenyl-2-butanol.
- Wikipedia. (n.d.). Phenol.
- ResearchGate. (n.d.). Epoxidation of phenyl-substituted alkenes.
- Wikipedia. (n.d.). Phenyl group.
- Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University.
Sources
Personal protective equipment for handling 2-Methyl-4-phenyl-1-butene
Hazard Assessment: An Inferred Profile
Due to the presence of a butene functional group and a phenyl ring, 2-Methyl-4-phenyl-1-butene should be handled as a potentially flammable liquid that may cause skin and eye irritation. Aromatic compounds can also present inhalation hazards. While specific toxicological data is unavailable, it is prudent to assume the compound may be harmful if ingested or absorbed through the skin.
Core Personal Protective Equipment
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended as a baseline:
Eye and Face Protection
Given the potential for splashes, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory. In situations with a higher risk of splashing, such as during transfers of larger volumes, a face shield should be worn in addition to goggles to protect the entire face.[1][2]
Skin Protection
Gloves: Chemical-resistant gloves are essential. Based on data for similar aromatic hydrocarbons and butenes, neoprene or nitrile rubber gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, wash your hands thoroughly.
Protective Clothing: A flame-resistant lab coat should be worn and kept fastened. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be used.[2]
Respiratory Protection
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1] If work outside of a fume hood is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] Clear the workspace of any unnecessary items and potential ignition sources.
-
Donning PPE: Put on all required PPE as outlined above.
-
Chemical Transfer: Use spark-proof tools and ground/bond containers and receiving equipment during transfers to prevent static discharge.[4][5]
-
Post-Handling: After use, ensure the container is tightly closed.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated hazardous waste container.
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as sawdust.[4]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area as appropriate.
Disposal Plan
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[6] Dispose of the waste in a properly labeled and sealed container.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Summary of Key Information
| Property/Precaution | Details |
| Chemical Name | This compound |
| CAS Number | 6683-51-8[7] |
| Molecular Formula | C₁₁H₁₄[7] |
| Eye Protection | Chemical splash goggles (face shield for high-risk tasks)[1][2] |
| Skin Protection | Neoprene or nitrile rubber gloves; flame-resistant lab coat[1] |
| Respiratory Protection | Work in a chemical fume hood; use an organic vapor respirator if ventilation is inadequate[1][3] |
| Handling | Use spark-proof tools; ground and bond equipment[4][5] |
| Spill Response | Use non-combustible absorbent material[4] |
| Disposal | Treat as hazardous waste in accordance with all regulations[5][6] |
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
- Airgas. (2016). Safety Data Sheet: 2-Methyl-2-Butene.
- Gelest, Inc. (2016). Safety Data Sheet: 4-PHENYL-1-BUTENE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138809, this compound.
Sources
- 1. gelest.com [gelest.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. airgas.com [airgas.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
